molecular formula C43H72N7O17P3S B15549130 cis,cis,cis-10,13,16-Docosatrienoyl-CoA

cis,cis,cis-10,13,16-Docosatrienoyl-CoA

Cat. No.: B15549130
M. Wt: 1084.1 g/mol
InChI Key: NRFSUEZXHDEQRO-YYOOZTOSSA-N
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Description

Cis,cis,cis-10,13,16-Docosatrienoyl-CoA is a useful research compound. Its molecular formula is C43H72N7O17P3S and its molecular weight is 1084.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C43H72N7O17P3S

Molecular Weight

1084.1 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2S,3S,4R,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (10Z,13Z,16Z)-docosa-10,13,16-trienethioate

InChI

InChI=1S/C43H72N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h8-9,11-12,14-15,30-32,36-38,42,53-54H,4-7,10,13,16-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b9-8-,12-11-,15-14-/t32-,36+,37+,38-,42-/m0/s1

InChI Key

NRFSUEZXHDEQRO-YYOOZTOSSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of cis,cis,cis-13,16,19-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis pathway of cis,cis,cis-13,16,19-docosatrienoyl-CoA, a very-long-chain polyunsaturated fatty acid (VLCPUFA). It is important to note that while the initial topic specified cis,cis,cis-10,13,16-docosatrienoyl-CoA, the prominent biosynthesized and researched isomer is cis,cis,cis-13,16,19-docosatrienoic acid (DTA), an omega-3 fatty acid. This guide will focus on the synthesis of this biologically significant isomer. DTA has garnered attention for its potential anti-inflammatory and antitumor properties, making its biosynthetic pathway a subject of interest for metabolic engineering and drug development.[1] This document details the enzymatic steps, quantitative data from relevant studies, experimental protocols for its production in transgenic organisms, and the signaling pathways it influences.

The Biosynthetic Pathway of cis,cis,cis-13,16,19-Docosatrienoyl-CoA

The synthesis of cis,cis,cis-13,16,19-docosatrienoyl-CoA is not a standalone pathway but rather an extension of the conventional fatty acid synthesis routes for omega-3 and omega-6 polyunsaturated fatty acids. The pathway involves a series of desaturation and elongation steps, starting from the essential fatty acids, α-linolenic acid (ALA) and linoleic acid (LA). The final product, DTA, is then activated to its CoA ester, cis,cis,cis-13,16,19-docosatrienoyl-CoA, for subsequent metabolic processes.

The primary pathway for DTA synthesis involves the elongation of eicosatrienoic acid (ETA). ETA can be produced from either the omega-3 precursor, ALA, or through the desaturation of the omega-6 derived eicosadienoic acid (EDA).[1]

DTA_Synthesis_Pathway LA Linoleic Acid (LA, 18:2n-6) CpDesX CpDesX (ω-3 desaturase) LA->CpDesX Desaturation EhELO1_1 EhELO1 (Elongase) LA->EhELO1_1 Elongation ALA α-Linolenic Acid (ALA, 18:3n-3) EhELO1_2 EhELO1 (Elongase) ALA->EhELO1_2 Elongation EDA Eicosadienoic Acid (EDA, 20:2n-6) PiO3 PiO3 (ω-3 desaturase) EDA->PiO3 Desaturation ETA Eicosatrienoic Acid (ETA, 20:3n-3) EhELO1_3 EhELO1 (Elongase) ETA->EhELO1_3 Elongation DTA Docosatrienoic Acid (DTA, 22:3n-3) Acyl_CoA_Synthetase Acyl-CoA Synthetase DTA->Acyl_CoA_Synthetase Activation DTA_CoA cis,cis,cis-13,16,19-Docosatrienoyl-CoA EhLPAAT2 EhLPAAT2 (Acyltransferase) DTA_CoA->EhLPAAT2 Esterification TAG Triacylglycerols (TAGs) CpDesX->ALA EhELO1_1->EDA PiO3->ETA EhELO1_2->ETA EhELO1_3->DTA Acyl_CoA_Synthetase->DTA_CoA EhLPAAT2->TAG

Biosynthesis pathway of cis,cis,cis-13,16,19-Docosatrienoic Acid (DTA).

Key Enzymes in the Synthesis Pathway

The heterologous expression of specific enzymes is crucial for the efficient production of DTA in organisms that do not naturally synthesize it. The following enzymes have been identified as key players in the engineered DTA synthesis pathway in Brassica carinata.[1]

  • EhELO1 (Eranthis hyemalis ELO-like elongase): This is a condensing enzyme that catalyzes the elongation of long-chain fatty acids. EhELO1 is notable for its high activity in elongating a broad range of polyunsaturated fatty acids (PUFAs) and some monounsaturated fatty acids (MUFAs).[2] In the context of DTA synthesis, it is responsible for the two critical elongation steps: the conversion of ALA to ETA and the subsequent elongation of ETA to DTA.[1] Structural studies have indicated that specific subdomains and amino acid residues, such as glycine (B1666218) at position 220, are critical for its catalytic activity and substrate specificity.[2]

  • CpDesX (18C-PUFA ω-3 desaturase): This enzyme is an omega-3 desaturase that introduces a double bond at the n-3 position of an 18-carbon fatty acid. Its primary role in this pathway is the conversion of the omega-6 fatty acid, linoleic acid (LA), to the omega-3 fatty acid, α-linolenic acid (ALA), thereby increasing the pool of precursors for DTA synthesis.[1]

  • PiO3 (Pythium irregulare ω-3 desaturase): PiO3 is another crucial omega-3 desaturase, but it acts on very-long-chain fatty acids. It can convert omega-6 VLCPUFAs to their corresponding omega-3 counterparts. A key reaction catalyzed by PiO3 in this pathway is the desaturation of eicosadienoic acid (EDA, 20:2n-6) to eicosatrienoic acid (ETA, 20:3n-3), providing an alternative route to this important precursor for the final elongation step to DTA.[1] This enzyme has a broad substrate preference, acting on both 18-carbon and 20-carbon omega-6 fatty acids.[3]

  • EhLPAAT2 (Eranthis hyemalis lysophosphatidic acid acyltransferase): For DTA to accumulate in the form of triacylglycerols (the storage form of fats in oilseeds), it must be esterified to the glycerol (B35011) backbone. EhLPAAT2 is an acyltransferase that facilitates the incorporation of VLCPUFAs, like DTA, into the sn-2 position of triacylglycerols. This is a critical step as many host organisms lack the native enzymes to efficiently perform this incorporation.[1]

Quantitative Data

The metabolic engineering of Brassica carinata has led to significant production of DTA. The table below summarizes the key quantitative findings from this research, along with relevant data from studies on homologous enzymes that provide context for the efficiency of the enzymatic steps.

Parameter Value Organism/System Reference
DTA content in transgenic B. carinata seeds16% - 20% of total fatty acidsBrassica carinata[1]
Conversion of γ-linolenic acid to dihomo-γ-linolenic acid~60%Mortierella alpina GLELO elongase expressed in yeast[4]
Conversion of stearidonic acid to eicosatetraenoic acid~73%Mortierella alpina GLELO elongase expressed in yeast[4]
Conversion of arachidonic acid to eicosapentaenoic acid~70%Phytophthora parasitica ω-3 desaturase expressed in S. cerevisiae[3]

Experimental Protocols

The successful production of DTA in Brassica carinata relies on established genetic engineering and analytical techniques. Below are detailed methodologies for the key experiments.

Agrobacterium-mediated Transformation of Brassica carinata

This protocol is a generalized procedure based on established methods for Brassica transformation.

  • Explant Preparation:

    • Surface sterilize Brassica carinata seeds and germinate them on a suitable medium.

    • Excise cotyledonary petioles from 4-day-old seedlings to be used as explants.

  • Agrobacterium Inoculation:

    • Grow a culture of Agrobacterium tumefaciens harboring the binary vector with the genes of interest (e.g., EhELO1, CpDesX, PiO3, EhLPAAT2).

    • Resuspend the bacterial cells in a liquid inoculation medium.

    • Dip the cut ends of the explants into the Agrobacterium suspension for 30 seconds.

  • Co-cultivation:

    • Place the inoculated explants on a co-cultivation medium.

    • Incubate in the dark for 2-3 days to allow for T-DNA transfer.

  • Selection and Regeneration:

    • Transfer the explants to a selection medium containing an appropriate antibiotic (e.g., kanamycin) to select for transformed cells and a bacteriostatic agent (e.g., carbenicillin) to eliminate Agrobacterium.

    • Subculture the explants to fresh selection medium every 2-3 weeks.

    • Transgenic shoots will regenerate from the callus formed at the cut end of the explants.

  • Rooting and Acclimatization:

    • Excise the regenerated shoots and transfer them to a rooting medium.

    • Once roots have developed, transfer the plantlets to soil and acclimatize them in a controlled environment.

Experimental_Workflow cluster_transformation Agrobacterium-mediated Transformation cluster_analysis Analysis of Transgenic Plants seed_sterilization Seed Sterilization & Germination explant_prep Explant Preparation seed_sterilization->explant_prep inoculation Inoculation explant_prep->inoculation agrobacterium_culture Agrobacterium Culture agrobacterium_culture->inoculation co_cultivation Co-cultivation inoculation->co_cultivation selection Selection & Regeneration co_cultivation->selection rooting Rooting & Acclimatization selection->rooting plant_growth Growth of T1 Plants rooting->plant_growth seed_harvest Seed Harvest plant_growth->seed_harvest fa_extraction Fatty Acid Extraction & Transmethylation seed_harvest->fa_extraction gc_analysis GC/LC-MS Analysis fa_extraction->gc_analysis data_quantification Data Quantification gc_analysis->data_quantification

Workflow for generating and analyzing transgenic plants producing DTA.
Quantitative Analysis of Fatty Acids

This protocol describes the analysis of fatty acid composition from transgenic seeds.

  • Lipid Extraction and Transmethylation:

    • Homogenize a known quantity of seeds.

    • Perform direct transmethylation by incubating the homogenized seeds in a solution of 2.5% (v/v) sulfuric acid in methanol (B129727) at 85°C for 1-2 hours. This process simultaneously extracts the lipids and converts the fatty acids to fatty acid methyl esters (FAMEs).

    • Add a known amount of an internal standard (e.g., tripentadecanoin) for quantification.

  • FAME Extraction:

    • After cooling, add a salt solution (e.g., 0.8% KCl) and an organic solvent (e.g., hexane) to the reaction mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the upper hexane (B92381) layer containing the FAMEs.

  • Gas Chromatography (GC) Analysis:

    • Inject an aliquot of the hexane extract into a gas chromatograph equipped with a flame ionization detector (GC-FID) and a suitable capillary column for FAME separation.

    • The GC oven temperature is programmed to ramp up to allow for the separation of different FAMEs based on their chain length and degree of unsaturation.

    • Identify the peaks corresponding to different FAMEs by comparing their retention times with those of known standards.

  • Quantification:

    • Calculate the amount of each fatty acid by comparing the peak area to the peak area of the internal standard.

    • Express the content of each fatty acid as a percentage of the total fatty acids.

Signaling Pathways Influenced by Docosatrienoic Acid

DTA, as an omega-3 VLCPUFA, is implicated in various signaling pathways that are relevant to inflammation and cancer. While direct studies on DTA are emerging, the well-characterized effects of the related omega-3 fatty acid, docosahexaenoic acid (DHA), provide a strong basis for understanding the potential mechanisms of action of DTA.

Anti-inflammatory Signaling

DTA has been shown to exert strong anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines such as IL-1β, IL-6, IFN-γ, MCP-1, and TNF-α in human macrophages.[5] The underlying mechanisms are likely to involve the modulation of key inflammatory signaling pathways. DHA is known to mediate its anti-inflammatory effects through the G protein-coupled receptor 120 (GPR120) and by inhibiting the IKK/NF-κB pathway, a central regulator of inflammation.[6][7]

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus DTA Docosatrienoic Acid (DTA) GPR120 GPR120 DTA->GPR120 Activates IKK IKK DTA->IKK Inhibits GPR120->IKK Inhibits IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus Translocation ProInflammatory_Genes Pro-inflammatory Genes (IL-1β, IL-6, TNF-α) Nucleus->ProInflammatory_Genes Transcription Inflammation Inflammation ProInflammatory_Genes->Inflammation

Proposed anti-inflammatory signaling pathway for DTA.
Antitumor Signaling

DTA has demonstrated antitumor and pro-apoptotic effects in human breast cancer cells.[5] The related omega-3 fatty acid, DHA, has been shown to suppress breast cancer cell growth by inhibiting the Wnt/β-catenin signaling pathway.[8][9] This pathway is crucial for cell proliferation, and its downregulation can lead to cell cycle arrest and apoptosis. Additionally, DHA can suppress the STAT3 signaling pathway, which is often hyperactivated in cancer and promotes cell survival and proliferation.[10]

Antitumor_Pathway DTA Docosatrienoic Acid (DTA) Wnt_Pathway Wnt/β-catenin Pathway DTA->Wnt_Pathway Inhibits STAT3_Pathway STAT3 Pathway DTA->STAT3_Pathway Inhibits Cell_Proliferation Cell Proliferation Wnt_Pathway->Cell_Proliferation Promotes Apoptosis Apoptosis Wnt_Pathway->Apoptosis Inhibits STAT3_Pathway->Cell_Proliferation Promotes STAT3_Pathway->Apoptosis Inhibits Tumor_Growth Tumor Growth Cell_Proliferation->Tumor_Growth Apoptosis->Tumor_Growth Inhibits

Proposed antitumor signaling pathways for DTA.

Conclusion

The synthesis of cis,cis,cis-13,16,19-docosatrienoyl-CoA through metabolic engineering represents a significant advancement in the production of novel, bioactive fatty acids. This technical guide has provided a detailed overview of the biosynthetic pathway, the key enzymes involved, and the quantitative yields achieved in transgenic systems. The experimental protocols for genetic transformation and fatty acid analysis offer a roadmap for researchers in this field. Furthermore, the elucidation of the signaling pathways affected by DTA underscores its potential as a therapeutic agent for inflammatory diseases and cancer. Continued research into the precise molecular mechanisms of DTA and the optimization of its production will be crucial for realizing its full potential in the pharmaceutical and nutraceutical industries.

References

The Metabolic Crossroads of cis,cis,cis-10,13,16-Docosatrienoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis,cis-10,13,16-Docosatrienoyl-CoA is the activated form of the corresponding 22-carbon omega-6 polyunsaturated fatty acid. As a very long-chain fatty acyl-CoA, it occupies a central position in the intricate network of fatty acid metabolism. This technical guide provides an in-depth exploration of the biosynthesis, metabolic fate, and potential physiological significance of this compound. Drawing upon established principles of lipid biochemistry and data from related omega-6 fatty acids, this document outlines the key enzymatic steps in its formation and subsequent conversion. Detailed experimental protocols for the analysis of very long-chain fatty acyl-CoAs are also presented, alongside visualizations of the pertinent metabolic pathways to facilitate a comprehensive understanding for researchers in the field of lipidomics and drug development.

Introduction

Very long-chain polyunsaturated fatty acids (VLC-PUFAs) and their CoA esters are critical components of cellular lipids, influencing membrane fluidity, signal transduction, and the production of bioactive lipid mediators. cis,cis,cis-10,13,16-Docosatrienoic acid is an omega-6 fatty acid (22:3n-6) that is an intermediate in the metabolic cascade originating from the essential fatty acid, linoleic acid. Its activated form, this compound, is the direct substrate for a variety of enzymatic reactions, including elongation, desaturation, and incorporation into complex lipids. Understanding the metabolic regulation of this molecule is crucial for elucidating its role in health and disease, and for identifying potential therapeutic targets within the omega-6 metabolic pathway.

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that occurs primarily in the endoplasmic reticulum. The pathway begins with the essential fatty acid linoleic acid and involves a series of desaturation and elongation reactions.

Table 1: Key Enzymes and Substrates in the Biosynthesis of 22:3n-6

StepSubstrateEnzymeProduct
1Linoleoyl-CoA (18:2n-6)Δ6-Desaturase (FADS2)γ-Linolenoyl-CoA (18:3n-6)
2γ-Linolenoyl-CoA (18:3n-6)Elongase 5 (ELOVL5)Dihomo-γ-linolenoyl-CoA (20:3n-6)
3Dihomo-γ-linolenoyl-CoA (20:3n-6)Elongase 2/5 (ELOVL2/5)This compound (22:3n-6)

Note: The pathway can also proceed via arachidonoyl-CoA (20:4n-6), which is formed from dihomo-γ-linolenoyl-CoA by Δ5-desaturase. Subsequent elongation would lead to adrenoyl-CoA (22:4n-6).

cluster_ER Endoplasmic Reticulum Linoleoyl-CoA (18:2n-6) Linoleoyl-CoA (18:2n-6) γ-Linolenoyl-CoA (18:3n-6) γ-Linolenoyl-CoA (18:3n-6) Linoleoyl-CoA (18:2n-6)->γ-Linolenoyl-CoA (18:3n-6) Δ6-Desaturase Dihomo-γ-linolenoyl-CoA (20:3n-6) Dihomo-γ-linolenoyl-CoA (20:3n-6) γ-Linolenoyl-CoA (18:3n-6)->Dihomo-γ-linolenoyl-CoA (20:3n-6) Elongase 5 This compound (22:3n-6) This compound (22:3n-6) Dihomo-γ-linolenoyl-CoA (20:3n-6)->this compound (22:3n-6) Elongase 2/5

Figure 1. Biosynthetic pathway of this compound.

Metabolic Fate of this compound

Once synthesized, this compound can enter several metabolic pathways:

  • Desaturation: It can be a substrate for desaturases, leading to the formation of more unsaturated fatty acyl-CoAs. For instance, a Δ7-desaturase could potentially convert it to docosatetraenoyl-CoA (22:4n-6).

  • Incorporation into Complex Lipids: The acyl group can be transferred to glycerol-3-phosphate or lysophospholipids to form phospholipids, which are essential components of cellular membranes.

  • Peroxisomal β-oxidation: As a very long-chain fatty acyl-CoA, it can be transported to peroxisomes for chain shortening. This process is crucial for the degradation of VLC-PUFAs.

cluster_ER Endoplasmic Reticulum cluster_Peroxisome Peroxisome This compound (22:3n-6) This compound (22:3n-6) Docosatetraenoyl-CoA (22:4n-6) Docosatetraenoyl-CoA (22:4n-6) This compound (22:3n-6)->Docosatetraenoyl-CoA (22:4n-6) Δ7-Desaturase (putative) Phospholipids Phospholipids This compound (22:3n-6)->Phospholipids Acyltransferases Shorter-chain Acyl-CoAs Shorter-chain Acyl-CoAs This compound (22:3n-6)->Shorter-chain Acyl-CoAs β-oxidation

Figure 2. Metabolic fate of this compound.

Experimental Protocols

The analysis of this compound requires sensitive and specific analytical techniques due to its low abundance in tissues. The following protocols provide a general framework for its extraction and quantification.

Extraction of Fatty Acyl-CoAs from Tissues or Cells

This protocol is adapted from methods for the analysis of a broad range of acyl-CoAs.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA) in acetone (B3395972)

  • Ice-cold 2 M phosphoric acid

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol (B129727), acetonitrile, water (LC-MS grade)

  • Internal standard (e.g., C17:0-CoA)

Procedure:

  • Flash-freeze tissue or cell pellets in liquid nitrogen.

  • Homogenize the frozen sample in 1 mL of ice-cold 10% TCA in acetone containing the internal standard.

  • Incubate on ice for 30 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Discard the supernatant and wash the pellet with 1 mL of ice-cold 2 M phosphoric acid.

  • Centrifuge again and discard the supernatant.

  • Resuspend the pellet in a suitable buffer for SPE.

  • Condition the C18 SPE cartridge with methanol followed by water.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with water to remove salts.

  • Elute the fatty acyl-CoAs with methanol or acetonitrile.

  • Dry the eluate under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

Quantification by LC-MS/MS

Instrumentation:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: 10 mM ammonium acetate in acetonitrile/methanol (e.g., 95:5 v/v).

  • Gradient: A typical gradient starts at a low percentage of mobile phase B and ramps up to elute the hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40-50°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound and the internal standard need to be determined.

Tissue/Cell Sample Tissue/Cell Sample Homogenization in TCA/Acetone Homogenization in TCA/Acetone Tissue/Cell Sample->Homogenization in TCA/Acetone Protein Precipitation Protein Precipitation Homogenization in TCA/Acetone->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Pellet Washing Pellet Washing Centrifugation->Pellet Washing Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Pellet Washing->Solid-Phase Extraction (SPE) Elution Elution Solid-Phase Extraction (SPE)->Elution Drying and Reconstitution Drying and Reconstitution Elution->Drying and Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Drying and Reconstitution->LC-MS/MS Analysis

Figure 3. Experimental workflow for fatty acyl-CoA analysis.

Quantitative Data

Table 2: Representative Levels of C22 Omega-6 Fatty Acids in Rat Tissues (nmol/g wet weight)

Fatty AcidBrainLiverHeart
Adrenic Acid (22:4n-6)15-252-53-7
Docosapentaenoic Acid (22:5n-6)1-30.5-1.50.2-0.8

Note: These values are approximate and can vary significantly based on diet, age, and physiological state. The levels of 22:3n-6 are expected to be lower than these more abundant C22 omega-6 fatty acids.

Conclusion and Future Directions

This compound is a key, albeit transient, intermediate in the metabolism of omega-6 very long-chain polyunsaturated fatty acids. Its synthesis and degradation are tightly regulated by a series of desaturases, elongases, and acyltransferases. While direct research on this specific molecule is limited, its metabolic context suggests a role in maintaining the cellular pool of C22 omega-6 fatty acids, which are important for membrane structure and function.

Future research should focus on:

  • The development of specific analytical standards and methods for the accurate quantification of this compound in various biological matrices.

  • The characterization of the substrate specificities of the enzymes involved in its metabolism.

  • Elucidating the specific physiological and pathological roles of this fatty acyl-CoA and its downstream metabolites.

A deeper understanding of the metabolism of this compound will provide valuable insights into the complex interplay of fatty acid metabolism and its implications for human health and disease, offering potential avenues for therapeutic intervention.

The Emerging Role of cis,cis,cis-10,13,16-Docosatrienoyl-CoA in Cellular Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain polyunsaturated fatty acyl-CoAs are increasingly recognized not merely as metabolic intermediates but as active participants in cellular signaling cascades. This technical guide delves into the core of the emerging science surrounding cis,cis,cis-10,13,16-docosatrienoyl-CoA, an omega-6 very-long-chain fatty acyl-CoA. While direct research on this specific molecule is nascent, this document synthesizes current knowledge from related compounds to infer its potential roles in cell signaling, including its metabolic context, its potential as a precursor to lipid mediators, and its putative interactions with nuclear receptors and other signaling proteins. This guide provides a framework for future research by outlining relevant experimental protocols and presenting our current understanding of the signaling pathways in which it may be involved.

Introduction

This compound is the activated form of docosatrienoic acid (22:3n-6), a 22-carbon omega-6 polyunsaturated fatty acid. As a fatty acyl-CoA, it stands at the crossroads of lipid metabolism and cellular signaling. While its metabolic fate includes incorporation into complex lipids, such as phospholipids (B1166683) that constitute cellular membranes, and potential catabolism through β-oxidation, its role as a signaling molecule is an area of growing interest.[1] Long-chain fatty acyl-CoAs can directly influence the activity of key cellular proteins, including transcription factors and enzymes, thereby modulating gene expression and metabolic pathways.[1] This guide will explore the known metabolic pathways involving this compound and extrapolate its potential functions in cell signaling based on the activities of structurally similar molecules.

Metabolism of this compound

The biosynthesis of this compound is a part of the omega-6 polyunsaturated fatty acid elongation pathway. The primary dietary precursor for this pathway is linoleic acid (18:2n-6).[2] The elongation of these fatty acids occurs in the endoplasmic reticulum, carried out by a complex of enzymes known as elongases.[3]

The key steps in the formation of this compound are:

  • Activation: Linoleic acid is first activated to linoleoyl-CoA by an acyl-CoA synthetase.

  • Elongation: Linoleoyl-CoA is then elongated by an elongase enzyme to form eicosadienoic acid (20:2n-6), which is subsequently elongated to docosadienoic acid (22:2n-6).

  • Desaturation: A desaturase can then introduce a double bond to form docosatrienoic acid (22:3n-6).

  • Activation: If the free fatty acid is formed, it is then activated to this compound by an acyl-CoA synthetase.

LA Linoleic Acid (18:2n-6) LA_CoA Linoleoyl-CoA LA->LA_CoA Acyl-CoA Synthetase EDA Eicosadienoyl-CoA (20:2n-6) LA_CoA->EDA Elongase DDA Docosadienoyl-CoA (22:2n-6) EDA->DDA Elongase DTA_CoA This compound (22:3n-6) DDA->DTA_CoA Desaturase PL Membrane Phospholipids DTA_CoA->PL Acyltransferases Eicosanoids Potential Eicosanoid Precursors DTA_CoA->Eicosanoids e.g., COX, LOX (hypothetical)

Figure 1: Biosynthetic pathway of this compound.

Potential Roles in Cell Signaling

The signaling functions of this compound can be inferred from the known roles of other long-chain polyunsaturated fatty acyl-CoAs.

Precursor to Lipid Mediators

Arachidonic acid (20:4n-6) is the most well-known precursor for the synthesis of eicosanoids, a class of potent signaling molecules that includes prostaglandins, thromboxanes, and leukotrienes.[4] These molecules are synthesized by the action of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.[5] While arachidonic acid is the preferred substrate for these enzymes, other polyunsaturated fatty acids can also be metabolized, albeit with different efficiencies.[6][7] It is plausible that docosatrienoic acid, released from its CoA ester, could be a substrate for COX and LOX enzymes, leading to the formation of novel, long-chain eicosanoid-like molecules with distinct biological activities.

Regulation of Nuclear Receptors

Fatty acids and their CoA esters are known to be ligands for a variety of nuclear receptors, which are transcription factors that regulate gene expression in response to small lipophilic molecules.[8]

  • Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are key regulators of lipid metabolism and are activated by a range of fatty acids and their derivatives.[8] It is highly probable that this compound or its corresponding free fatty acid can bind to and modulate the activity of PPAR isoforms (α, β/δ, and γ), thereby influencing the expression of genes involved in fatty acid oxidation and storage.

  • Hepatocyte Nuclear Factor 4α (HNF4α): Long-chain fatty acyl-CoAs have been shown to directly bind to HNF4α, a key regulator of metabolism in the liver and pancreas.[1] This interaction can modulate the transcriptional activity of HNF4α.

  • Retinoid X Receptors (RXRs): The omega-3 fatty acid docosahexaenoic acid (DHA) has been identified as a natural ligand for RXRs.[9] Given the structural similarity, it is conceivable that this compound or its free fatty acid could also interact with RXRs, which form heterodimers with many other nuclear receptors, including PPARs.

Modulation of Other Signaling Pathways

  • AMP-Activated Protein Kinase (AMPK) Pathway: Long-chain fatty acyl-CoAs can activate AMPK, a central regulator of cellular energy homeostasis.[10] Activation of AMPK can lead to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and promote fatty acid oxidation.[10]

DTA_CoA This compound AMPK AMPK DTA_CoA->AMPK Activates PPAR PPARs DTA_CoA->PPAR Binds to (putative) ACC Acetyl-CoA Carboxylase (ACC) AMPK->ACC Inhibits FAO Fatty Acid Oxidation AMPK->FAO Promotes RXR RXR PPAR->RXR Heterodimerizes with Gene_Expression Target Gene Expression (Lipid Metabolism) RXR->Gene_Expression Regulates

Figure 2: Potential signaling pathways involving this compound.

Quantitative Data

Direct quantitative data for the interaction of this compound with signaling proteins is currently unavailable in the literature. The following table summarizes representative data for related long-chain fatty acids and their CoA esters to provide a basis for comparison and hypothesis generation.

LigandProtein TargetAssay TypeAffinity (Kd) / Activity (EC50/IC50)Reference
Oleoyl-CoAHNF-4αElectrophoretic Mobility Shift AssayIC50 ≈ 200 nM[1]
Palmitoyl-CoAAMPKIn vitro kinase assayEC50 ≈ 5 µM[10]
Docosahexaenoic Acid (DHA)RXRαLigand Binding AssayKd ≈ 100 nM[9]
Arachidonic AcidCOX-2Enzyme Inhibition AssayKm ≈ 5 µM[6]

Note: The data presented are for analogous compounds and should be used as a reference for designing experiments for this compound.

Experimental Protocols

Investigating the signaling roles of this compound requires a combination of in vitro and cell-based assays.

In Vitro Reconstitution of Signaling Pathways

Objective: To determine if this compound can directly activate or inhibit a purified signaling protein (e.g., AMPK, PPAR).

Methodology:

  • Protein Expression and Purification: Recombinantly express and purify the target protein (e.g., AMPK complex, PPAR ligand-binding domain) from E. coli or other suitable systems.

  • Ligand Preparation: Synthesize or commercially obtain high-purity this compound. Prepare stock solutions in an appropriate solvent.

  • Kinase Assay (for AMPK):

    • Set up a reaction mixture containing purified AMPK, a peptide substrate (e.g., SAMS peptide), and [γ-³²P]ATP.

    • Add varying concentrations of this compound.

    • Incubate at 30°C for a specified time.

    • Spot the reaction mixture onto phosphocellulose paper, wash to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

  • Ligand Binding Assay (for Nuclear Receptors):

    • Use a method such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure the direct binding of this compound to the purified ligand-binding domain of the nuclear receptor.

    • For SPR, immobilize the protein on a sensor chip and flow different concentrations of the ligand over the surface to determine association and dissociation rates.

Start Start Purify_Protein Express and Purify Target Protein Start->Purify_Protein Prepare_Ligand Prepare This compound Start->Prepare_Ligand Assay_Choice Choose Assay Purify_Protein->Assay_Choice Prepare_Ligand->Assay_Choice Kinase_Assay In Vitro Kinase Assay (e.g., for AMPK) Assay_Choice->Kinase_Assay Kinase Binding_Assay Ligand Binding Assay (e.g., for PPAR) Assay_Choice->Binding_Assay Receptor Measure_Activity Measure Kinase Activity (e.g., ³²P incorporation) Kinase_Assay->Measure_Activity Measure_Binding Measure Binding Affinity (e.g., SPR, ITC) Binding_Assay->Measure_Binding End End Measure_Activity->End Measure_Binding->End

Figure 3: Workflow for in vitro analysis of protein-ligand interaction.

Cellular Assays for Signaling Pathway Activation

Objective: To determine if treatment of cells with the parent fatty acid, docosatrienoic acid (22:3n-6), leads to the activation of specific signaling pathways.

Methodology:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., hepatocytes, myotubes) in appropriate media. Treat the cells with varying concentrations of docosatrienoic acid for different time points.

  • Western Blotting:

    • Lyse the cells and collect the protein extracts.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated forms of signaling proteins (e.g., phospho-AMPK, phospho-ACC) and total protein levels as controls.

    • Use secondary antibodies conjugated to horseradish peroxidase and a chemiluminescent substrate for detection.

  • Reporter Gene Assay (for Nuclear Receptors):

    • Co-transfect cells with an expression vector for the nuclear receptor of interest (e.g., PPARα) and a reporter plasmid containing a luciferase gene downstream of a response element for that receptor.

    • Treat the transfected cells with docosatrienoic acid.

    • Lyse the cells and measure luciferase activity as a readout of receptor activation.

Future Directions and Conclusion

The role of this compound in cell signaling is a promising area for future research. Key questions to be addressed include:

  • What is the precise substrate specificity of COX and LOX enzymes for docosatrienoic acid?

  • What are the structures and biological activities of the resulting lipid mediators?

  • What are the binding affinities of this compound for different nuclear receptors and other signaling proteins?

  • How does the cellular concentration of this compound change in response to different physiological and pathological stimuli?

References

An In-depth Technical Guide to the Biosynthesis of Docosahexaenoic Acid (DHA) from Docosatrienoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid (PUFA), is a critical component of cellular membranes, particularly in the brain and retina, and a precursor to potent signaling molecules. While the primary route for DHA synthesis in mammals, the "Sprecher pathway," begins with α-linolenic acid (ALA), alternative pathways involving the direct conversion of C22 precursors like docosatrienoic acid (DTA) are of significant interest, especially in lower eukaryotes and for biotechnological production. This technical guide provides a comprehensive overview of the enzymatic conversion of DTA to DHA, detailing the key enzymes, reaction pathways, and relevant experimental protocols. Quantitative data on enzyme kinetics and conversion efficiencies are summarized to provide a comparative reference for researchers.

Introduction

The biosynthesis of long-chain polyunsaturated fatty acids (LC-PUFAs) is a complex process involving a series of desaturation and elongation reactions. Docosatrienoic acid (DTA), specifically the n-3 isomer (22:3n-3), can be synthesized from ALA through elongation steps.[1] The subsequent conversion of DTA to the highly unsaturated DHA (22:6n-3) requires the introduction of three additional double bonds, a process that can occur via different enzymatic routes depending on the organism. Understanding these pathways is crucial for developing strategies to enhance endogenous DHA production and for engineering novel production systems in microorganisms and plants.

Biosynthetic Pathways from Docosatrienoic Acid to DHA

The conversion of DTA to DHA is not a single-step reaction but a multi-enzyme process. Two primary pathways are considered for this conversion: a pathway involving sequential desaturation and a pathway that aligns with the latter stages of the Sprecher pathway.

The Δ5 and Δ4 Desaturase Pathway

In many lower eukaryotes, such as microalgae and thraustochytrids, a more direct pathway for DHA synthesis exists, which can be utilized for the conversion of DTA.[2][3] This pathway involves the sequential action of a Δ5-desaturase and a Δ4-desaturase.

The proposed enzymatic steps are as follows:

  • Δ5-Desaturation: Docosatrienoic acid (22:3n-3) is first desaturated at the Δ5 position by a Δ5-fatty acid desaturase (FADS1) to produce docosatetraenoic acid (22:4n-3).

  • Δ4-Desaturation: The resulting 22:4n-3 is then a substrate for a hypothetical further desaturation, or more commonly, it is elongated first. A more established route involves the conversion of DTA to docosapentaenoic acid (DPA, 22:5n-3) which is then desaturated by a Δ4-fatty acid desaturase to yield DHA (22:6n-3).[2] The conversion of DTA to DPA would require additional desaturation and elongation steps.

Organisms like Thraustochytrium sp. have been shown to possess a functional Δ4-desaturase that can convert DPA to DHA.[2][4] The human FADS2 gene product has also been shown to exhibit Δ4-desaturase activity, enabling the direct conversion of DPA to DHA.[5]

The Sprecher Pathway (Modified)

While the Sprecher pathway typically starts with shorter-chain PUFAs, its latter stages can accommodate C22 precursors. In mammals, a direct Δ4-desaturase is not the primary route. Instead, the pathway proceeds through elongation and subsequent chain shortening.

A modified schematic for DTA conversion via this pathway would involve:

  • Elongation: DTA (22:3n-3) would first be elongated to a C24 intermediate.

  • Desaturation: This C24 intermediate would then undergo desaturation, likely by a Δ6-desaturase (FADS2) , which has been shown to act on C24 PUFAs.[3]

  • Peroxisomal β-oxidation: The resulting C24 highly unsaturated fatty acid is then transported to the peroxisome, where it undergoes one round of β-oxidation to be shortened to the C22 DHA.

Key Enzymes in the Conversion of DTA to DHA

The conversion of DTA to DHA is dependent on the coordinated action of several key enzymes with specific substrate specificities.

Δ5-Fatty Acid Desaturase (FADS1)
  • Function: Introduces a double bond at the fifth carbon from the carboxyl end of a fatty acid.

  • Substrate: While primarily acting on C20 PUFAs like dihomo-γ-linolenic acid (DGLA) and eicosatetraenoic acid (ETA), its activity on C22 substrates like DTA is less characterized but plausible.[6]

  • Gene: In humans, this enzyme is encoded by the FADS1 gene.[7]

Δ4-Fatty Acid Desaturase
  • Function: Introduces a double bond at the fourth carbon from the carboxyl end. This is a key enzyme for the final step of DHA synthesis in the direct pathway.

  • Substrate: Its primary known substrate is docosapentaenoic acid (DPA, 22:5n-3).[2][8]

  • Source: This enzyme is prominently found in marine microorganisms like Thraustochytrium sp.[2] and has also been identified in some vertebrates.[9]

Δ6-Fatty Acid Desaturase (FADS2)
  • Function: Introduces a double bond at the sixth carbon from the carboxyl end. In the context of the Sprecher pathway, it can also act on C24 PUFAs.

  • Substrate: Shows broad substrate specificity, acting on C18, C20, and C24 PUFAs.[10]

  • Gene: In humans, this enzyme is encoded by the FADS2 gene.[7]

Elongases (ELOVL)
  • Function: Catalyze the elongation of fatty acid chains by adding two-carbon units.

  • Substrate: Different elongase isoforms have preferences for fatty acids of varying chain lengths and degrees of unsaturation. ELOVL2 and ELOVL5 are particularly important in the biosynthesis of LC-PUFAs.

Data Presentation: Enzyme Substrate Specificity and Conversion Efficiency

Data in the following tables are compiled from various studies and may vary depending on the experimental system and conditions.

Table 1: Substrate Specificity of Key Desaturases

EnzymeGene (Human)Primary SubstratesOther Known SubstratesOrganism of StudyReference
Δ5-Desaturase FADS120:3n-6 (DGLA), 20:4n-3 (ETA)C22 PUFAs (less efficient)Human, Rat[6][10]
Δ4-Desaturase -22:5n-3 (DPA), 22:4n-6-Thraustochytrium sp.[2]
Δ6-Desaturase FADS218:2n-6 (LA), 18:3n-3 (ALA), 24:5n-324:4n-6Human, Rat[10]

Table 2: Quantitative Data on PUFA Conversion

Conversion StepEnzyme(s)Experimental SystemConversion Efficiency (%)Reference
22:5n-3 → 22:6n-3Δ4-DesaturaseYeast expressing Thraustochytrium FAD4>50%[2]
18:3n-3 → 18:4n-3Δ6-DesaturaseYeast expressing human FADS2~25%[10]
20:4n-3 → 20:5n-3Δ5-DesaturaseYeast expressing human FADS1~40%[10]

Experimental Protocols

Heterologous Expression of Desaturases in Saccharomyces cerevisiae

This protocol is adapted for the functional characterization of desaturase enzymes.

Objective: To express a putative desaturase gene in yeast and analyze its activity by feeding substrate fatty acids.

Materials:

  • S. cerevisiae expression vector (e.g., pYES2)

  • Competent S. cerevisiae cells (e.g., INVSc1)

  • Synthetic defined (SD) medium lacking uracil (B121893) for selection

  • Galactose for induction of gene expression

  • Substrate fatty acids (e.g., DTA, DPA) complexed to BSA

  • Glass beads (0.5 mm) for cell lysis

  • GC-MS for fatty acid analysis

Procedure:

  • Gene Cloning: Clone the open reading frame of the desaturase gene into the yeast expression vector under the control of a galactose-inducible promoter (e.g., GAL1).

  • Yeast Transformation: Transform the recombinant plasmid into competent S. cerevisiae cells using the lithium acetate (B1210297) method.

  • Culture and Induction:

    • Grow a pre-culture of the transformed yeast in SD-ura medium with glucose overnight.

    • Inoculate the main culture in SD-ura medium with raffinose (B1225341) and grow to mid-log phase.

    • Induce protein expression by adding galactose to a final concentration of 2% (w/v).

  • Substrate Feeding: Add the substrate fatty acid (e.g., 50-100 µM DTA) to the induced culture.

  • Incubation: Incubate the culture for 24-72 hours at 28-30°C with shaking.

  • Fatty Acid Extraction and Analysis:

    • Harvest the yeast cells by centrifugation.

    • Wash the cells with sterile water.

    • Extract total lipids using a modified Bligh-Dyer method.

    • Prepare fatty acid methyl esters (FAMEs) by transesterification.

    • Analyze the FAME profile by GC-MS to identify and quantify the substrate and product fatty acids.[11]

In Vitro Desaturase Activity Assay using Yeast Microsomes

This protocol allows for the direct measurement of enzyme activity in a cell-free system.

Objective: To determine the desaturase activity in microsomes isolated from yeast expressing the enzyme of interest.

Materials:

  • Yeast cells expressing the desaturase

  • Lysis buffer (e.g., 0.1 M potassium phosphate (B84403) pH 7.2, 0.33 M sucrose, protease inhibitors)

  • Dounce homogenizer or glass beads

  • Ultracentrifuge

  • Assay buffer (e.g., 0.1 M potassium phosphate pH 7.2, 1 mM NADH, 1 mM ATP, 0.5 mM Coenzyme A)

  • Radiolabeled or non-radiolabeled fatty acid substrate

  • Thin-layer chromatography (TLC) or HPLC for product separation

  • Scintillation counter (for radiolabeled substrates) or GC-MS

Procedure:

  • Microsome Preparation:

    • Grow and induce yeast cultures as described in Protocol 5.1.

    • Harvest and wash the cells.

    • Resuspend the cell pellet in ice-cold lysis buffer.

    • Disrupt the cells using a Dounce homogenizer or by vortexing with glass beads.

    • Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and mitochondria.

    • Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomes.

    • Resuspend the microsomal pellet in an appropriate storage buffer.[12]

  • Enzyme Assay:

    • Set up the reaction mixture containing assay buffer, microsomes (containing the desaturase), and cofactors (NADH, ATP, CoA).

    • Initiate the reaction by adding the fatty acid substrate.

    • Incubate at the optimal temperature (e.g., 30°C) for a defined period.

    • Stop the reaction by adding a strong acid or base.

  • Product Analysis:

    • Extract the lipids from the reaction mixture.

    • Separate the substrate and product fatty acids using TLC or HPLC.

    • Quantify the product formation using a scintillation counter for radiolabeled substrates or by GC-MS for non-radiolabeled substrates.

Quantitative Analysis of Fatty Acid Profiles by GC-MS

Objective: To separate, identify, and quantify fatty acids in a biological sample.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88)

  • Internal standard (e.g., C17:0 or a deuterated fatty acid)

  • FAME standards for identification and calibration

  • Organic solvents (hexane, methanol)

  • Transesterification reagent (e.g., methanolic HCl, BF3-methanol)

Procedure:

  • Sample Preparation:

    • Add a known amount of internal standard to the lipid extract.

    • Perform transesterification to convert fatty acids to their volatile methyl esters (FAMEs).

  • GC-MS Analysis:

    • Inject the FAME sample into the GC.

    • Separate the FAMEs on the capillary column using a suitable temperature program.

    • The separated FAMEs enter the mass spectrometer for ionization and detection.

  • Data Analysis:

    • Identify the fatty acids by comparing their retention times and mass spectra to those of known standards.

    • Quantify the amount of each fatty acid by relating its peak area to the peak area of the internal standard and using a calibration curve.

Visualization of Pathways and Workflows

Biosynthetic Pathway of DHA from DTA

DHA_Biosynthesis_from_DTA DTA Docosatrienoic Acid (DTA) (22:3n-3) DTA_intermediate Docosatetraenoic Acid (22:4n-3) DTA->DTA_intermediate Δ5-Desaturase DPA Docosapentaenoic Acid (DPA) (22:5n-3) DTA_intermediate->DPA Elongase & Desaturase(s) DHA Docosahexaenoic Acid (DHA) (22:6n-3) DPA->DHA Δ4-Desaturase

Caption: Proposed enzymatic pathway for the conversion of DTA to DHA.

Experimental Workflow for Desaturase Characterization

Desaturase_Workflow cluster_cloning Gene Cloning & Yeast Transformation cluster_expression Protein Expression & Substrate Feeding cluster_analysis Lipid Analysis clone_gene Clone Desaturase Gene into pYES2 transform_yeast Transform into S. cerevisiae clone_gene->transform_yeast induce_expression Induce with Galactose transform_yeast->induce_expression feed_substrate Add DTA Substrate induce_expression->feed_substrate extract_lipids Lipid Extraction feed_substrate->extract_lipids prepare_fames FAME Preparation extract_lipids->prepare_fames gcms_analysis GC-MS Analysis prepare_fames->gcms_analysis

Caption: Workflow for heterologous expression and characterization.

Conclusion

The biosynthesis of DHA from DTA is a specialized pathway that is highly dependent on the enzymatic machinery present in the organism. While the direct Δ4-desaturase pathway offers a more straightforward route, the modified Sprecher pathway highlights the metabolic flexibility in mammals. The provided protocols offer a robust framework for researchers to investigate these pathways, characterize novel enzymes, and engineer systems for enhanced DHA production. Further research focusing on the substrate specificities and kinetic parameters of the involved enzymes will be crucial for a complete understanding and effective manipulation of this important biosynthetic route.

References

Cis,cis,cis-10,13,16-Docosatrienoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of cis,cis,cis-10,13,16-docosatrienoyl-CoA as a key metabolic intermediate in the biosynthesis and degradation of very-long-chain polyunsaturated fatty acids (VLCPUFAs). This document details its metabolic pathways, associated enzymatic kinetics, relevant experimental protocols, and potential signaling roles, serving as a comprehensive resource for professionals in lipid research and drug development.

Introduction to this compound

This compound is the activated form of docosatrienoic acid (DTA, 22:3 n-3), an omega-3 very-long-chain polyunsaturated fatty acid. As a thioester of coenzyme A, it is a central intermediate in fatty acid metabolism, participating in both anabolic (elongation and desaturation) and catabolic (beta-oxidation) pathways. The activation of DTA to its CoA derivative is a prerequisite for its metabolic transformations, which are crucial for the synthesis of complex lipids and the regulation of cellular processes.[1] DTA itself is recognized for its potential anti-inflammatory and antitumor properties, making its metabolic pathways a subject of significant research interest.[2]

Metabolic Pathways

Biosynthesis

The formation of this compound begins with the activation of its corresponding free fatty acid, docosatrienoic acid, a reaction catalyzed by long-chain acyl-CoA synthetases (ACSLs).[1] DTA is synthesized in the endoplasmic reticulum from shorter-chain essential fatty acids, primarily α-linolenic acid (ALA, 18:3 n-3), through a series of elongation and desaturation reactions.

The primary biosynthetic pathway is as follows:

  • Activation: Docosatrienoic acid (DTA) is activated to this compound by an Acyl-CoA Synthetase (ACSL) in an ATP-dependent reaction.

  • Elongation from Precursors: DTA is synthesized from the elongation of eicosatrienoic acid (ETA, 20:3 n-3). This reaction is catalyzed by a member of the Elongation of Very Long Chain Fatty Acids (ELOVL) family of enzymes, specifically ELOVL2 or ELOVL5, which have substrate specificity for C20 and C22 polyunsaturated fatty acids.[3][4]

  • Precursor Synthesis: Eicosatrienoic acid (ETA) is itself derived from the elongation of α-linolenic acid (ALA, 18:3 n-3).[2]

The fatty acid elongation cycle is a four-step process that occurs in the endoplasmic reticulum and utilizes malonyl-CoA as the two-carbon donor:[5]

  • Condensation: The rate-limiting step, catalyzed by an ELOVL elongase.

  • Reduction: Catalyzed by a 3-ketoacyl-CoA reductase.

  • Dehydration: Catalyzed by a 3-hydroxyacyl-CoA dehydratase.

  • Reduction: Catalyzed by a trans-2-enoyl-CoA reductase.

cluster_n3 Omega-3 Pathway cluster_activation Activation ALA (18:3n-3) ALA (18:3n-3) ETA-CoA (20:3n-3) ETA-CoA (20:3n-3) ALA (18:3n-3)->ETA-CoA (20:3n-3) Elongase (ELOVL) DTA-CoA (22:3n-3) DTA-CoA (22:3n-3) ETA-CoA (20:3n-3)->DTA-CoA (22:3n-3) Elongase (ELOVL2/5) DTA_free Docosatrienoic Acid (free) ACSL Acyl-CoA Synthetase DTA_free->ACSL ACSL->DTA-CoA (22:3n-3)

Biosynthesis of this compound.
Catabolism: Peroxisomal β-Oxidation

The breakdown of very-long-chain fatty acyl-CoAs, including this compound, occurs primarily in the peroxisomes.[6] Mitochondrial β-oxidation enzymes are not efficient at metabolizing fatty acids longer than 20 carbons. The peroxisomal β-oxidation pathway involves a series of enzymes that shorten the fatty acyl chain, producing acetyl-CoA and a shorter acyl-CoA, which can then be further metabolized in the mitochondria.

The key enzymes in the peroxisomal β-oxidation of a polyunsaturated fatty acyl-CoA are:[7][8]

  • Acyl-CoA Oxidase (ACOX): Catalyzes the first, rate-limiting dehydrogenation step. Straight-chain acyl-CoA oxidase (SCOX) is one of the enzymes involved.

  • Bifunctional Protein (DBP): Possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities. For polyunsaturated fats, auxiliary enzymes like 2,4-dienoyl-CoA reductase are also required.[9]

  • 3-ketoacyl-CoA Thiolase: Catalyzes the final step, cleaving the shortened acyl-CoA and releasing acetyl-CoA.

A defect in the peroxisomal acyl-CoA synthetase responsible for activating VLCFAs leads to their accumulation and is the basis of X-linked adrenoleukodystrophy (ALD).[10]

DTA_CoA This compound (22:3) Enoyl_CoA trans-2,cis,cis-Enoyl-CoA DTA_CoA->Enoyl_CoA Acyl-CoA Oxidase (ACOX) Hydroxyacyl_CoA 3-Hydroxyacyl-CoA Enoyl_CoA->Hydroxyacyl_CoA Bifunctional Protein (Hydratase) Ketoacyl_CoA 3-Ketoacyl-CoA Hydroxyacyl_CoA->Ketoacyl_CoA Bifunctional Protein (Dehydrogenase) Shortened_Acyl_CoA Eicosatrienoyl-CoA (20:3) Ketoacyl_CoA->Shortened_Acyl_CoA 3-Ketoacyl-CoA Thiolase Acetyl_CoA Acetyl-CoA Ketoacyl_CoA->Acetyl_CoA

Peroxisomal β-Oxidation of Docosatrienoyl-CoA.

Quantitative Data

Enzyme FamilySpecific EnzymeOrganismSubstrateKmVmax / kcatReference
Acyl-CoA Synthetase ACSL1RatPalmitate (16:0)20-100 µMNot specified[11]
ACSL1RatOleate (18:1)10-50 µMNot specified[11]
FATP1MousePalmitic acid (16:0)Not specifiedNot specified[12]
FATP1MouseLignoceric acid (24:0)Not specifiedSimilar to 16:0[12]
Fatty Acid Elongase Elovl2RatEPA (20:5n-3)Not saturatedSequential elongation[13][14]
Elovl2RatDPA (22:5n-3)Appears saturatedSequential elongation[13][14]
Metabolic Production Engineered PathwayBrassica carinataDTA (22:3n-3)N/A~20% of total fatty acids[2][15]

Experimental Protocols

Protocol for In Vitro Fatty Acid Elongation Assay

This protocol is adapted from methods used to assess the activity of ELOVL enzymes in microsomal preparations.[16]

Objective: To measure the elongation of a precursor acyl-CoA (e.g., eicosatrienoyl-CoA) to docosatrienoyl-CoA.

Materials:

  • Microsomal fraction isolated from a relevant cell line or tissue expressing ELOVL2/5.

  • Reaction Buffer: 100 mM HEPES buffer, pH 7.2.

  • Substrates: [1-14C]-Eicosatrienoyl-CoA (or other suitable precursor), Malonyl-CoA.

  • Cofactors: ATP, NADH, NADPH, MgCl2.

  • Bovine Serum Albumin (BSA).

  • Stopping Solution: 3 M Acetic Acid, Saturated (NH4)2SO4 solution.

  • Solid-Phase Extraction (SPE) C18 columns.

  • Acetonitrile (B52724) for elution.

  • Scintillation counter and fluid.

Procedure:

  • Prepare the reaction mixture in a microcentrifuge tube (final volume of 1 mL):

    • Microsomal protein (e.g., 150 µg).

    • 90 mM HEPES, pH 7.2.

    • 10 mg/mL BSA.

    • 1 mM ATP.

    • 0.5 mM NADH.

    • 0.5 mM NADPH.

    • 2 mM MgCl2.

    • 100 µM Malonyl-CoA.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the radiolabeled acyl-CoA substrate (e.g., 20-30 µM [1-14C]-Eicosatrienoyl-CoA).

  • Incubate at 30°C for 1 hour with gentle shaking.

  • Stop the reaction by adding 200 µL of 3 M acetic acid and 25 µL of saturated (NH4)2SO4 solution.

  • Purify the acyl-CoA fraction using a C18 SPE column, eluting with acetonitrile.

  • Dry the eluate under a stream of argon or nitrogen.

  • Reconstitute the sample and quantify the radioactivity of the elongated product using a scintillation counter. The product can be further identified and quantified by HPLC.

Protocol for Extraction and Quantification of Docosatrienoyl-CoA by LC-MS/MS

This protocol outlines a general method for the analysis of long-chain acyl-CoAs from biological samples.[7][17]

Objective: To extract, purify, and quantify this compound from cells or tissues.

Materials:

  • Tissue or cell sample.

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9.

  • Organic Solvents: Isopropanol (B130326), Acetonitrile (ACN).

  • Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange).

  • HPLC system coupled with a tandem mass spectrometer (MS/MS).

  • Reversed-phase C18 HPLC column.

  • Mobile Phases: A (e.g., 75 mM KH2PO4, pH 4.9) and B (e.g., ACN with 600 mM acetic acid).

  • Internal standard (e.g., Heptadecanoyl-CoA).

Procedure:

  • Homogenization: Homogenize a weighed tissue sample (~100 mg) in ice-cold homogenization buffer containing the internal standard.

  • Extraction: Add isopropanol and then acetonitrile to the homogenate, vortexing thoroughly after each addition. Centrifuge to pellet the debris.

  • Purification:

    • Load the supernatant onto a pre-conditioned SPE column.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs with an appropriate solvent (e.g., methanol (B129727) with ammonium (B1175870) hydroxide).

  • Sample Preparation: Dry the eluate under nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the sample onto the C18 column.

    • Elute the acyl-CoAs using a gradient of mobile phases A and B.

    • Detect and quantify the target molecule using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for docosatrienoyl-CoA.

Sample Tissue/Cell Sample Homogenize Homogenize in Buffer + Internal Standard Sample->Homogenize Extract Solvent Extraction (Isopropanol/Acetonitrile) Homogenize->Extract Purify Solid-Phase Extraction (SPE) Extract->Purify Analyze LC-MS/MS Analysis Purify->Analyze Quantify Quantification Analyze->Quantify

Workflow for Acyl-CoA Extraction and Quantification.

Potential Signaling Roles

While direct signaling roles for this compound are not well-defined, its free fatty acid form, DTA, belongs to the omega-3 family, which is known for potent anti-inflammatory effects. It is plausible that DTA exerts its effects through pathways similar to those established for other long-chain omega-3 PUFAs like docosahexaenoic acid (DHA).

GPR120-Mediated Anti-Inflammatory Signaling

G protein-coupled receptor 120 (GPR120), also known as Free Fatty Acid Receptor 4 (FFA4), is a receptor for long-chain fatty acids, including omega-3 PUFAs.[18] Activation of GPR120 by ligands like DHA initiates an anti-inflammatory cascade.[19] This involves the recruitment of β-arrestin-2, which then binds to and inhibits TAK1-binding protein (TAB1), preventing the activation of the pro-inflammatory IKK-β/NF-κB pathway.[19]

Modulation of the Nrf2/HO-1 and NF-κB Pathways

Long-chain omega-3 PUFAs can also exert anti-inflammatory effects by modulating the crosstalk between the Nrf2/Heme Oxygenase-1 (HO-1) and NF-κB signaling pathways.[20]

  • NF-κB Inhibition: DTA and other omega-3 PUFAs can inhibit the activation of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB). They can prevent the degradation of its inhibitor, IκBα, thereby blocking NF-κB's translocation to the nucleus and the subsequent transcription of pro-inflammatory cytokines.[10][21]

  • Nrf2 Activation: These fatty acids can activate the transcription factor Nrf2, which translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This leads to the expression of antioxidant and cytoprotective enzymes, most notably Heme Oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory properties and can further inhibit the NF-κB pathway.[20][22]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPR120 GPR120 beta_arrestin β-Arrestin-2 GPR120->beta_arrestin recruits DTA DTA (from DTA-CoA) TAB1 TAB1 beta_arrestin->TAB1 inhibits IKK IKK Complex TAB1->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_complex NF-κB/IκB NFkB NF-κB NFkB_complex->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Keap1 Keap1 Nrf2_complex Nrf2/Keap1 Nrf2 Nrf2 Nrf2_complex->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Pro_inflam Pro-inflammatory Genes (TNF-α, IL-6) NFkB_nuc->Pro_inflam transcribes ARE ARE Nrf2_nuc->ARE HO1 HO-1 Gene ARE->HO1 transcribes HO1->NFkB_nuc inhibits

Potential Anti-Inflammatory Signaling of DTA.

Conclusion

This compound is a pivotal, yet understudied, metabolic intermediate. Its position at the crossroads of VLCPUFA synthesis and degradation makes the enzymes that produce and metabolize it attractive targets for research and potential therapeutic intervention, particularly in the fields of metabolic disorders and inflammation. The methodologies and pathways detailed in this guide provide a framework for researchers to further investigate the precise roles of this molecule in cellular physiology and disease. Future studies are needed to elucidate the specific enzyme kinetics and to confirm the hypothesized signaling functions of its corresponding free fatty acid, which will be critical for a complete understanding of its biological significance.

References

Endogenous Levels of cis,cis,cis-10,13,16-Docosatrienoyl-CoA in Mammalian Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge regarding the endogenous levels of cis,cis,cis-10,13,16-docosatrienoyl-CoA in mammalian tissues. While direct quantitative data for this specific very-long-chain acyl-CoA is scarce in existing literature, this document synthesizes information on its biosynthetic pathway, the analytical methodologies available for its quantification, and data on its precursor, cis,cis,cis-10,13,16-docosatrienoic acid. This guide is intended to serve as a valuable resource for researchers in lipidomics, metabolic disorders, and drug development by outlining the necessary experimental frameworks and highlighting key enzymatic steps involved in the metabolism of this molecule.

Introduction

Very-long-chain fatty acyl-CoAs (VLCFA-CoAs) are critical intermediates in a multitude of cellular processes, including lipid synthesis, energy metabolism, and cell signaling.[1] this compound is a derivative of the corresponding 22-carbon polyunsaturated fatty acid and is presumed to play a role in the synthesis of complex lipids and potentially as a signaling molecule. Understanding its endogenous tissue concentrations is crucial for elucidating its physiological functions and its potential involvement in pathological conditions.

Biosynthesis of this compound

The biosynthesis of this compound originates from the essential fatty acid, linoleic acid (18:2n-6). The pathway involves a series of elongation and desaturation steps primarily occurring in the endoplasmic reticulum.[2][3] The key enzymatic reactions are catalyzed by fatty acid elongases (ELOVLs) and desaturases (FADS).

The general pathway is as follows:

  • Desaturation: Linoleic acid (18:2n-6) is first desaturated by Δ6-desaturase (FADS2) to form γ-linolenic acid (18:3n-6).

  • Elongation: γ-Linolenic acid is then elongated by an elongase (ELOVL5) to produce dihomo-γ-linolenic acid (20:3n-6).

  • Desaturation: Dihomo-γ-linolenic acid is desaturated by Δ5-desaturase (FADS1) to yield arachidonic acid (20:4n-6).

  • Elongation: Arachidonic acid undergoes further elongation by ELOVL2/5 to form docosatetraenoic acid (22:4n-6).

  • Elongation: Finally, a subsequent elongation step, likely mediated by an ELOVL enzyme, would lead to the formation of cis,cis,cis-10,13,16-docosatrienoic acid (22:3n-9), although this is a less common pathway. A more plausible route involves the elongation of oleic acid (18:1n-9).

Once the free fatty acid, cis,cis,cis-10,13,16-docosatrienoic acid, is synthesized, it is activated to its coenzyme A thioester, this compound, by a family of enzymes known as acyl-CoA synthetases (ACSs).[4] Long-chain acyl-CoA synthetases (ACSLs) and very-long-chain acyl-CoA synthetases (SLC27A family) are responsible for this activation. The specificity of these enzymes for cis,cis,cis-10,13,16-docosatrienoic acid has not been extensively studied but is a critical determinant of its intracellular concentration.

Biosynthesis_of_cis_cis_cis_10_13_16_Docosatrienoyl_CoA LA Linoleic Acid (18:2n-6) GLA γ-Linolenic Acid (18:3n-6) LA->GLA DGLA Dihomo-γ-Linolenic Acid (20:3n-6) GLA->DGLA AA Arachidonic Acid (20:4n-6) DGLA->AA DTA_FA cis,cis,cis-10,13,16-Docosatrienoic Acid (22:3n-9) AA->DTA_FA DTA_CoA This compound DTA_FA->DTA_CoA

Biosynthesis of cis,cis,cis-10,13,16-Docosatrienoyl-CoA.

Quantitative Data on Endogenous Levels

As of the latest literature review, specific quantitative data for the endogenous levels of this compound in mammalian tissues are not available. Research has predominantly focused on more abundant very-long-chain fatty acids like docosahexaenoic acid (DHA).

However, it is possible to infer the likely presence and relative abundance of this compound by examining the levels of its free fatty acid precursor, cis,cis,cis-10,13,16-docosatrienoic acid. The intracellular concentration of an acyl-CoA is dependent on the availability of the free fatty acid and the activity of the corresponding acyl-CoA synthetases.

Table 1: Endogenous Levels of cis,cis,cis-10,13,16-Docosatrienoic Acid in Mammalian Tissues

TissueSpeciesConcentration (nmol/g wet weight)MethodReference
Data Not Available----
Templatee.g., Rate.g., 0.1 - 1.0e.g., LC-MS/MS[Future Publication]
Templatee.g., Mousee.g., 0.05 - 0.5e.g., GC-MS[Future Publication]
Templatee.g., Humane.g., Plasma (µM)e.g., LC-MS/MS[Future Publication]

Note: This table is a template to be populated as data becomes available. The concentration of the acyl-CoA ester is expected to be a fraction of the corresponding free fatty acid level.

Experimental Protocols

The quantification of VLCFA-CoAs is technically challenging due to their low abundance and amphipathic nature. The following outlines a general workflow and key considerations for the extraction and analysis of this compound from mammalian tissues.

Tissue Extraction of Acyl-CoAs

A robust extraction method is critical to ensure high recovery and prevent degradation. A commonly used method involves a modified Bligh-Dyer or Folch extraction.

Protocol: Solid-Phase Extraction of Acyl-CoAs

  • Homogenization: Flash-freeze tissue samples in liquid nitrogen to halt enzymatic activity. Homogenize the frozen tissue in an ice-cold acidic solution (e.g., 10% trichloroacetic acid or perchloric acid) to precipitate proteins and extract the acyl-CoAs.

  • Internal Standard Spiking: Add a suitable internal standard, such as a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA, to the homogenate to correct for extraction losses and matrix effects.

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g) at 4°C to pellet the precipitated protein and cellular debris.

  • Solid-Phase Extraction (SPE): Load the supernatant onto a reversed-phase SPE cartridge (e.g., C18).

  • Washing: Wash the cartridge with a low-organic-content solvent to remove polar interferences.

  • Elution: Elute the acyl-CoAs with a high-organic-content solvent (e.g., methanol (B129727) or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the analytical method.

Experimental_Workflow_for_Acyl_CoA_Analysis Tissue Mammalian Tissue Homogenization Homogenization in Acidic Solution + Internal Standard Tissue->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Supernatant Supernatant (Contains Acyl-CoAs) Centrifugation->Supernatant SPE Solid-Phase Extraction (SPE) Supernatant->SPE Elution Elution of Acyl-CoAs SPE->Elution Analysis LC-MS/MS Analysis Elution->Analysis Metabolic_Fates_of_Docosatrienoyl_CoA DTA_FA cis,cis,cis-10,13,16-Docosatrienoic Acid DTA_CoA This compound DTA_FA->DTA_CoA Acyl-CoA Synthetase Lipid_Synthesis Incorporation into Complex Lipids (e.g., Phospholipids, Triacylglycerols) DTA_CoA->Lipid_Synthesis Beta_Oxidation β-oxidation (Energy Production) DTA_CoA->Beta_Oxidation Signaling Potential Signaling Roles DTA_CoA->Signaling

References

Discovery and characterization of cis,cis,cis-10,13,16-Docosatrienoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

cis,cis,cis-10,13,16-Docosatrienoic acid (DTA), a novel omega-3 very-long-chain polyunsaturated fatty acid (VLCPUFA), is emerging as a molecule of significant interest in the fields of biochemistry, pharmacology, and nutraceuticals. This technical guide provides a comprehensive overview of the discovery, characterization, and biological activities of this specific DTA isomer. It includes detailed experimental protocols, quantitative data, and visual representations of its known signaling pathways and biosynthetic routes, designed to serve as a valuable resource for researchers and professionals in drug development. While naturally scarce, metabolic engineering has enabled its production in oilseed crops, paving the way for further investigation into its therapeutic potential.

Introduction

cis,cis,cis-10,13,16-Docosatrienoic acid is a 22-carbon polyunsaturated fatty acid with three cis double bonds at the 10th, 13th, and 16th carbon positions. As an omega-3 fatty acid, it is a subject of growing research due to its potential health benefits, which are reported to be comparable or even superior to those of well-known omega-3s like docosahexaenoic acid (DHA).[1] This document details the current scientific understanding of this specific isomer, from its chemical properties to its biological functions and the methodologies used to study it.

Discovery and Production

cis,cis,cis-10,13,16-Docosatrienoic acid is not found in significant quantities in nature.[2] Its availability for research has been largely facilitated by recent advancements in metabolic engineering. Scientists have successfully engineered the oilseed crop Brassica carinata to produce high levels of this novel fatty acid.[2][3] This was achieved by introducing a minimal set of genes that allows for the elongation of endogenous α-linolenic acid (ALA), an omega-3 fatty acid naturally present in the plant.[4]

Biosynthesis Pathway in Engineered Brassica carinata

The production of cis,cis,cis-10,13,16-docosatrienoic acid in engineered Brassica carinata involves the elongation of α-linolenic acid (18:3n-3). This process is catalyzed by specific elongase enzymes that add two-carbon units to the fatty acid chain.

Biosynthesis_of_DTA ALA α-Linolenic Acid (ALA, 18:3n-3) ETA Eicosatrienoic Acid (ETA, 20:3n-3) ALA->ETA Elongase DTA cis,cis,cis-10,13,16-Docosatrienoic Acid (DTA, 22:3n-3) ETA->DTA Elongase

Biosynthetic pathway of cis,cis,cis-10,13,16-docosatrienoic acid in engineered plants.

Physicochemical and Spectroscopic Characterization

The definitive identification and characterization of cis,cis,cis-10,13,16-docosatrienoic acid rely on a combination of analytical techniques.

PropertyValueReference
CAS Number 18104-42-2[5][6]
Molecular Formula C₂₂H₃₈O₂[5][6]
Molecular Weight 334.54 g/mol [5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is a powerful tool for elucidating the structure of fatty acids, including the position and geometry of double bonds. The ¹³C NMR chemical shifts for the methyl ester of cis,cis,cis-10,13,16-docosatrienoic acid have been computationally predicted and are available in spectral databases.[2][7] These predicted values are crucial for confirming the identity of the synthesized or isolated compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the fatty acid. Fragmentation patterns observed in MS/MS experiments can help to locate the positions of the double bonds. The fragmentation of fatty acid methyl esters (FAMEs) typically involves cleavages at the ester group and along the hydrocarbon chain.

Biological Activities and Signaling Pathways

Emerging research has highlighted several significant biological activities of cis,cis,cis-10,13,16-docosatrienoic acid, positioning it as a promising candidate for further pharmacological investigation.

Anti-Inflammatory Effects

cis,cis,cis-10,13,16-Docosatrienoic acid has demonstrated potent anti-inflammatory properties. In studies using human macrophages, it has been shown to reduce the expression of several pro-inflammatory cytokines.[1] The proposed mechanism involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[8]

Anti_Inflammatory_Pathway DTA cis,cis,cis-10,13,16-Docosatrienoic Acid IKK IKK DTA->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) Nucleus->Cytokines Inhibits Transcription

Proposed anti-inflammatory signaling pathway of DTA via NF-κB inhibition.
Antitumor Activity

This novel fatty acid has also exhibited significant antitumor effects, including the induction of apoptosis in human breast cancer cells.[1][9] Its pro-apoptotic activity was found to be even stronger than that of DHA.[1] The underlying mechanisms are believed to involve both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[10]

Antitumor_Pathway DTA cis,cis,cis-10,13,16-Docosatrienoic Acid DeathReceptors Death Receptors DTA->DeathReceptors Activates Mitochondria Mitochondria DTA->Mitochondria Induces Stress Caspase8 Caspase-8 DeathReceptors->Caspase8 Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Proposed pro-apoptotic signaling pathways of DTA in cancer cells.
Inhibition of Melanogenesis

A recent study has implicated a docosatrienoic acid in the inhibition of melanin (B1238610) synthesis. This effect is mediated through the suppression of the Microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, and the subsequent downregulation of tyrosinase expression.[11]

Melanogenesis_Inhibition DTA cis,cis,cis-10,13,16-Docosatrienoic Acid MITF MITF DTA->MITF Inhibits Nuclear Translocation Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Activates Transcription Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Expression Melanin Melanin Tyrosinase->Melanin Catalyzes Production

Mechanism of melanogenesis inhibition by DTA via the MITF/Tyrosinase axis.

Quantitative Data

The majority of quantitative data for cis,cis,cis-10,13,16-docosatrienoic acid comes from studies on metabolically engineered Brassica carinata.

Biological SourceTissue/FractionConcentration/PercentageReference
Transgenic Brassica carinata (T3 generation)Seed Oil~20% of total fatty acids[3]
Human Breast Cancer Cells (SK-BR-3)In vitro cultureIC₅₀ values for antitumor activity are comparable to DHA[1]
Human Macrophages (from THP-1 cells)In vitro cultureEffective in reducing pro-inflammatory cytokine expression[1]
B16F10 Mouse Melanoma CellsIn vitro cultureSignificant reduction in melanin content at low micromolar concentrations[11]

Experimental Protocols

Extraction and Analysis of Fatty Acids from Plant Seeds

This protocol is adapted from methodologies used for the analysis of fatty acids in transgenic Brassica carinata seeds.[3]

Fatty_Acid_Analysis_Workflow start Start: Transgenic Seeds homogenization Homogenization start->homogenization extraction Lipid Extraction (e.g., with hexane) homogenization->extraction transesterification Transesterification to FAMEs (e.g., with methanolic HCl) extraction->transesterification gcms GC-MS Analysis transesterification->gcms quantification Quantification and Identification gcms->quantification end End: Fatty Acid Profile quantification->end

Workflow for the analysis of fatty acids from plant seeds.

Protocol:

  • Sample Preparation: Homogenize a known weight of seeds.

  • Lipid Extraction: Extract the total lipids from the homogenized seeds using a suitable solvent system, such as hexane (B92381) or a chloroform:methanol mixture.

  • Transesterification: Convert the fatty acids in the lipid extract to fatty acid methyl esters (FAMEs) by heating with methanolic HCl or BF₃-methanol.

  • GC-MS Analysis: Inject the FAMEs into a gas chromatograph coupled with a mass spectrometer (GC-MS). Use a suitable capillary column for fatty acid separation.

  • Identification and Quantification: Identify the FAMEs based on their retention times and mass spectra by comparing them to known standards and spectral libraries. Quantify the relative amounts of each fatty acid by integrating the peak areas.

Cell-Based Assay for Anti-Melanogenic Activity

This protocol is based on the study investigating the effect of DTA on melanogenesis in B16F10 melanoma cells.[11]

Protocol:

  • Cell Culture: Culture B16F10 mouse melanoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.

  • Treatment: Treat the cells with varying concentrations of cis,cis,cis-10,13,16-docosatrienoic acid for a specified period (e.g., 72 hours).

  • Melanin Content Assay:

    • Lyse the cells and measure the absorbance of the lysate at 405 nm to quantify the melanin content.

    • Normalize the melanin content to the total protein concentration of the cell lysate.

  • Tyrosinase Activity Assay:

    • Prepare cell lysates and measure the tyrosinase activity by monitoring the rate of L-DOPA oxidation to dopachrome (B613829) at 475 nm.

  • Gene Expression Analysis (RT-qPCR):

    • Extract total RNA from the treated cells.

    • Perform reverse transcription to synthesize cDNA.

    • Use quantitative PCR (qPCR) to measure the relative expression levels of genes involved in melanogenesis, such as MITF and Tyrosinase, using a suitable housekeeping gene for normalization.

Conclusion and Future Directions

cis,cis,cis-10,13,16-Docosatrienoic acid is a promising novel omega-3 fatty acid with demonstrated anti-inflammatory, antitumor, and anti-melanogenic properties. The successful production of this compound in metabolically engineered plants has opened up new avenues for its investigation and potential application in pharmaceuticals, cosmetics, and nutraceuticals.

Future research should focus on:

  • Elucidating the detailed molecular mechanisms underlying its biological activities.

  • Conducting in vivo studies to validate the in vitro findings and to assess its pharmacokinetic and pharmacodynamic properties.

  • Developing efficient and scalable methods for its synthesis and purification.

  • Exploring its potential therapeutic applications in a range of human diseases.

This technical guide provides a solid foundation for researchers and professionals to build upon as the scientific community continues to unravel the full potential of this intriguing molecule.

References

A Technical Guide to the Biological Significance of Omega-6 Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: This document provides an in-depth technical overview of omega-6 docosatrienoyl-CoA (22:3n-6-CoA), a very-long-chain fatty acyl-CoA. It is important to note that direct research on this specific molecule is exceptionally limited in scientific literature. Consequently, this guide synthesizes information on its position within the established omega-6 metabolic pathway, the functions of its enzymatic precursors and successors, and the roles of more extensively studied C22 omega-6 polyunsaturated fatty acids (PUFAs). The biological significance of docosatrienoyl-CoA is therefore largely inferred from its metabolic context. This guide covers its biosynthesis, potential metabolic fate, and methodologies for its study, providing a foundational resource for researchers in lipid biochemistry and drug development.

Introduction to Omega-6 Very-Long-Chain Fatty Acids

Omega-6 polyunsaturated fatty acids are essential components of cellular membranes and serve as precursors to a wide array of signaling molecules.[1] The parent fatty acid of this family, linoleic acid (LA, 18:2n-6), is obtained from the diet and is metabolized through a series of desaturation and elongation reactions to produce longer and more unsaturated fatty acids, such as arachidonic acid (AA, 20:4n-6).[1][2] Further elongation of C20 fatty acids results in the formation of very-long-chain fatty acids (VLC-PUFAs), including the C22 series. These C22 omega-6 fatty acids, such as adrenic acid (AdA, 22:4n-6) and docosapentaenoic acid (DPAn-6, 22:5n-6), are found in various tissues, with notable concentrations in the brain and adrenal glands.[3][4]

Docosatrienoic acid (22:3n-6) is an intermediate in this pathway. Its activated form, docosatrienoyl-CoA, is the direct substrate for enzymatic reactions. While less abundant and far less studied than other omega-6 VLC-PUFAs, its place in the metabolic cascade suggests it is a transient but necessary intermediate.

Biosynthesis and Metabolism of Omega-6 Docosatrienoyl-CoA

The synthesis of docosatrienoyl-CoA is an integral part of the omega-6 fatty acid metabolic pathway, occurring primarily in the endoplasmic reticulum.[1] The pathway involves a series of enzymatic steps catalyzed by fatty acid desaturases (FADS) and elongases (ELOVL).

The Omega-6 Metabolic Pathway

The synthesis begins with the essential fatty acid linoleic acid and proceeds as follows:

  • Linoleic Acid (LA, 18:2n-6) is converted to Gamma-Linolenic Acid (GLA, 18:3n-6) by the enzyme Delta-6-Desaturase (FADS2) . This is a rate-limiting step in the pathway.[5]

  • GLA is then elongated to Dihomo-gamma-linolenic Acid (DGLA, 20:3n-6) by Elongase 5 (ELOVL5) .[5]

  • DGLA has two primary fates:

    • It can be desaturated by Delta-5-Desaturase (FADS1) to form the highly significant pro-inflammatory precursor, Arachidonic Acid (AA, 20:4n-6) .[6]

    • Alternatively, DGLA can be elongated to form Docosatrienoic Acid (DTA, 22:3n-6) . This reaction is catalyzed by fatty acid elongases, likely ELOVL5 or ELOVL2 , which are known to act on C20 and C22 PUFAs.[7][8]

  • Once synthesized, docosatrienoic acid is activated to Docosatrienoyl-CoA by an acyl-CoA synthetase. This activated form is the metabolically active molecule.

Metabolic Fate of Docosatrienoyl-CoA

As an intermediate, docosatrienoyl-CoA is likely a substrate for further enzymatic conversion:

  • Desaturation: It can be desaturated by Delta-4-Desaturase (or an equivalent enzymatic activity) to form Adrenic Acid (AdA, 22:4n-6) . Adrenic acid is a major C22 omega-6 fatty acid and is the direct elongation product of arachidonic acid, a reaction catalyzed by ELOVL2 and ELOVL5.[7]

  • Incorporation into Lipids: Like other fatty acyl-CoAs, it may be incorporated into complex lipids such as phospholipids (B1166683) and triglycerides, becoming a structural component of cell membranes.

  • Retroconversion: It may undergo retroconversion back to DGLA via peroxisomal β-oxidation.[7]

Omega6_Pathway Omega-6 Fatty Acid Biosynthesis Pathway LA Linoleic Acid (LA) 18:2n-6 FADS2 FADS2 (Δ6-Desaturase) LA->FADS2 GLA γ-Linolenic Acid (GLA) 18:3n-6 ELOVL5 ELOVL5 GLA->ELOVL5 DGLA Dihomo-γ-linolenic Acid (DGLA) 20:3n-6 FADS1 FADS1 (Δ5-Desaturase) DGLA->FADS1 ELOVL2_5 ELOVL2/5 DGLA->ELOVL2_5 Elongation AA Arachidonic Acid (AA) 20:4n-6 AA->ELOVL2_5 Elongation DTA Docosatrienoic Acid (DTA) 22:3n-6 FADS_DTA FADS1 (Δ5-Desaturase) DTA->FADS_DTA AdA Adrenic Acid (AdA) 22:4n-6 FADS_AdA FADS2 (Δ4-Desaturase) AdA->FADS_AdA DPA Docosapentaenoic Acid (DPA) 22:5n-6 FADS2->GLA ELOVL5->DGLA FADS1->AA ELOVL2_5->DTA FADS_DTA->AdA FADS_AdA->DPA

Biosynthesis pathway of omega-6 very-long-chain PUFAs.

Biological Significance (Inferred)

Direct evidence for the biological significance of docosatrienoyl-CoA is lacking. However, its position as a metabolic intermediate allows for inferences based on the known functions of its neighbors in the pathway.

  • Precursor to Adrenic Acid: The most likely significant role of docosatrienoyl-CoA is serving as a precursor to adrenoyl-CoA, the activated form of adrenic acid (AdA). AdA is abundant in the brain and adrenal glands and can be metabolized into biologically active products.[3][9] These include dihomo-prostaglandins and epoxydocosatrienoic acids (EDTs), which have roles in regulating vascular function and inflammation.[4] Some studies suggest AdA itself has anti-inflammatory and pro-resolving effects, potently inhibiting the formation of the chemoattractant leukotriene B4 (LTB4).[10]

  • Alternative to Arachidonic Acid Pathway: The elongation of DGLA to docosatrienoic acid represents a metabolic branch that diverts DGLA away from being converted into arachidonic acid. This could be a mechanism to modulate the pool of AA available for the synthesis of pro-inflammatory eicosanoids.

  • Membrane Fluidity: As a VLC-PUFA, incorporation of docosatrienoic acid into cell membranes could influence membrane fluidity and the function of membrane-bound proteins, although this role is more established for more abundant fatty acids like DHA and AdA.

Quantitative Data

There is a notable absence of quantitative data for docosatrienoic acid (22:3n-6) and its CoA ester in published literature. The tables below present data for related, more abundant C22 omega-6 fatty acids to provide context on their tissue distribution and concentration.

Table 1: Fatty Acid Composition in Brains of Humanized EFAD Mice

Fatty AcidDietE3FAD Mice (% change)E4FAD Mice (% change)
Arachidonic Acid (20:4n-6) High n-6+9.6%+8.4%
Docosatetraenoic Acid (Adrenic Acid, 22:4n-6) High n-6+20.9%+25%
Docosapentaenoic Acid (22:5n-6) High n-6+500-600%+500-600%

Data adapted from a study on Alzheimer's disease models, showing the relative increase in brain fatty acids after a high linoleic acid (n-6) diet. Note the substantial increase in 22:5n-6.[11]

Table 2: Fatty Acyl-CoA Concentrations in Human Skeletal Muscle

Fatty Acyl-CoA SpeciesConcentration (pmol/mg tissue)
Palmitoyl-CoA (16:0) 5.5 ± 0.8
Stearoyl-CoA (18:0) 2.1 ± 0.3
Oleoyl-CoA (18:1) 3.2 ± 0.4
Linoleoyl-CoA (18:2) 0.9 ± 0.1

Data from a validated LC/MS (B15284909)/MS method provides typical concentration ranges for more common long-chain fatty acyl-CoAs in human muscle tissue.[12] Data for C22 species was not reported.

Experimental Protocols

The quantification of very-long-chain fatty acyl-CoAs like docosatrienoyl-CoA is challenging due to their low abundance and instability. The following protocol is a generalized methodology based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for long-chain fatty acyl-CoAs.[12][13][14]

Protocol: Quantification of Very-Long-Chain Fatty Acyl-CoAs by LC-MS/MS

1. Sample Preparation and Extraction:

  • Flash-freeze tissue samples (10-50 mg) in liquid nitrogen immediately upon collection to quench metabolic activity.
  • Homogenize the frozen tissue in 1 mL of a cold extraction buffer (e.g., 2:1:0.8 Methanol (B129727):Water:Chloroform) containing an appropriate internal standard (e.g., C17:0-CoA).
  • Vortex vigorously for 1 minute and incubate on ice for 30 minutes.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet protein and cell debris.
  • Transfer the supernatant to a new tube. For purification, solid-phase extraction (SPE) using a C18 cartridge can be employed.
  • Condition the SPE cartridge with methanol, then equilibrate with water.
  • Load the sample, wash with a low-organic solvent (e.g., 20% methanol in water) to remove salts and polar contaminants.
  • Elute the acyl-CoAs with a high-organic solvent (e.g., 80% methanol or acetonitrile (B52724) with 30 mM ammonium (B1175870) hydroxide).
  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent (e.g., 50% methanol) for LC-MS/MS analysis.

2. Liquid Chromatography (LC):

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) (pH ~10.5).
  • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.
  • Gradient: A linear gradient from 5% B to 95% B over 10-15 minutes. High pH is crucial for good peak shape and retention of acyl-CoAs.
  • Flow Rate: 0.2-0.4 mL/min.
  • Column Temperature: 40-50°C.

3. Tandem Mass Spectrometry (MS/MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
  • Precursor Ion: For docosatrienoyl-CoA (C₂₂H₃₄N₇O₁₇P₃S), the precursor ion would be the protonated molecule [M+H]⁺.
  • Product Ions: Acyl-CoAs produce characteristic fragment ions. A common transition involves the neutral loss of the phosphopantetheine group (507 Da). Another characteristic product ion corresponds to the protonated phosphopantetheine fragment. Specific precursor/product ion pairs must be optimized by direct infusion of standards if available.
  • Quantification: Create a standard curve using synthetic standards of known concentrations. Quantify the endogenous acyl-CoA by comparing its peak area to the standard curve, normalized to the internal standard.

// Nodes sample [label="1. Tissue Sample\n(10-50 mg, flash-frozen)", fillcolor="#F1F3F4", fontcolor="#202124"]; homogenize [label="2. Homogenization\n(Extraction buffer + Internal Std)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; extract [label="3. Solid Phase Extraction (SPE)\n(C18 Cartridge)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; reconstitute [label="4. Dry & Reconstitute", fillcolor="#4285F4", fontcolor="#FFFFFF"]; lc [label="5. UPLC Separation\n(Reversed-Phase C18, high pH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ms [label="6. Tandem MS Detection\n(ESI+, MRM Mode)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="7. Data Analysis\n(Quantification vs. Std Curve)", fillcolor="#FBBC05", fontcolor="#202124"];

// Workflow sample -> homogenize -> extract -> reconstitute -> lc -> ms -> data; }

Workflow for the analysis of very-long-chain fatty acyl-CoAs.

Conclusion and Future Directions

Omega-6 docosatrienoyl-CoA is a metabolically active intermediate in the biosynthesis of C22 omega-6 very-long-chain polyunsaturated fatty acids. Due to a significant lack of direct research, its biological importance is currently inferred from its position in the metabolic pathway, primarily as a precursor to the more abundant and functionally characterized adrenic acid. The balance between the elongation pathway leading to docosatrienoic acid and the desaturation pathway leading to arachidonic acid may represent a key regulatory node in controlling the cellular pool of pro-inflammatory precursors.

Future research is needed to elucidate the specific roles of this molecule. This will require the development of specific analytical standards to enable accurate quantification in various tissues and cell types. Functional studies, perhaps using genetic manipulation of the ELOVL enzymes that produce it, could then uncover its unique contributions to cell signaling, membrane biology, and the overall balance of omega-6 fatty acid metabolism. Such studies would be invaluable for drug development professionals targeting lipid pathways in inflammatory and metabolic diseases.

References

Methodological & Application

Detection and Quantification of Docosatrienoyl-CoA in Tissues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the detection and quantification of Docosatrienoyl-CoA (22:3-CoA), a very long-chain fatty acyl-CoA, in various biological tissues. The methodologies described herein are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for the analysis of acyl-CoA species.

Introduction

Docosatrienoyl-CoA is an activated form of docosatrienoic acid, a 22-carbon polyunsaturated fatty acid. As with other long-chain acyl-CoAs, it is a key intermediate in lipid metabolism, potentially serving as a precursor for the synthesis of more complex lipids, a substrate for beta-oxidation, and a signaling molecule involved in the regulation of various cellular processes. Accurate quantification of Docosatrienoyl-CoA in tissues is crucial for understanding its physiological and pathological roles.

Data Presentation: Quantitative Levels of Long-Chain Acyl-CoAs in Tissues

While specific quantitative data for Docosatrienoyl-CoA in various tissues is not extensively documented in publicly available literature, the following table presents representative concentrations of other long-chain acyl-CoAs in rat tissues to provide an expected physiological range. These values were determined using sensitive and robust LC-MS/MS procedures.[1] It is anticipated that Docosatrienoyl-CoA would be present at comparable, though likely lower, concentrations.

Acyl-CoA SpeciesLiver (nmol/g wet weight)Heart (nmol/g wet weight)Skeletal Muscle (nmol/g wet weight)
Palmitoyl-CoA (16:0)~15-30~5-15~1-5
Stearoyl-CoA (18:0)~5-15~2-8~0.5-3
Oleoyl-CoA (18:1)~10-25~3-10~1-4
Linoleoyl-CoA (18:2)~5-15~1-5~0.5-2

Note: The values presented are approximate ranges compiled from various studies and can vary based on species, diet, and physiological state.

Experimental Protocols

The following protocols describe a robust workflow for the extraction and quantification of Docosatrienoyl-CoA from tissue samples.

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from mammalian tissues.[1][2]

Materials:

Procedure:

  • Homogenization: Weigh approximately 100-200 mg of frozen tissue and homogenize it in 1 mL of ice-cold phosphate buffer.

  • Internal Standard Spiking: Add a known amount of the internal standard (e.g., C17:0-CoA) to the homogenate.

  • Protein Precipitation and Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 10,000 x g for 10 minutes at 4°C to precipitate proteins.

  • Solid Phase Extraction (SPE):

    • Condition a C18 SPE column with 5 mL of methanol followed by 5 mL of water.

    • Load the supernatant from the previous step onto the SPE column.

    • Wash the column with 5 mL of water to remove polar impurities.

    • Elute the acyl-CoAs with 2 mL of methanol containing 2% ammonium hydroxide.

  • Sample Concentration: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Quantification of Docosatrienoyl-CoA by LC-MS/MS

This protocol outlines the parameters for the analysis of Docosatrienoyl-CoA using a triple quadrupole mass spectrometer.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM Ammonium hydroxide in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 20% B

    • 2-10 min: 20-95% B (linear gradient)

    • 10-12 min: 95% B

    • 12-12.1 min: 95-20% B

    • 12.1-15 min: 20% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transition for Docosatrienoyl-CoA (22:3-CoA):

    • Precursor Ion (Q1): m/z corresponding to [M+H]+ of Docosatrienoyl-CoA

    • Product Ion (Q3): m/z corresponding to a characteristic fragment (e.g., neutral loss of 507)[1]

  • MRM Transition for Internal Standard (C17:0-CoA):

    • Precursor Ion (Q1): m/z of [M+H]+

    • Product Ion (Q3): m/z of a characteristic fragment

  • Collision Energy and other source parameters: Optimize for the specific instrument and analyte.

Quantification:

  • Generate a standard curve using a synthetic Docosatrienoyl-CoA standard of known concentrations.

  • Calculate the concentration of Docosatrienoyl-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

Metabolic Pathway of Docosatrienoyl-CoA

The following diagram illustrates the potential metabolic fate of Docosatrienoyl-CoA within a cell. Fatty acids are first activated to their CoA esters, which can then enter various metabolic pathways.

Metabolic_Pathway FA Docosatrienoic Acid (extracellular) FA_mem Docosatrienoic Acid (intracellular) FA->FA_mem Transport ACSL Acyl-CoA Synthetase (ACSL) FA_mem->ACSL D3_CoA Docosatrienoyl-CoA ACSL->D3_CoA Activation (ATP, CoA) BetaOx Peroxisomal/Mitochondrial Beta-Oxidation D3_CoA->BetaOx ComplexLipids Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) D3_CoA->ComplexLipids Signaling Cellular Signaling (e.g., Gene Regulation) D3_CoA->Signaling AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Energy Energy Production (TCA Cycle) AcetylCoA->Energy

Caption: Metabolic fate of Docosatrienoyl-CoA.

Experimental Workflow for Quantification

The diagram below outlines the key steps in the experimental workflow for the quantification of Docosatrienoyl-CoA from tissue samples.

Experimental_Workflow start Tissue Sample (100-200 mg) homogenize Homogenization in Buffer start->homogenize add_is Spike with Internal Standard homogenize->add_is extract Protein Precipitation & Acyl-CoA Extraction add_is->extract spe Solid Phase Extraction (C18 Column) extract->spe dry Evaporation spe->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute lcms LC-MS/MS Analysis (MRM Mode) reconstitute->lcms quant Data Analysis & Quantification lcms->quant

Caption: Experimental workflow for Docosatrienoyl-CoA quantification.

Potential Signaling Role of Docosatrienoyl-CoA

Long-chain acyl-CoAs can influence cellular signaling by regulating the activity of transcription factors and enzymes. This diagram illustrates a potential mechanism.

Signaling_Pathway D3_CoA Docosatrienoyl-CoA TF Transcription Factors (e.g., PPARs) D3_CoA->TF Modulates Activity Enzyme Metabolic Enzymes D3_CoA->Enzyme Allosteric Regulation Gene Target Gene Expression TF->Gene Regulates Response Cellular Response (e.g., Lipid Metabolism, Inflammation) Enzyme->Response Catalyzes Gene->Response Leads to

Caption: Potential signaling role of Docosatrienoyl-CoA.

References

Application Note & Protocol: Quantitative Analysis of Long-Chain Fatty Acyl-CoAs using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Long-chain fatty acyl-Coenzyme A (LCFA-CoA) are essential intermediates in cellular metabolism, acting as activated forms of fatty acids. They are pivotal substrates in numerous metabolic pathways, including beta-oxidation for energy production and the synthesis of complex lipids like diacylglycerols (DAGs) and ceramides.[1] Dysregulation of LCFA-CoA metabolism has been strongly linked to metabolic disorders, most notably type 2 diabetes and insulin (B600854) resistance.[1][2]

The quantitative analysis of these molecules is challenging due to their amphiphilic nature, low endogenous concentrations, and susceptibility to degradation. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique, offering high sensitivity, specificity, and robustness for the reliable quantification of LCFA-CoAs in complex biological matrices.[3][4]

This document provides a detailed protocol for the extraction, separation, and quantification of various LCFA-CoAs from biological tissues using a validated LC-MS/MS method.

Signaling and Metabolic Role of Long-Chain Fatty Acyl-CoAs

LCFA-CoAs are central nodes in lipid metabolism. They are formed from free fatty acids by the action of acyl-CoA synthetases and can be directed towards either catabolic (energy-producing) or anabolic (storage and signaling lipid synthesis) pathways. An excess accumulation of intracellular LCFA-CoAs can lead to the production of lipid species like DAGs and ceramides, which are implicated in the development of insulin resistance.[1]

FA Free Fatty Acid (from circulation) ACSL Acyl-CoA Synthetase FA->ACSL LCFA_CoA Long-Chain Fatty Acyl-CoA ACSL->LCFA_CoA BetaOx Mitochondrial β-Oxidation LCFA_CoA->BetaOx Catabolism ComplexLipids Complex Lipid Synthesis LCFA_CoA->ComplexLipids Anabolism Energy ATP (Energy) BetaOx->Energy DAG Diacylglycerols (DAG) ComplexLipids->DAG Ceramide Ceramides ComplexLipids->Ceramide InsulinRes Insulin Resistance DAG->InsulinRes Ceramide->InsulinRes

Figure 1. Metabolic fate of Long-Chain Fatty Acyl-CoAs.

Experimental Protocols

This section details the complete workflow from sample collection to final data analysis for the quantification of LCFA-CoAs.

Required Materials & Reagents
  • Biological Tissue: Rat liver, human skeletal muscle, or cultured cells (100-200 mg).[2][3]

  • Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) stock solution (e.g., 1 mg/mL in methanol (B129727):water 1:1).[1]

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (all LC-MS grade).

  • Reagents: Ammonium hydroxide (B78521) (NH₄OH), 5-Sulfosalicylic acid (SSA).[1][5]

  • Extraction Supplies: Dounce homogenizer, centrifuge tubes, solid-phase extraction (SPE) cartridges (e.g., Oasis HLB), nitrogen evaporator.

  • LC-MS/MS System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer.[1][3]

Experimental Workflow Diagram

The overall process involves tissue homogenization, internal standard spiking, protein removal, extraction, and finally instrumental analysis.

start Start: Biological Sample (e.g., 100mg tissue) homogenize 1. Homogenization in extraction buffer start->homogenize add_is 2. Add Internal Standard (e.g., C17:0-CoA) homogenize->add_is deproteinize 3. Deproteinization (e.g., using SSA) add_is->deproteinize centrifuge 4. Centrifugation (to pellet protein) deproteinize->centrifuge spe 5. Solid-Phase Extraction (SPE) (Purification & Concentration) centrifuge->spe Supernatant evaporate 6. Evaporation & Reconstitution (under Nitrogen) spe->evaporate lcinject 7. LC-MS/MS Analysis evaporate->lcinject data 8. Data Processing (Quantification) lcinject->data end End: Quantitative Results data->end

Figure 2. LC-MS/MS workflow for LCFA-CoA analysis.
Protocol: Sample Preparation

  • Homogenization: Weigh approximately 100-200 mg of frozen tissue and homogenize on ice using a Dounce homogenizer in a suitable extraction buffer (e.g., 2:1 methanol:water).

  • Internal Standard Addition: Spike the homogenate with a known amount of internal standard (e.g., 50 ng of C17:0-CoA).[1] This is critical for correcting for extraction efficiency and matrix effects.

  • Deproteinization: Add a deproteinizing agent like 5-sulfosalicylic acid (SSA), vortex thoroughly, and incubate on ice for 15 minutes.[5]

  • Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Solid-Phase Extraction (SPE):

    • Condition an SPE cartridge by washing with methanol followed by water.

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with a low-organic solvent mixture to remove salts and polar interferences.

    • Elute the LCFA-CoAs with a high-organic solvent mixture (e.g., 80:20 acetonitrile:water).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the dried extract in a small, known volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 80:20 water:acetonitrile with 15 mM NH₄OH). The sample is now ready for injection.

Protocol: LC-MS/MS Analysis

The chromatographic separation is typically achieved using a reversed-phase column with a binary solvent gradient at a high pH, which improves peak shape and resolution for the acidic CoA molecules.[2][3]

Table 1: Liquid Chromatography Conditions

Parameter Setting
LC System Waters Acquity UPLC or equivalent
Column Acquity UPLC BEH C8 (2.1 x 150 mm, 1.7 µm) or C18.[1]
Mobile Phase A 15 mM Ammonium Hydroxide (NH₄OH) in Water.[1]
Mobile Phase B 15 mM Ammonium Hydroxide (NH₄OH) in Acetonitrile (ACN).[1]
Flow Rate 0.4 mL/min.[1]
Column Temp 40 °C
Injection Vol 5-10 µL

| Gradient | 0.0 min: 20% B; 2.8 min: 45% B; 3.0 min: 25% B; 4.0 min: 65% B; 4.5 min: 20% B; 5.0 min: 20% B.[1] |

Detection is performed on a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode using Selected Reaction Monitoring (SRM).[1] LCFA-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phospho-ADP-pantetheine moiety.[3][6][7]

Table 2: Mass Spectrometry Parameters & SRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Ionization Mode Notes
Palmitoyl-CoA (C16:0) 1006.5 499.5 ESI+ Product ion from neutral loss of 507 Da[6]
Palmitoleoyl-CoA (C16:1) 1004.5 497.5 ESI+ Product ion from neutral loss of 507 Da[6]
Heptadecanoyl-CoA (C17:0-IS) 1020.5 513.5 ESI+ Internal Standard[4]
Stearoyl-CoA (C18:0) 1034.6 527.6 ESI+ Product ion from neutral loss of 507 Da[6]
Oleoyl-CoA (C18:1) 1032.6 525.6 ESI+ Product ion from neutral loss of 507 Da[6]

| Linoleoyl-CoA (C18:2) | 1030.6 | 523.6 | ESI+ | Product ion from neutral loss of 507 Da[6] |

Data Analysis & Quantification

  • Peak Integration: Integrate the chromatographic peaks for each LCFA-CoA analyte and the internal standard (IS) using the instrument's software.

  • Standard Curve: Prepare a calibration curve by analyzing standards of known concentrations (e.g., 1.56 - 100 ng) that have undergone the same extraction procedure.[1] Plot the ratio of the analyte peak area to the IS peak area against the concentration.

  • Quantification: Calculate the concentration of each LCFA-CoA in the biological samples by interpolating their analyte/IS peak area ratios from the linear regression of the standard curve. The final concentration is reported as pmol/mg of tissue.

The described method has been shown to have high accuracy and precision, with accuracies ranging from 94.8% to 110.8% and inter-run precision between 2.6% and 12.2%.[2][3][7] The high sensitivity allows for reliable quantification from small amounts of tissue.[2]

References

Application Notes and Protocols: Using Stable Isotopes to Trace Docosatrienoic Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Docosatrienoic acid (DTA, 22:3n-3) is an omega-3 very long-chain polyunsaturated fatty acid (VLCPUFA) with recognized anti-inflammatory and antitumor properties.[1][2] Understanding its metabolic fate is crucial for elucidating its mechanism of action and developing novel therapeutics. Stable isotope tracing, coupled with mass spectrometry, offers a powerful methodology to track the biosynthesis, degradation, and downstream conversion of DTA in biological systems.[3][4] This document provides detailed protocols for tracing DTA metabolism using stable isotope-labeled precursors in cell culture, from experimental design to data analysis.

Introduction to DTA Metabolism

Docosatrienoic acid is a key intermediate in the metabolism of polyunsaturated fatty acids (PUFAs). It is synthesized from the essential fatty acid α-linolenic acid (ALA, 18:3n-3) through a series of elongation and desaturation steps.[1] The primary pathway involves the elongation of ALA to eicosatrienoic acid (ETA, 20:3n-3), which is then further elongated to DTA (22:3n-3).[1] Tracing these pathways provides insight into the regulation of lipid metabolism and the production of bioactive lipid mediators.[5] DTA's role in cellular processes, including its potential to modulate signaling pathways involved in inflammation and melanogenesis, makes it a compound of significant interest.[5][6]

Principle of Stable Isotope Tracing

Stable isotope tracing involves introducing a nutrient or precursor that has been enriched with a heavy, non-radioactive isotope, such as Carbon-13 (¹³C) or Deuterium (²H).[4] Cells metabolize this labeled precursor, incorporating the heavy isotope into downstream metabolites.[7] By using mass spectrometry (MS) to measure the mass shift in these metabolites, researchers can trace the flow of atoms through metabolic pathways.[3][8] This technique allows for the quantitative analysis of metabolic fluxes, determining the relative contributions of different pathways to the production of a specific metabolite and identifying novel metabolic products.[7][9]

DTA Biosynthesis Pathways

DTA is synthesized through both the omega-3 and omega-6 fatty acid pathways. The key steps involve fatty acid elongases (ELO) and desaturases (Des).[1] Understanding these pathways is essential for designing effective tracing experiments.

DTA_Biosynthesis cluster_omega6 ω-6 Pathway cluster_omega3 ω-3 Pathway LA Linoleic Acid (LA) (18:2n-6) EDA Eicosadienoic Acid (EDA) (20:2n-6) LA->EDA Elongase ALA α-Linolenic Acid (ALA) (18:3n-3) LA->ALA ω-3 Desaturase (CpDesX) DDA Docosadienoic Acid (DDA) (22:2n-6) EDA->DDA Elongase ETA Eicosatrienoic Acid (ETA) (20:3n-3) EDA->ETA ω-3 Desaturase (PiO3) ALA->ETA Elongase DTA Docosatrienoic Acid (DTA) (22:3n-3) ETA->DTA Elongase (EhELO1) Experimental_Workflow start 1. Cell Culture Prepare cells in appropriate media. labeling 2. Isotope Labeling Incubate cells with ¹³C-labeled precursor (e.g., [U-¹³C₁₈]-ALA). start->labeling harvest 3. Quenching & Harvesting Rapidly halt metabolism and collect cells. labeling->harvest extraction 4. Lipid Extraction Isolate total lipids using a modified Bligh & Dyer or Folch method. harvest->extraction analysis 5. MS Analysis Analyze lipid extracts by LC-MS/MS or GC-MS. extraction->analysis data 6. Data Processing Identify labeled species and quantify isotopic enrichment. analysis->data interpretation 7. Flux Analysis Calculate metabolic flux and interpret pathway activity. data->interpretation end Results interpretation->end

References

Application Notes and Protocols for the Extraction of Long-Chain Fatty Acyl-CoAs from Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Long-chain fatty acyl-Coenzyme A (LC-CoA) esters are pivotal intermediates in cellular metabolism, acting as substrates for energy production through β-oxidation and for the synthesis of complex lipids.[1][2] Beyond their metabolic roles, LC-CoAs function as signaling molecules that regulate various cellular processes, including gene expression, enzyme activity, and ion channel function.[2][3][4] Given their low cellular abundance and inherent instability, the accurate and reproducible extraction of these molecules is a significant analytical challenge. This document provides detailed protocols for the extraction of LCFAs from cultured mammalian cells, tailored for subsequent analysis by methods such as liquid chromatography-mass spectrometry (LC-MS).

Data Presentation: Comparison of Extraction Methodologies

The selection of an appropriate extraction method is critical and often depends on the specific cell type, the acyl-CoA species of interest, and the downstream analytical platform. Below is a summary of reported recovery rates for different extraction approaches.

Methodology Sample Type Key Acyl-CoA Species Reported Recovery Rate (%) Key Advantages Reference
Solvent Precipitation with Acetonitrile (B52724)/Methanol (B129727)/Water Rat LiverVarious Short- and Long-ChainNot explicitly quantified, but sufficient for relative quantificationSimple, single-step extraction[5]
Solid-Phase Extraction (SPE) with Acetonitrile/Isopropanol Rat LiverAcetyl-, Malonyl-, Octanoyl-, Oleoyl-, Palmitoyl-, Arachidonyl-CoA83-90% for the SPE stepHigh purity and high recovery[6]
Solid-Phase Extraction (SPE) with 2-Propanol and Acetonitrile Rat Tissues (Heart, Kidney, Muscle)Saturated and Unsaturated Long-Chain70-80%High reproducibility and improved separation[7]
Methanol-Based Precipitation HepG2 CellsAcetyl-CoA~43% compared to LC-HRMS with a different methodStandard protocol for some commercial kits[8]
UHPLC-ESI-MS/MS Method with RP and HILIC Mouse Liver, HepG2, and LHCNM2 CellsC2 to C20 Acyl-CoAs90-111%Comprehensive coverage of short- to long-chain species[9]

Experimental Protocols

Two primary methods for the extraction of long-chain fatty acyl-CoAs are presented below: a solvent precipitation method and a more rigorous solid-phase extraction (SPE) method for higher purity.

Protocol 1: Solvent Precipitation Method

This protocol is a straightforward method suitable for the relative quantification of a broad range of acyl-CoAs from cultured cells.

Materials and Reagents:

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Methanol (LC-MS grade), chilled to -80°C

  • Internal Standard (e.g., Heptadecanoyl-CoA) in methanol

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2.0 mL), pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • For adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • For suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting the cells for each wash.[10]

  • Metabolite Extraction and Cell Lysis:

    • Add 500 µL of -80°C methanol containing the internal standard to the cell pellet or monolayer.[8]

    • For adherent cells: Use a cell scraper to scrape the cells directly into the cold methanol. Transfer the cell lysate to a pre-chilled microcentrifuge tube.[10]

    • For suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[10]

    • To ensure complete cell lysis, sonicate the cell suspension using 5 short pulses (e.g., 0.5 seconds each) at 50% intensity while keeping the sample on ice.[8]

  • Protein Precipitation:

    • Incubate the lysate at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge the lysate at 17,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[8]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Be cautious not to disturb the protein pellet.[10]

  • Sample Concentration:

    • Dry the extract completely using a vacuum concentrator or under a gentle stream of nitrogen at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for your LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[10] The sample is now ready for analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Enhanced Purity

This protocol is adapted from methods developed for tissues and is suitable for cell pellets when higher purity and recovery are required.[11] It involves an initial solvent extraction followed by purification using a weak anion exchange SPE column.

Materials and Reagents:

  • Cell pellet (from ~5-10 million cells)

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold[7]

  • Acetonitrile (ACN) and Isopropanol (LC-MS grade)

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (B78521) (NH4OH)

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization and Initial Extraction:

    • Resuspend the cell pellet in 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Add 3 mL of a 3:1 (v/v) solution of acetonitrile:isopropanol.

    • Vortex vigorously and sonicate on ice to ensure complete lysis and extraction.

  • Phase Separation and Protein Precipitation:

    • Add 2 mL of saturated ammonium sulfate. Vortex thoroughly.

    • Centrifuge at 4,000 x g for 10 minutes at 4°C to separate the phases and pellet precipitated protein.

  • Collection of Organic Layer:

    • Carefully collect the upper organic layer containing the acyl-CoAs and transfer to a new tube.

  • SPE Column Conditioning:

    • Condition a weak anion exchange SPE column by washing sequentially with 2 mL of methanol, 2 mL of water, and finally equilibrating with 2 mL of 90% acetonitrile.

  • Sample Loading:

    • Load the collected organic extract onto the conditioned SPE column.

  • Washing:

    • Wash the column with 2 mL of 90% acetonitrile to remove neutral and cationic impurities.

    • Follow with a wash of 2 mL of 2% formic acid in water to remove weakly bound anionic species.

  • Elution:

    • Elute the acyl-CoAs from the column using 1.5 mL of 2% ammonium hydroxide in 90% methanol. A second elution with 1.5 mL of 5% ammonium hydroxide in 90% methanol can be performed to ensure complete recovery.[11]

  • Sample Concentration and Reconstitution:

    • Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[11]

    • Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of LC-MS compatible solvent.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow for acyl-CoA extraction and a key metabolic pathway in which these molecules participate.

G cluster_0 Cell Preparation cluster_1 Extraction & Lysis cluster_2 Purification cluster_3 Final Sample Prep start Start: Cultured Cells (Adherent or Suspension) wash Wash with Ice-Cold PBS start->wash extract Add Cold Extraction Solvent (e.g., Methanol + Internal Std) wash->extract lysis Cell Lysis (Scraping / Sonication) extract->lysis precip Protein Precipitation (-20°C Incubation) lysis->precip centrifuge Centrifugation (17,000 x g, 4°C) precip->centrifuge collect Collect Supernatant centrifuge->collect dry Dry Extract (Nitrogen Stream / Vacuum) collect->dry reconstitute Reconstitute in LC-MS Buffer dry->reconstitute end Analysis by LC-MS reconstitute->end

Caption: General workflow for long-chain fatty acyl-CoA extraction from cells.

fatty_acid_beta_oxidation LCFA Long-Chain Fatty Acid (Cytosol) AcylCoA_Synthase Acyl-CoA Synthetase (ACS) LCFA->AcylCoA_Synthase + ATP + CoA LC_AcylCoA_Cytosol Long-Chain Acyl-CoA (Cytosol) AcylCoA_Synthase->LC_AcylCoA_Cytosol CPT1 CPT1 LC_AcylCoA_Cytosol->CPT1 + Carnitine Acylcarnitine Acylcarnitine CPT1->Acylcarnitine (Outer Mitochondrial Membrane) CPT2 CPT2 Acylcarnitine->CPT2 (Inner Mitochondrial Membrane) LC_AcylCoA_Matrix Long-Chain Acyl-CoA (Mitochondrial Matrix) CPT2->LC_AcylCoA_Matrix + CoA BetaOxidation β-Oxidation Spiral LC_AcylCoA_Matrix->BetaOxidation AcetylCoA Acetyl-CoA BetaOxidation->AcetylCoA FADH2_NADH FADH2 + NADH BetaOxidation->FADH2_NADH TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle

Caption: Mitochondrial fatty acid β-oxidation pathway.

References

Application Notes and Protocols: cis,cis,cis-10,13,16-Docosatrienoyl-CoA in Lipidomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis,cis,cis-10,13,16-Docosatrienoyl-CoA is the activated form of docosatrienoic acid (DTA), a very-long-chain omega-3 polyunsaturated fatty acid (VLCPUFA). As an acyl-CoA thioester, it is a key intermediate in the biosynthesis of more complex and longer polyunsaturated fatty acids. In the field of lipidomics, this compound serves as a crucial substrate for studying enzyme kinetics, a standard for analytical quantification, and a tool to investigate metabolic pathways involved in lipid elongation and desaturation. These pathways are of significant interest in nutrition, metabolic diseases, and drug development.

Applications in Lipidomics

The primary applications of this compound in lipidomics are centered on its role as a key metabolic intermediate.

  • Substrate for Enzyme Characterization: this compound is an essential substrate for in vitro assays aimed at characterizing the activity and substrate specificity of fatty acid elongases (ELOVLs) and desaturases. By providing this specific acyl-CoA, researchers can determine kinetic parameters such as Km and Vmax for enzymes involved in the VLCPUFA biosynthetic pathway.

  • Analytical Standard for Quantitative Lipidomics: In mass spectrometry-based lipidomics, stable isotope-labeled or unlabeled this compound can be used as an internal or external standard for the accurate quantification of this and related acyl-CoAs in biological samples.[1][2][3] This is critical for understanding the metabolic flux and identifying potential enzymatic dysregulations in disease states.

  • Investigating Metabolic Pathways: Introducing labeled this compound into cell cultures or in vitro systems allows for the tracing of its metabolic fate. This helps in elucidating the downstream products and identifying the enzymes responsible for its conversion, thereby mapping the intricate network of lipid metabolism.

  • Screening for Modulators of Lipid Metabolism: This acyl-CoA can be used in high-throughput screening assays to identify pharmacological agents or natural compounds that modulate the activity of elongases and desaturases. Such compounds could be potential therapeutic leads for managing metabolic disorders characterized by aberrant fatty acid profiles.

Biosynthetic Pathway of this compound

This compound is primarily synthesized through the elongation of shorter omega-3 fatty acids. The pathway typically starts with α-linolenic acid (ALA, 18:3n-3).

VLCPUFA Biosynthesis cluster_0 ALA α-Linolenic Acid (ALA-CoA) (18:3n-3)-CoA SDA Stearidonic Acid (SDA-CoA) (18:4n-3)-CoA ALA->SDA Δ6-Desaturase ETA_20_4 Eicosatetraenoic Acid (ETA-CoA) (20:4n-3)-CoA SDA->ETA_20_4 Elongase EPA Eicosapentaenoic Acid (EPA-CoA) (20:5n-3)-CoA ETA_20_4->EPA Δ5-Desaturase DPA Docosapentaenoic Acid (DPA-CoA) (22:5n-3)-CoA EPA->DPA Elongase DTA This compound (22:3n-3)-CoA DTA->DPA Δ6-Desaturase ETA_20_3 Eicosatrienoic Acid (ETA-CoA) (20:3n-3)-CoA ETA_20_3->DTA Elongase p1->ETA_20_3 Elongase

Caption: Biosynthesis of Very-Long-Chain Omega-3 Polyunsaturated Fatty Acids.

Quantitative Data

While specific kinetic data for this compound is not extensively published, the following table provides representative data for related very-long-chain acyl-CoAs with elongase enzymes. These values can serve as a reference for designing experiments.

SubstrateEnzymeKm (µM)Vmax (pmol/min/mg protein)Source Organism
Eicosapentaenoyl-CoA (20:5n-3)ELOVL5151500Human
Arachidonoyl-CoA (20:4n-6)ELOVL5302000Human
Eicosatrienoyl-CoA (20:3n-3)ELOVLNot ReportedNot ReportedEhretia hyemalis
This compound ELOVL Expected: 10-50 Expected: 1000-3000 -

Note: Expected values are hypothetical and should be determined experimentally.

Experimental Protocols

Protocol 1: Quantitative Analysis of this compound by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of this compound in biological samples.

1. Sample Preparation: a. Homogenize 50-100 mg of tissue or 1-5 million cells in 1 mL of ice-cold 2:1 (v/v) methanol:water. b. Add an internal standard (e.g., ¹³C-labeled docosatrienoyl-CoA or a non-endogenous odd-chain acyl-CoA). c. Perform a solid-phase extraction (SPE) to enrich for acyl-CoAs. d. Elute the acyl-CoAs and dry the eluate under a stream of nitrogen. e. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

    • Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.

    • Gradient: A linear gradient from 5% to 95% B over 10 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): [M+H]⁺ for docosatrienoyl-CoA.

    • Product Ion (Q3): A specific fragment ion resulting from the neutral loss of the phosphopantetheine group.

    • Collision Energy: Optimize for the specific instrument and analyte.

3. Data Analysis: a. Integrate the peak areas for the analyte and the internal standard. b. Calculate the concentration of this compound based on a standard curve prepared with known concentrations of the analyte.

LC_MS_Workflow Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Internal Standard Spiking Sample->Homogenization SPE Solid-Phase Extraction (SPE) Homogenization->SPE Drydown Drydown & Reconstitution SPE->Drydown LC_MS LC-MS/MS Analysis (C18, ESI+, MRM) Drydown->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: Workflow for LC-MS/MS quantification of Acyl-CoAs.

Protocol 2: In Vitro Fatty Acid Elongase Assay

This protocol describes an in vitro assay to measure the activity of elongase enzymes using this compound as a potential product of elongation from a precursor.

1. Preparation of Microsomes: a. Isolate microsomes from a relevant source (e.g., liver tissue, or cells overexpressing a specific elongase) by differential centrifugation. b. Resuspend the microsomal pellet in a suitable buffer (e.g., 0.1 M potassium phosphate (B84403), pH 7.2) and determine the protein concentration.

2. In Vitro Reaction: a. Prepare a reaction mixture containing:

  • Microsomal protein (50-100 µg).
  • Potassium phosphate buffer (0.1 M, pH 7.2).
  • NADPH (1 mM).
  • Malonyl-CoA (100 µM).
  • The precursor substrate, e.g., [¹⁴C]-Eicosatrienoyl-CoA (20:3n-3) (10-50 µM). b. Incubate the reaction mixture at 37 °C for 15-30 minutes. c. Stop the reaction by adding a strong base (e.g., 2.5 M KOH) to hydrolyze the acyl-CoAs to free fatty acids.

3. Analysis of Products: a. Acidify the reaction mixture with a strong acid (e.g., 6 M HCl). b. Extract the fatty acids with a nonpolar solvent (e.g., hexane). c. Dry the solvent and derivatize the fatty acids to fatty acid methyl esters (FAMEs) using a suitable reagent (e.g., BF₃ in methanol). d. Analyze the FAMEs by gas chromatography with a flame ionization detector (GC-FID) or by radio-TLC to separate and quantify the substrate and the elongated product (docosatrienoic acid).

4. Calculation of Enzyme Activity: a. Calculate the amount of product formed based on the peak areas from the GC-FID or the radioactivity counts from the TLC. b. Express the enzyme activity as pmol of product formed per minute per mg of microsomal protein.

Elongase_Assay_Workflow Microsomes Microsome Preparation Reaction In Vitro Elongation Reaction (Substrate, Malonyl-CoA, NADPH) Microsomes->Reaction Hydrolysis Saponification (KOH) & Acidification (HCl) Reaction->Hydrolysis Extraction Fatty Acid Extraction (Hexane) Hydrolysis->Extraction Derivatization FAME Derivatization (BF3/Methanol) Extraction->Derivatization Analysis GC-FID or Radio-TLC Analysis Derivatization->Analysis Calculation Calculate Enzyme Activity Analysis->Calculation

Caption: Workflow for an in vitro fatty acid elongase assay.

Conclusion

This compound is a valuable tool in lipidomics for the detailed investigation of very-long-chain polyunsaturated fatty acid metabolism. Its use as a substrate and an analytical standard enables the characterization of key enzymes and the quantification of metabolic intermediates. The protocols provided herein offer a framework for researchers to integrate this important acyl-CoA into their studies of lipid metabolism and its role in health and disease.

References

Commercial Availability and Synthesis of cis,cis,cis-10,13,16-Docosatrienoyl-CoA Standards

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Commercial Sourcing of Precursor

The direct precursor fatty acid required for the synthesis of cis,cis,cis-10,13,16-Docosatrienoyl-CoA is cis,cis,cis-10,13,16-docosatrienoic acid. This can be sourced from the following supplier:

CompoundCAS NumberMolecular FormulaMolecular WeightSupplierCatalog Number
cis,cis,cis-10,13,16-Docosatrienoic acid18104-42-2C₂₂H₃₈O₂334.54Santa Cruz Biotechnologysc-214798

Enzymatic Synthesis of this compound

The synthesis of long-chain fatty acyl-CoA thioesters can be efficiently achieved through an enzymatic reaction catalyzed by a long-chain acyl-CoA synthetase (ACSL). These enzymes catalyze the formation of a thioester bond between the fatty acid's carboxyl group and the thiol group of Coenzyme A in an ATP-dependent manner.

Experimental Protocol

This protocol is a general method that can be adapted for the synthesis of this compound from its free fatty acid precursor.

Materials:

  • cis,cis,cis-10,13,16-Docosatrienoic acid

  • Coenzyme A, lithium salt

  • ATP, disodium (B8443419) salt

  • Long-chain Acyl-CoA Synthetase (from sources such as Pseudomonas sp. or rat liver microsomes)

  • Triton X-100

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Magnesium chloride (MgCl₂)

  • Dithiothreitol (DTT)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Organic solvents (Methanol, Acetonitrile (B52724), Water)

  • High-Performance Liquid Chromatography (HPLC) system for purification and analysis

Procedure:

  • Preparation of Fatty Acid Substrate:

    • Dissolve cis,cis,cis-10,13,16-docosatrienoic acid in a minimal amount of ethanol (B145695) or DMSO.

    • Prepare a stock solution of the fatty acid complexed with BSA. This is crucial for the solubility and presentation of the long-chain fatty acid to the enzyme. A typical molar ratio of fatty acid to BSA is 4:1.

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture with the following components at the final concentrations indicated:

      • 100 mM Potassium phosphate buffer (pH 7.4)

      • 10 mM ATP

      • 5 mM MgCl₂

      • 1 mM DTT

      • 0.5 mM Coenzyme A

      • 0.1 mM cis,cis,cis-10,13,16-docosatrienoic acid (complexed with BSA)

      • 0.1% Triton X-100 (to aid in solubilization)

      • Long-chain Acyl-CoA Synthetase (add to initiate the reaction, concentration to be optimized based on enzyme activity)

    • Incubate the reaction mixture at 37°C for 1-2 hours. The reaction progress can be monitored by HPLC.

  • Purification of the Acyl-CoA:

    • Terminate the reaction by adding an equal volume of cold acetonitrile or by acidifying the mixture.

    • Centrifuge to pellet the precipitated protein.

    • The supernatant containing the synthesized this compound can be purified using Solid Phase Extraction (SPE).

    • Condition a C18 SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar components.

    • Elute the acyl-CoA with an increasing gradient of methanol or acetonitrile in water.

    • Collect the fractions and analyze by HPLC.

  • Analysis and Quantification:

    • The purified this compound can be analyzed by reverse-phase HPLC with UV detection (typically at 260 nm for the adenine (B156593) ring of CoA).

    • Quantification can be performed using a standard curve of a commercially available long-chain acyl-CoA (e.g., Oleoyl-CoA) or by determining the extinction coefficient.

    • The identity of the product should be confirmed by mass spectrometry.

Diagrams

G cluster_prep Substrate Preparation cluster_reaction Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis FA cis,cis,cis-10,13,16-Docosatrienoic Acid Complex Fatty Acid-BSA Complex FA->Complex BSA Fatty Acid-Free BSA BSA->Complex ReactionMix Reaction Incubation (37°C) Complex->ReactionMix CoA Coenzyme A CoA->ReactionMix ATP ATP ATP->ReactionMix ACSL Acyl-CoA Synthetase ACSL->ReactionMix Termination Reaction Termination ReactionMix->Termination SPE Solid Phase Extraction (C18) Termination->SPE PurifiedProduct Purified Docosatrienoyl-CoA SPE->PurifiedProduct HPLC HPLC-UV (260 nm) PurifiedProduct->HPLC MS Mass Spectrometry PurifiedProduct->MS

Caption: Workflow for the enzymatic synthesis of this compound.

G DTA cis,cis,cis-10,13,16- Docosatrienoic Acid DTA_CoA cis,cis,cis-10,13,16- Docosatrienoyl-CoA DTA->DTA_CoA ACSL ATP, CoA Elongation Elongation DTA_CoA->Elongation Desaturation Desaturation DTA_CoA->Desaturation BetaOxidation β-Oxidation DTA_CoA->BetaOxidation LipidSynthesis Complex Lipid Synthesis (e.g., Phospholipids, Triglycerides) DTA_CoA->LipidSynthesis Energy Energy Production (Acetyl-CoA) BetaOxidation->Energy

Caption: Metabolic fate of this compound.

Experimental Models for Studying Docosatrienoic Acid Pathways: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Docosatrienoic acid (DTA) is a very-long-chain omega-3 polyunsaturated fatty acid (PUFA) with emerging biological significance. Found in select natural sources and producible through metabolic engineering, DTA is gaining attention for its potential roles in various physiological and pathophysiological processes, including inflammation and cell signaling. The study of DTA pathways is crucial for understanding its mechanisms of action and exploring its therapeutic potential. This document provides detailed application notes and protocols for experimental models used to investigate the biosynthesis, metabolism, and signaling of DTA.

In Vitro Models

A variety of cell lines can be utilized to study DTA metabolism and signaling. The choice of cell line often depends on the specific research question, such as focusing on hepatic metabolism, intestinal absorption, or effects on cancer cells.

Commonly Used Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used model for studying liver metabolism of fatty acids. These cells express the necessary enzymes for PUFA metabolism and are suitable for investigating the conversion of precursors to DTA and its subsequent metabolic fate.[1]

  • Caco-2 (Human Colorectal Adenocarcinoma): This cell line differentiates into a polarized monolayer of enterocytes, making it an excellent model for studying intestinal absorption and metabolism of lipids.

  • HCT116 (Human Colon Cancer): Used to study the effects of fatty acids on cancer cell proliferation and signaling pathways. Some studies have shown that omega-3 PUFAs can act as antagonists for PPARs in these cells.[2]

  • rHypoE-7 (Rat Hypothalamic Neurons): A neuronal cell line used to study the anti-inflammatory actions of omega-3 PUFAs and the role of receptors like GPR120.[1][3]

  • Primary Oligodendrocyte Progenitor (OP) Cells: These cells, isolated from neonatal rat brains, are used to investigate the effects of fatty acids on cell differentiation and maturation, particularly in the context of neurodevelopment and repair.[4]

Protocol: Culturing and Treating Cells for Lipidomic Analysis

This protocol provides a general guideline for preparing cultured cells for the analysis of DTA and other fatty acids.

Materials:

  • Selected cell line (e.g., HepG2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • DTA (or its precursors like α-linolenic acid) dissolved in a suitable vehicle (e.g., ethanol (B145695) or complexed with BSA)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell scraper

  • Centrifuge tubes

  • Solvents for lipid extraction (e.g., chloroform, methanol)

Procedure:

  • Cell Seeding: Seed cells in culture plates or flasks at a density that allows them to reach approximately 80% confluency at the time of treatment.

  • Cell Treatment:

    • Prepare a stock solution of DTA in ethanol.

    • For cell treatment, dilute the DTA stock solution in a culture medium containing fatty acid-free BSA to the desired final concentration. The final ethanol concentration in the medium should be non-toxic to the cells (typically <0.1%).

    • Remove the old medium from the cells and replace it with the DTA-containing medium.

    • Incubate the cells for the desired period (e.g., 24-72 hours).

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining medium and extracellular lipids.

    • For suspension cells, pellet them by centrifugation. For adherent cells, detach them using a cell scraper in the presence of PBS or by a brief treatment with trypsin-EDTA followed by neutralization with serum-containing medium and centrifugation.

    • Count the cells to allow for normalization of the data.

  • Sample Storage: The cell pellet can be stored at -80°C until lipid extraction.

In Vivo Models

Animal models, particularly rodents, are invaluable for studying the systemic effects of DTA, including its dietary intake, tissue distribution, and impact on physiological processes.

Commonly Used Animal Models:

  • Mice (e.g., C57BL/6J): The most common model in metabolic research due to their well-characterized genetics and the availability of various transgenic strains.[5]

  • Rats (e.g., Sprague-Dawley, Wistar): Often used in nutritional studies to investigate the effects of dietary fats on development and health.[6][7]

Protocol: Rodent Feeding Study

This protocol outlines a typical in vivo feeding study to assess the impact of dietary DTA.

Materials:

  • Rodents (e.g., C57BL/6J mice)

  • Control diet (low in n-3 PUFAs)

  • Experimental diet (supplemented with a source of DTA, such as engineered plant oil)

  • Metabolic cages (optional, for monitoring food and water intake)

  • Anesthesia and surgical tools for tissue collection

  • Liquid nitrogen for snap-freezing tissues

Procedure:

  • Acclimation: Acclimate the animals to the housing facility and a standard chow diet for at least one week.

  • Dietary Intervention:

    • Randomly assign animals to either the control or experimental diet group.

    • Provide the respective diets and water ad libitum.

    • Monitor food intake and body weight regularly (e.g., weekly).

  • Study Duration: The duration of the feeding study can range from a few weeks to several months, depending on the research objectives.

  • Sample Collection:

    • At the end of the study, fast the animals overnight.

    • Anesthetize the animals and collect blood via cardiac puncture.

    • Perfuse the animals with saline to remove blood from the organs.

    • Dissect and collect tissues of interest (e.g., liver, brain, adipose tissue).

    • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C until analysis.

Quantitative Data Presentation

The following tables summarize hypothetical and literature-derived quantitative data on DTA.

Table 1: DTA Production in Metabolically Engineered Brassica carinata

Transgenic LineGenes IntroducedDTA Content (% of total fatty acids)
Bc-1EhELO1~2-3%
Bc-2EhELO1, CpDesX~3-5%
Bc-3EhELO1, CpDesX, EhLPAAT2~10-15%
Bc-4EhELO1, CpDesX, EhLPAAT2, PiO3~16-20%

Data adapted from a study on the stepwise metabolic engineering of DTA in Brassica carinata.[8]

Table 2: Hypothetical DTA Concentration in Rodent Tissues Following Dietary Supplementation

TissueControl Diet (ng/g tissue)DTA-Supplemented Diet (ng/g tissue)
Liver< 50500 - 1500
Brain< 20100 - 300
Adipose Tissue< 100800 - 2000
Plasma< 10 ng/mL100 - 500 ng/mL

These values are illustrative and would need to be determined experimentally.

Experimental Protocols

Protocol: Lipid Extraction and Fatty Acid Methyl Ester (FAME) Preparation for GC-MS Analysis

This protocol is suitable for the analysis of total fatty acid composition in cells and tissues.

Materials:

  • Cell pellet or homogenized tissue (~10-20 mg)

  • Internal standard (e.g., heptadecanoic acid, C17:0)

  • Chloroform:Methanol (2:1, v/v)

  • 0.9% NaCl solution

  • BF3-Methanol (14%) or Methanolic HCl

  • Hexane (B92381)

  • Anhydrous sodium sulfate (B86663)

  • Glass tubes with Teflon-lined caps

  • Vortex mixer and centrifuge

  • Nitrogen gas evaporator

Procedure:

  • Homogenization (for tissues): Homogenize the tissue sample in a suitable buffer.

  • Lipid Extraction (Folch Method):

    • To the cell pellet or tissue homogenate, add the internal standard.

    • Add 2 mL of chloroform:methanol (2:1, v/v) and vortex vigorously for 1 minute.

    • Incubate on ice for 30 minutes.

    • Add 400 µL of 0.9% NaCl solution and vortex again to induce phase separation.

    • Centrifuge at 2,000 x g for 10 minutes.

    • Carefully collect the lower organic phase (containing lipids) into a new glass tube.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Methylation:

    • To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

    • Cap the tube tightly and heat at 60°C for 30 minutes.

    • Cool the sample to room temperature.

  • FAME Extraction:

    • Add 1 mL of hexane and 0.5 mL of saturated NaCl solution, and vortex thoroughly.

    • Centrifuge at 500 x g for 5 minutes to separate the phases.

    • Transfer the upper hexane layer containing the FAMEs to a new vial.

    • Add a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for injection into the GC-MS system.[8][9]

Protocol: Enzymatic Assay for Fatty Acid Elongases (ELOVL)

This protocol describes an in vitro assay to measure the activity of ELOVL enzymes, which are key in the synthesis of DTA.

Materials:

  • Yeast or other expression system microsomes containing the ELOVL of interest

  • Fatty acyl-CoA substrate (e.g., eicosatrienoyl-CoA)

  • [14C]-Malonyl-CoA (radiolabeled)

  • NADPH

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2)

  • Reaction termination solution (e.g., 10% KOH in methanol)

  • Hexane

  • Scintillation cocktail and counter

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, NADPH, and microsomal protein.

    • Initiate the reaction by adding the fatty acyl-CoA substrate and [14C]-malonyl-CoA.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination and Saponification:

    • Stop the reaction by adding the methanolic KOH solution.

    • Heat the mixture at 70°C for 1 hour to saponify the fatty acids.

  • Extraction of Radiolabeled Product:

    • Acidify the reaction with HCl.

    • Extract the radiolabeled elongated fatty acid product with hexane.

  • Quantification:

    • Transfer the hexane phase to a scintillation vial and evaporate the solvent.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the enzyme activity.

Visualization of Pathways and Workflows

DTA Biosynthesis Pathway

DTA_Biosynthesis cluster_omega6 Omega-6 Pathway cluster_omega3 Omega-3 Pathway LA Linoleic Acid (LA) (18:2n-6) EDA Eicosadienoic Acid (EDA) (20:2n-6) LA->EDA Elongase ALA α-Linolenic Acid (ALA) (18:3n-3) LA->ALA Δ15-Desaturase (FADS) DDA Docosadienoic Acid (DDA) (22:2n-6) EDA->DDA Elongase ETA Eicosatrienoic Acid (ETA) (20:3n-3) EDA->ETA Δ17-Desaturase (FADS) ALA->ETA Elongase (ELOVL) DTA Docosatrienoic Acid (DTA) (22:3n-3) ETA->DTA Elongase (ELOVL) In_Vitro_Workflow start Cell Culture (e.g., HepG2) treatment Treatment with DTA or Precursors start->treatment harvest Cell Harvesting and Washing treatment->harvest extraction Lipid Extraction harvest->extraction derivatization Derivatization to FAMEs extraction->derivatization analysis GC-MS or LC-MS Analysis derivatization->analysis data Data Analysis and Quantification analysis->data DTA_Signaling cluster_gpr120 GPR120 Pathway cluster_ppar PPAR Pathway cluster_nfkb NF-κB Inhibition DTA Docosatrienoic Acid (DTA) GPR120 GPR120 DTA->GPR120 PPAR PPARs DTA->PPAR G_protein Gq/11 GPR120->G_protein IKK IKK GPR120->IKK inhibits RXR RXR PPAR->RXR PLC PLC G_protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Cellular_Response Anti-inflammatory Effects, Modulation of Gene Expression Ca_PKC->Cellular_Response PPRE PPRE RXR->PPRE binds Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Gene_Expression->Cellular_Response IkB IκBα IKK->IkB inhibits phosphorylation NFkB NF-κB IkB->NFkB sequesters NFkB->Cellular_Response reduced nuclear translocation

References

Troubleshooting & Optimization

Technical Support Center: cis,cis,cis-10,13,16-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis,cis,cis-10,13,16-Docosatrienoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of this polyunsaturated acyl-CoA ester in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: The primary stability concerns are twofold:

  • Hydrolysis: The thioester bond is susceptible to hydrolysis, particularly at neutral to alkaline pH, which results in the formation of Coenzyme A and the free fatty acid (cis,cis,cis-10,13,16-docosatrienoic acid).

  • Oxidation: The three cis double bonds in the docosatrienoyl chain are highly prone to oxidation, especially in the presence of oxygen, metal ions, or light. This can lead to the formation of various oxidation byproducts, including hydroperoxides, aldehydes, and ketones, which can interfere with experimental results.

Q2: How should I store my stock solution of this compound?

A2: For maximum stability, stock solutions should be stored under an inert atmosphere (argon or nitrogen) at -20°C or below in a tightly sealed glass vial with a Teflon-lined cap.[1] It is advisable to prepare single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air.

Q3: What solvents are recommended for dissolving this compound?

A3: Due to its amphipathic nature, solubility can be challenging. For stock solutions, organic solvents such as ethanol (B145695) or DMSO are often used. For aqueous experimental buffers, it is crucial to ensure the pH is slightly acidic (around 6.0-6.5) to minimize hydrolysis. The addition of a carrier protein like fatty acid-free bovine serum albumin (BSA) can improve solubility and stability in aqueous solutions.

Q4: Can I use plastic tubes or pipette tips when handling solutions of this compound?

A4: It is strongly recommended to use glass or polypropylene (B1209903) labware. Some plastics can leach plasticizers or other contaminants into organic solvents, which may affect your experiments. When working with organic solutions, always use glass or stainless steel.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent experimental results or loss of biological activity Degradation of the acyl-CoA due to hydrolysis or oxidation.- Prepare fresh solutions for each experiment from a properly stored stock. - Use degassed buffers and work under low-light conditions to minimize oxidation. - Consider adding a chelating agent (e.g., EDTA) to your buffer to sequester metal ions that can catalyze oxidation. - Verify the integrity of your compound using the stability assessment protocol below.
Precipitation of the compound in aqueous buffer Poor solubility or exceeding the critical micelle concentration.- Lower the concentration of the acyl-CoA in your assay. - Incorporate fatty acid-free BSA into your buffer to act as a carrier and improve solubility. - Ensure the pH of the buffer is optimal for solubility and stability (slightly acidic).
High background signal in assays Presence of degradation products (e.g., oxidized lipids).- Purify the acyl-CoA solution if degradation is suspected. - Implement stricter handling procedures to prevent degradation (use of inert gas, fresh solvents). - Run a blank control with a solution that has been intentionally degraded to assess the impact on your assay.

Stability Data Summary

Condition Parameter Expected Stability Primary Degradation Pathway Notes
pH < 6.0GoodMinimalThioester bond is more stable at acidic pH.
6.0 - 7.0ModerateHydrolysisRate of hydrolysis increases with pH.
> 7.0PoorHydrolysisRapid hydrolysis of the thioester bond.
Temperature ≤ -20°CGood-Recommended for long-term storage of stock solutions.
4°CModerate to PoorHydrolysis, OxidationSuitable for short-term storage (hours) of working solutions.
Room Temp (20-25°C)PoorHydrolysis, OxidationAvoid prolonged exposure; prepare fresh solutions.
Solvent Organic (Ethanol, DMSO)GoodMinimalWhen stored properly at low temperatures.
Aqueous Buffer (no additives)PoorHydrolysis, OxidationProne to degradation and aggregation.
Aqueous Buffer (+ BSA)ModerateHydrolysis, OxidationBSA can protect the acyl chain and improve solubility.
Atmosphere Inert (Argon, Nitrogen)Good-Minimizes oxidation.
AirPoorOxidationThe polyunsaturated chain is highly susceptible to oxidation.

Experimental Protocols

Protocol: Assessment of this compound Stability by RP-HPLC

This protocol outlines a method to assess the stability of this compound in a given solution over time by monitoring its degradation using reverse-phase high-performance liquid chromatography (RP-HPLC).

Materials:

  • This compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Potassium phosphate (B84403) monobasic (KH₂PO₄)

  • Phosphoric acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • HPLC system with a UV detector

  • The solution/buffer in which stability is to be tested

Procedure:

  • Preparation of HPLC Buffers:

    • Buffer A: 75 mM KH₂PO₄ in water, pH adjusted to 4.9 with phosphoric acid.

    • Buffer B: Acetonitrile.

    • Filter and degas both buffers before use.

  • Sample Preparation (Time Point Zero):

    • Prepare a solution of this compound in the test buffer at the desired concentration.

    • Immediately take an aliquot (e.g., 100 µL), quench any potential enzymatic activity by adding an equal volume of cold acetonitrile, and vortex.

    • Centrifuge to pellet any precipitate and transfer the supernatant to an HPLC vial. This is your T=0 sample.

  • Incubation:

    • Incubate the remaining test solution under the desired conditions (e.g., specific temperature, light exposure).

  • Time Point Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution and process them as described in step 2.

  • HPLC Analysis:

    • Set the UV detector to 260 nm (for the adenine (B156593) moiety of CoA).

    • Equilibrate the C18 column with a suitable starting mixture of Buffer A and Buffer B (e.g., 60% A, 40% B).

    • Inject the samples from each time point.

    • Elute the compounds using a gradient of Buffer B. A suggested gradient is:

      • Increase Buffer B from 40% to 90% over 20 minutes.

      • Hold at 90% Buffer B for 5 minutes.

      • Return to 40% Buffer B and re-equilibrate for 10 minutes.

      • Adjust the gradient as needed to achieve good separation of the parent compound from its degradation products (free CoA and the free fatty acid).

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time (it will be more hydrophobic and have a longer retention time than free CoA).

    • Integrate the peak area of the intact acyl-CoA at each time point.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact acyl-CoA versus time to determine the stability profile.

Visualizations

degradation_pathways Potential Degradation Pathways A This compound (Intact Molecule) B Hydrolysis (H₂O, pH > 7) A->B C Oxidation (O₂, Metal Ions, Light) A->C D Coenzyme A (Free Thiol) B->D E cis,cis,cis-10,13,16-Docosatrienoic Acid (Free Fatty Acid) B->E F Oxidized Byproducts (Hydroperoxides, Aldehydes, etc.) C->F

Caption: Potential degradation routes for the target molecule.

experimental_workflow Workflow for Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis A Prepare Test Solution (Acyl-CoA in Buffer) B Take T=0 Sample (Quench & Store) A->B C Incubate Solution (Controlled Conditions) A->C D Withdraw Aliquots at Time Points (T₁, T₂, T₃...) C->D E Analyze by RP-HPLC (UV Detection at 260 nm) D->E F Quantify Peak Area of Intact Acyl-CoA E->F G Plot % Remaining vs. Time F->G troubleshooting_logic Troubleshooting Logic start Inconsistent Results? check_prep Review Solution Prep: - Freshly made? - Inert atmosphere? - Correct pH? start->check_prep check_storage Review Storage: - Aliquoted? - Temp ≤ -20°C? - Glass vial? start->check_storage check_solubility Precipitate Observed? start->check_solubility degradation_suspected Degradation Suspected check_prep->degradation_suspected No check_storage->degradation_suspected No solubility_actions Actions: - Lower concentration - Add BSA carrier check_solubility->solubility_actions Yes run_stability_assay Perform Stability Assay (see protocol) degradation_suspected->run_stability_assay

References

Technical Support Center: Long-Chain Fatty Acyl-CoA Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for long-chain fatty acyl-CoA (LCFA-CoA) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the complexities of LCFA-CoA analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most critical pre-analytical factors to consider when quantifying LCFA-CoAs?

A1: Due to their chemical instability, proper handling of biological samples from the very beginning is crucial for accurate LCFA-CoA quantification. Key pre-analytical variables include:

  • Sample Collection and Handling: Whenever possible, process fresh tissue immediately. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1] Avoid repeated freeze-thaw cycles as this can significantly impact the stability of these molecules.[1]

  • Choice of Anticoagulant: For blood samples, common anticoagulants such as citrate, sodium heparin, and EDTA have been shown to be appropriate for collection when analyzing long-chain fatty acids in red blood cells.[2]

  • Storage Stability: Lysed red blood cells have been found to be stable for up to three freeze-thaw cycles.[2] For tissue samples, storage at -80°C is recommended to maintain the integrity of the analytes.[1]

Q2: I'm observing low recovery of my LCFA-CoAs after extraction. What are the potential causes and how can I troubleshoot this?

A2: Low recovery is a common issue in LCFA-CoA quantification. The following are likely causes and corresponding troubleshooting steps:

  • Incomplete Cell Lysis: Insufficient disruption of cells or tissue will lead to incomplete extraction of intracellular LCFA-CoAs. Ensure thorough homogenization. For tissues, using a glass homogenizer can be more effective.[1]

  • Analyte Degradation: LCFA-CoAs are susceptible to degradation. It is imperative to work quickly and keep samples on ice throughout the extraction procedure.[1] Using fresh, high-purity solvents is also essential.

  • Inefficient Solid-Phase Extraction (SPE): SPE is often used to purify and concentrate LCFA-CoAs.[1] Ensure that the SPE column is properly conditioned and not allowed to dry out before loading the sample. Optimize the wash and elution solvent compositions and volumes to ensure that the analytes of interest are retained and then efficiently eluted.

  • Suboptimal Extraction Solvent: The choice of solvent is critical for efficient extraction. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[1] The ratio of solvent to tissue should also be optimized; a 20-fold excess of solvent is often recommended.[1]

Q3: What are the best practices for choosing an internal standard for LCFA-CoA quantification?

A3: The use of a suitable internal standard (IS) is critical for accurate quantification as it corrects for variability in extraction efficiency and instrument response. Best practices include:

  • Structural Similarity: The ideal IS should be structurally similar to the analytes of interest. For LCFA-CoAs, odd-chain fatty acyl-CoAs (e.g., C17:0-CoA) or stable isotope-labeled (e.g., ¹³C-labeled) versions of the target analytes are commonly used.[3][4]

  • Early Addition: The IS should be added as early as possible in the sample preparation workflow to account for analyte loss during all subsequent steps.[1]

  • No Endogenous Presence: The chosen IS should not be naturally present in the biological sample being analyzed.

Troubleshooting Guide

This guide addresses specific problems you may encounter during your LCFA-CoA quantification experiments.

Poor Chromatographic Peak Shape

Problem: My chromatogram shows broad, tailing, or split peaks for my LCFA-CoA analytes.

Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Column Contamination Repeated injections of biological extracts can lead to a buildup of matrix components on the analytical column.[4] Implement a robust column washing protocol between runs. Consider the use of a guard column.
Inappropriate Mobile Phase The pH and organic composition of the mobile phase are critical for good peak shape. For reversed-phase chromatography, using a high pH mobile phase with ammonium (B1175870) hydroxide (B78521) can improve peak shape.[5][6]
Analyte Adsorption LCFA-CoAs can adsorb to metallic surfaces in the LC system. Consider using a biocompatible or PEEK-lined LC system. A recently developed derivatization method based on phosphate (B84403) methylation can resolve analyte loss due to adsorption to glass and metallic surfaces.[7]
Low Sensitivity or Inability to Detect Analytes

Problem: I am unable to detect my LCFA-CoAs of interest, or the signal is too low for reliable quantification.

Possible Causes & Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Mass Spectrometer Settings Optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows, temperature). For tandem mass spectrometry (MS/MS), optimize the collision energy for each specific analyte to achieve the best fragmentation and signal intensity.[8]
Inefficient Ionization LCFA-CoAs can be analyzed in either positive or negative ESI mode. Positive mode is often preferred, and monitoring the [M+2H]⁺ ion can sometimes enhance the signal for certain species.[3]
Matrix Effects Co-eluting matrix components can suppress the ionization of the target analytes. Improve sample cleanup using techniques like solid-phase extraction (SPE).[1] Adjusting the chromatographic gradient to better separate the analytes from interfering compounds can also help.
Insufficient Sample Amount Due to the low abundance of some LCFA-CoA species, a larger amount of starting material may be necessary. However, methods are being developed to reduce the required tissue amount.[5][9]

Experimental Protocols

General Protocol for LCFA-CoA Extraction from Tissue

This protocol is a generalized procedure adapted from several sources and may require optimization for specific tissue types and instrumentation.[1][9]

Materials:

  • Frozen tissue sample (~50-100 mg)

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM KH₂PO₄ buffer (pH 4.9)

  • Internal standard solution (e.g., C17:0-CoA)

  • Acetonitrile (ACN)

  • Isopropanol

  • Solid-Phase Extraction (SPE) columns (weak anion exchange)

  • Methanol

  • Elution and wash solutions for SPE (e.g., containing ammonium hydroxide)

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer on ice, add the frozen tissue to the KH₂PO₄ buffer containing the internal standard. Homogenize thoroughly.

  • Solvent Extraction: Add a mixture of acetonitrile and isopropanol to the homogenate and vortex vigorously.

  • Centrifugation: Centrifuge the sample at a high speed (e.g., 16,000 x g) at 4°C for 10 minutes to pellet cellular debris.[3]

  • Supernatant Collection: Carefully collect the supernatant which contains the LCFA-CoAs.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering substances.

    • Elute the LCFA-CoAs using an appropriate elution solvent.

  • Sample Concentration: Dry the eluted sample under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.

Data Presentation

Table 1: Reported Recovery Rates for LCFA-CoA Extraction

Tissue TypeExtraction MethodRecovery Rate (%)Reference
Various TissuesModified HPLC with solid-phase purification70-80%[9]
MuscleUPLC/MS/MS with modified extraction70-80%[3]

Table 2: Reported Precision of LCFA-CoA Quantification

AnalyteIntra-assay CV (%)Inter-assay CV (%)Reference
C18:1-CoA55-6[3]
C16:1-CoA105-6[3]
Five LCACoAs1.2-4.42.6-12.2[5]

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_extraction Extraction cluster_purification Purification & Concentration cluster_analysis Analysis sample_collection Sample Collection (Flash-freeze & store at -80°C) homogenization Homogenization (Acidic buffer + IS) sample_collection->homogenization solvent_extraction Solvent Extraction (ACN/Isopropanol) homogenization->solvent_extraction centrifugation Centrifugation solvent_extraction->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection spe Solid-Phase Extraction (SPE) supernatant_collection->spe drying Dry Down (Nitrogen) spe->drying reconstitution Reconstitution drying->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for LCFA-CoA quantification.

troubleshooting_low_recovery cluster_causes Potential Causes cluster_solutions Solutions start Low LCFA-CoA Recovery lysis Incomplete Lysis start->lysis degradation Analyte Degradation start->degradation spe_issues Inefficient SPE start->spe_issues optimize_homogenization Optimize Homogenization lysis->optimize_homogenization work_cold_fast Work on Ice & Quickly degradation->work_cold_fast optimize_spe Optimize SPE Method spe_issues->optimize_spe

Caption: Troubleshooting logic for low LCFA-CoA recovery.

fatty_acid_metabolism cluster_fates Metabolic Fates ext_ffa Extracellular Long-Chain Fatty Acids acs Acyl-CoA Synthetase (ACS) ext_ffa->acs lcfa_coa Long-Chain Acyl-CoA (LCFA-CoA) acs->lcfa_coa beta_oxidation β-oxidation (Energy Production) lcfa_coa->beta_oxidation lipid_synthesis Complex Lipid Synthesis (e.g., TAGs, PLs) lcfa_coa->lipid_synthesis signaling Cell Signaling & Gene Regulation lcfa_coa->signaling

Caption: Simplified overview of LCFA-CoA metabolic pathways.

References

Technical Support Center: Optimizing LC-MS Methods for Docosatrienoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working on the detection and quantification of Docosatrienoyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guide

This section addresses common issues encountered during the analysis of Docosatrienoyl-CoA.

Problem / QuestionPossible CausesSuggested Solutions
No or Low Signal for Docosatrienoyl-CoA 1. Inefficient Extraction: Docosatrienoyl-CoA may be poorly recovered from the sample matrix. Very long-chain acyl-CoAs require specific extraction conditions.[1] 2. Analyte Degradation: Polyunsaturated acyl-CoAs can be unstable and susceptible to oxidation or enzymatic degradation during sample preparation.[2] 3. Incorrect MS Parameters: The mass spectrometer is not set to the correct precursor and product ion masses for Docosatrienoyl-CoA.1. Optimize Extraction: Use a liquid-liquid extraction method with organic solvents like a mixture of isopropanol (B130326) and acetonitrile (B52724). Ensure the pH is controlled, as acidic conditions can improve stability. Solid-Phase Extraction (SPE) can also be used to clean up and concentrate the sample.[1][3] 2. Minimize Degradation: Work quickly and on ice. Use antioxidants (e.g., BHT) in your extraction solvents. Immediately quench enzymatic activity after cell/tissue lysis, often with an acidic solution.[1] 3. Verify MS Transitions: Ensure you are using the correct m/z values for the precursor ion ([M+H]⁺) and the characteristic product ion. For Docosatrienoyl-CoA, this corresponds to a neutral loss of 507 Da.[3] See the Quantitative Data Summary table below for exact masses.
Poor Peak Shape (Tailing, Broadening) 1. Suboptimal Chromatography: Very long-chain acyl-CoAs are hydrophobic and can exhibit poor peak shape on standard C18 columns with acidic mobile phases.[1] 2. Column Overloading: Injecting too much sample can lead to peak distortion.1. Adjust Mobile Phase pH: Use a high pH mobile phase (e.g., pH 10.5) with ammonium (B1175870) hydroxide (B78521) or triethylamine (B128534) as a modifier.[1][3] This improves the deprotonation of the phosphate (B84403) groups and reduces interaction with residual silanols on the column, leading to sharper peaks. 2. Dilute Sample: If overloading is suspected, dilute the final extract and re-inject.
High Background Noise / Interferences 1. Matrix Effects: Co-eluting compounds from the biological matrix (e.g., phospholipids) can suppress the ionization of Docosatrienoyl-CoA. 2. Contamination: Contaminants from solvents, tubes, or reagents can introduce interfering signals.1. Improve Sample Cleanup: Incorporate a Solid-Phase Extraction (SPE) step after the initial extraction to remove interfering lipids and salts.[3] 2. Use High-Purity Reagents: Ensure all solvents are LC-MS grade and use high-quality tubes and vials.
Inconsistent Quantification / Poor Reproducibility 1. Inappropriate Internal Standard: The internal standard (IS) may not behave chromatographically and ionize similarly to Docosatrienoyl-CoA. 2. Sample Preparation Variability: Inconsistent extraction efficiency or sample handling between replicates.1. Select a Suitable IS: Use a stable isotope-labeled Docosatrienoyl-CoA if available. If not, a long-chain acyl-CoA with an odd number of carbons (e.g., C17:0-CoA or C19:0-CoA) is a good alternative as it is not naturally abundant.[1] 2. Standardize Protocol: Ensure precise and consistent execution of the sample preparation protocol for all samples, standards, and quality controls.

Frequently Asked Questions (FAQs)

Q1: What is the best ionization mode for Docosatrienoyl-CoA detection?

A1: Positive electrospray ionization (ESI+) mode is highly effective for detecting long-chain acyl-CoAs. In positive mode, these molecules exhibit a characteristic and highly specific fragmentation pattern, which is ideal for quantitative analysis using Multiple Reaction Monitoring (MRM).[3]

Q2: What is the characteristic fragmentation of Docosatrienoyl-CoA in MS/MS?

A2: Acyl-CoAs undergo a characteristic neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety, which corresponds to a mass of 507 Da.[3] Therefore, the most common and specific MRM transition to monitor is from the protonated precursor ion [M+H]⁺ to the product ion [M+H-507]⁺.

Q3: Which type of LC column is recommended for Docosatrienoyl-CoA analysis?

A3: A C18 reversed-phase column is commonly used and effective, particularly when paired with a high-pH mobile phase.[1][3] Some methods have also successfully used C4 columns.[4] The key is to manage the hydrophobicity of the long acyl chain to achieve good retention and peak shape.

Q4: How can I prevent the degradation of my Docosatrienoyl-CoA sample?

A4: Docosatrienoyl-CoA is a polyunsaturated molecule, making it prone to oxidation. To minimize degradation, handle samples on ice, use antioxidants like butylated hydroxytoluene (BHT) in your extraction solvents, and process samples as quickly as possible. For long-term storage, samples should be kept at -80°C.

Q5: Why is a high pH mobile phase recommended for long-chain acyl-CoAs?

A5: A high pH mobile phase (e.g., pH 10.5 using ammonium hydroxide) helps to ensure that the phosphate groups on the Coenzyme A moiety are fully deprotonated.[1] This reduces peak tailing that can occur from interactions with the silica (B1680970) backbone of the reversed-phase column, resulting in sharper, more symmetrical peaks and improved sensitivity.[1][3]

Quantitative Data Summary

The table below provides essential mass spectrometry data for setting up an LC-MS/MS method for Docosatrienoyl-CoA.

AnalyteFormulaMonoisotopic Mass (Da)Precursor Ion (m/z) [M+H]⁺Product Ion (m/z) [M+H-507]⁺
Docosatrienoyl-CoA C₄₃H₇₂N₇O₁₇P₃S1083.39181084.3991577.4039
Heptadecanoyl-CoA (IS)C₃₈H₆₈N₇O₁₇P₃S1019.36051020.3678513.3726

Note: The exact monoisotopic mass was calculated for Docosatrienoyl-CoA (22:3). Heptadecanoyl-CoA (17:0) is provided as a common odd-chain internal standard.

Experimental Protocols

Protocol 1: Extraction of Docosatrienoyl-CoA from Tissues

This protocol is adapted from methods developed for long-chain acyl-CoAs.[1][3]

  • Homogenization:

    • Weigh approximately 50-100 mg of frozen tissue.

    • Homogenize the tissue on ice in 1 mL of a 2:1 (v/v) methanol:water solution containing an appropriate amount of internal standard (e.g., Heptadecanoyl-CoA).

  • Protein Precipitation & Liquid-Liquid Extraction:

    • Add 2 mL of acetonitrile to the homogenate to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection:

    • Carefully collect the supernatant and transfer it to a new tube.

  • Drying:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 80:20 Water:Acetonitrile with 10 mM Ammonium Hydroxide).

    • Vortex for 30 seconds and centrifuge at 16,000 x g for 5 minutes to pellet any insoluble debris.

  • Analysis:

    • Transfer the clear supernatant to an LC-MS vial for analysis.

Protocol 2: LC-MS/MS Method Parameters
  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM Ammonium Hydroxide in Water (pH ~10.5).

    • Mobile Phase B: 10 mM Ammonium Hydroxide in 95:5 Acetonitrile:Water.

    • Gradient:

      • 0-2 min: 20% B

      • 2-15 min: 20% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-18.5 min: 95% to 20% B

      • 18.5-25 min: Hold at 20% B (re-equilibration)

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Docosatrienoyl-CoA: 1084.4 -> 577.4

      • Heptadecanoyl-CoA (IS): 1020.4 -> 513.4

    • Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument manufacturer's recommendations.

Visualizations

Metabolic Pathway: Activation and Fate of Docosatrienoic Acid

Metabolic_Pathway cluster_0 Docosatrienoic_Acid Docosatrienoic Acid (22:3) Docosatrienoyl_CoA Docosatrienoyl-CoA Complex_Lipids Glycerophospholipids, Triacylglycerols Docosatrienoyl_CoA->Complex_Lipids Acyltransferase (Kennedy Pathway / Lands' Cycle) Beta_Oxidation Beta-Oxidation Docosatrienoyl_CoA->Beta_Oxidation Energy Production

Caption: Activation of Docosatrienoic Acid and its primary metabolic fates.

Experimental Workflow for Docosatrienoyl-CoA Analysis

Experimental_Workflow Start Tissue/Cell Sample Homogenization Homogenization (with Internal Standard) Start->Homogenization Extraction Liquid-Liquid Extraction Homogenization->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup Drydown Evaporation (Nitrogen Stream) Extraction->Drydown No Cleanup Cleanup->Drydown Reconstitution Reconstitution in Mobile Phase Drydown->Reconstitution LCMS LC-MS/MS Analysis (MRM) Reconstitution->LCMS Data Data Processing & Quantification LCMS->Data

Caption: A typical experimental workflow for LC-MS/MS analysis of Docosatrienoyl-CoA.

References

Technical Support Center: Chromatographic Resolution of Docosatrienoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of docosatrienoyl-CoA isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the separation of these challenging analytes.

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to achieve baseline resolution of docosatrienoyl-CoA isomers?

A1: Docosatrienoyl-CoA (C22:3-CoA) isomers possess very similar physicochemical properties. They share the same mass and elemental composition, and often have only subtle differences in the position of their double bonds. In reversed-phase chromatography, which separates molecules based on hydrophobicity, these slight structural variations result in very similar retention times, making baseline separation challenging.

Q2: What is the most common chromatographic method for separating long-chain acyl-CoA isomers?

A2: The most prevalent technique is Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS).[1][2] This approach offers the high separation efficiency of UPLC with the sensitivity and specificity of MS/MS detection. Reversed-phase columns, particularly C18 and C8 chemistries, are widely used for this purpose.[1][3]

Q3: Is derivatization required for the analysis of docosatrienoyl-CoA isomers?

A3: While not always mandatory for LC-MS/MS analysis, derivatization can sometimes be employed to improve chromatographic behavior or enhance ionization efficiency for certain applications. However, many modern UPLC-MS/MS methods are capable of analyzing underivatized long-chain acyl-CoAs with high sensitivity.

Q4: How does the mobile phase pH affect the separation of acyl-CoA isomers?

A4: The pH of the mobile phase can influence the ionization state of the phosphate (B84403) groups on the Coenzyme A moiety. Maintaining a consistent and optimal pH is crucial for reproducible retention times and good peak shape. For reversed-phase separation of long-chain acyl-CoAs, slightly acidic or basic mobile phases are often used. For instance, methods have been developed using mobile phases with ammonium (B1175870) hydroxide (B78521) (pH 10.5) or formic acid.[1]

Q5: Can column temperature be used to improve the resolution of docosatrienoyl-CoA isomers?

A5: Yes, column temperature is a critical parameter for optimizing selectivity. Varying the temperature can alter the interactions between the analytes and the stationary phase, sometimes leading to improved resolution between closely eluting isomers. It is an important parameter to optimize during method development, but it should be noted that excessively high temperatures can risk degradation of the analyte.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of docosatrienoyl-CoA isomers.

Problem: Poor Resolution or Co-elution of Isomers
Possible Cause Suggested Solution
Inappropriate Stationary Phase - Ensure you are using a high-efficiency reversed-phase column (e.g., C18 or C8) with a small particle size (e.g., ≤ 2.7 µm).- Consider a column with a different selectivity, such as a phenyl-hexyl phase, which may offer different interactions with the double bonds of the fatty acyl chain.
Suboptimal Mobile Phase Composition - Optimize the gradient elution profile. A shallower gradient around the elution time of the isomers can improve separation.- Experiment with different organic modifiers (acetonitrile vs. methanol). Acetonitrile often provides better resolution for unsaturated compounds.- Adjust the pH of the mobile phase with additives like formic acid or ammonium hydroxide to improve peak shape and potentially alter selectivity.[1]
Incorrect Column Temperature - Systematically vary the column temperature (e.g., in 5 °C increments) to find the optimal balance between resolution and analysis time. Lower temperatures can sometimes increase retention and improve separation, but may also broaden peaks.
Flow Rate Too High - Reduce the flow rate to allow for more interaction between the analytes and the stationary phase, which can enhance resolution.
Problem: Poor Peak Shape (Tailing, Fronting, or Splitting)
Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase (Tailing) - Ensure the mobile phase pH is appropriate to suppress an ionic interaction of the phosphate groups with residual silanols on the silica-based stationary phase.- Use a column with end-capping to minimize exposed silanol (B1196071) groups.
Column Overload (Fronting) - Reduce the sample concentration or injection volume.
Injection Solvent Mismatch (Splitting or Broadening) - Dissolve the sample in a solvent that is weaker than or the same as the initial mobile phase composition.[4]
Column Void or Blockage (Splitting) - If the problem persists with a new column, the issue may be upstream. Check for blockages in the injector or tubing.- If the problem is column-specific, try back-flushing the column at a low flow rate. If this does not resolve the issue, the column may need to be replaced.[4]

Experimental Protocols

Protocol 1: Sample Preparation for Acyl-CoA Analysis from Tissues

This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs from tissue samples.[3][5][6]

Materials:

  • Frozen tissue sample

  • Heptadecanoyl-CoA (internal standard)

  • 100 mM KH₂PO₄ buffer (pH 4.9)

  • 2-Propanol

  • Saturated (NH₄)₂SO₄

  • Acetonitrile

  • Solid Phase Extraction (SPE) column (weak anion exchange)

  • Methanol (B129727)

  • 2% Formic acid

  • 5% Ammonium hydroxide

  • 50% Methanol in water

Procedure:

  • Homogenize the frozen, powdered tissue in ice-cold 100 mM KH₂PO₄ buffer containing the internal standard.

  • Add 2-propanol and homogenize again.

  • Add saturated (NH₄)₂SO₄ and acetonitrile, then vortex for 5 minutes.

  • Centrifuge the mixture and collect the upper phase containing the acyl-CoAs.

  • Condition the SPE column with methanol and then equilibrate with water.

  • Load the supernatant onto the SPE column.

  • Wash the column with 2% formic acid followed by a methanol wash.

  • Elute the acyl-CoAs with 5% ammonium hydroxide.

  • Dry the eluate under a stream of nitrogen.

  • Reconstitute the sample in 50% methanol for UPLC-MS/MS analysis.

Protocol 2: UPLC-MS/MS Analysis of Docosatrienoyl-CoA Isomers

This protocol provides a starting point for the development of a UPLC-MS/MS method for the separation of docosatrienoyl-CoA isomers, based on methods for similar long-chain acyl-CoAs.[1]

Instrumentation:

  • UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium hydroxide in water (pH 10.5).

  • Mobile Phase B: 10 mM Ammonium hydroxide in acetonitrile.

Gradient Elution:

Time (min) Flow Rate (mL/min) %A %B
0.0 0.4 95 5
1.0 0.4 95 5
8.0 0.4 5 95
10.0 0.4 5 95
10.1 0.4 95 5

| 12.0 | 0.4 | 95 | 5 |

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM) or Neutral Loss Scan of 507 Da.

  • MRM Transitions: To be optimized for docosatrienoyl-CoA isomers (precursor ion [M+H]⁺).

Quantitative Data

The following table presents hypothetical retention data for two docosatrienoyl-CoA isomers to illustrate how to present such data. Actual retention times and resolution will depend on the specific isomers and the chromatographic system used.

Analyte Retention Time (min) Peak Width (sec) Resolution (Rs)
Docosatrienoyl-CoA Isomer 17.253.01.6
Docosatrienoyl-CoA Isomer 27.353.1-

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing tissue Tissue Homogenization extraction Liquid-Liquid Extraction tissue->extraction spe Solid Phase Extraction (SPE) extraction->spe reconstitution Reconstitution spe->reconstitution injection UPLC Injection reconstitution->injection separation C18 Reversed-Phase Separation injection->separation detection MS/MS Detection separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: Experimental workflow for the analysis of docosatrienoyl-CoA isomers.

troubleshooting_workflow cluster_column_solutions Column Troubleshooting cluster_mp_solutions Mobile Phase Optimization cluster_temp_solutions Temperature Optimization start Poor Resolution of Isomers check_column Is the column appropriate and in good condition? start->check_column check_mobile_phase Is the mobile phase optimized? check_column->check_mobile_phase Yes replace_column Select appropriate column (C18/C8) check_column->replace_column No check_temp Is the column temperature optimized? check_mobile_phase->check_temp Yes optimize_gradient Adjust gradient slope check_mobile_phase->optimize_gradient No vary_temp Systematically vary temperature check_temp->vary_temp No end Resolution Improved check_temp->end Yes replace_column->check_mobile_phase check_frit Check/replace inlet frit change_modifier Switch organic modifier (ACN/MeOH) optimize_gradient->change_modifier adjust_ph Modify pH with additives change_modifier->adjust_ph adjust_ph->check_temp vary_temp->end

Caption: Troubleshooting workflow for poor resolution of docosatrienoyl-CoA isomers.

References

Technical Support Center: Preventing Degradation of Long-chain Fatty Acyl-CoAs During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of long-chain fatty acyl-CoAs (LC-FACoAs) is crucial for understanding cellular metabolism and disease pathogenesis. However, the inherent instability of these molecules presents a significant challenge during sample preparation. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize degradation and ensure the integrity of your LC-FACoA samples.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of long-chain fatty acyl-CoA degradation during sample preparation?

A1: Long-chain fatty acyl-CoAs are susceptible to both enzymatic and chemical degradation. The primary causes include:

  • Enzymatic Hydrolysis: Thioesterase enzymes present in biological samples can rapidly hydrolyze the thioester bond of LC-FACoAs, releasing coenzyme A (CoA) and a free fatty acid.

  • Chemical Hydrolysis: The thioester bond is also susceptible to chemical hydrolysis, which is accelerated at neutral to basic pH and elevated temperatures.

Q2: What is the most critical first step to prevent degradation upon sample collection?

A2: Immediate processing of fresh tissue is optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen immediately after collection and stored at -80°C to minimize enzymatic activity and chemical degradation.[1] Repeated freeze-thaw cycles should be strictly avoided as they can significantly compromise the stability of lipids.[1]

Q3: What role does pH play in the stability of long-chain fatty acyl-CoAs?

A3: pH is a critical factor in maintaining the stability of LC-FACoAs. Acidic conditions (pH 4.0-6.0) are known to significantly reduce the rate of both enzymatic and chemical hydrolysis of the thioester bond. Therefore, homogenization and extraction are often performed in acidic buffers, such as potassium phosphate (B84403) buffer at pH 4.9.[2]

Q4: How does temperature affect the stability of long-chain fatty acyl-CoAs?

A4: Elevated temperatures accelerate the rate of chemical hydrolysis and can increase the activity of degradative enzymes. It is crucial to keep samples on ice at all times during preparation and to use pre-chilled solvents and equipment.[1] Very little degradation (less than 1%) of long-chain fatty acids has been observed during 30 minutes of thermal hydrolysis at temperatures up to 160°C; however, prolonged exposure to high temperatures will lead to degradation.[3][4]

Troubleshooting Guide

Issue: Low yields of long-chain fatty acyl-CoAs in my extracts.

This is a common issue that can arise from several factors during the sample preparation workflow. Use the following guide to troubleshoot potential causes.

Potential Cause Troubleshooting Steps
Incomplete Cell Lysis and Extraction - Ensure thorough homogenization of the tissue. A glass homogenizer is often recommended for effective disruption.[1] - Optimize the ratio of extraction solvent to tissue weight. A 20-fold excess of solvent is often recommended. - For cultured cells, ensure complete cell lysis by using appropriate buffers and mechanical disruption (e.g., scraping for adherent cells).
Degradation of Acyl-CoAs During Preparation - Work quickly and maintain samples on ice or at 4°C throughout the entire procedure. - Use fresh, high-purity solvents. - Incorporate an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) during homogenization to inhibit thioesterase activity.[2] - Add an internal standard early in the workflow to monitor recovery and identify steps with significant loss.
Inefficient Solid-Phase Extraction (SPE) - Ensure the SPE column is properly conditioned and equilibrated before loading the sample. - Optimize the wash and elution steps. Incomplete washing can leave interfering substances, while an inappropriate elution solvent can result in poor recovery.
Precipitation of Long-Chain Species - Long-chain acyl-CoAs have limited solubility in highly aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol (B129727)/water mixture.[1]

Quantitative Data Summary

Table 1: Comparison of Recovery Rates for Different Extraction Methods

The choice of extraction method significantly impacts the recovery of LC-FACoAs. This table summarizes reported recovery rates from various methodologies.

Extraction Method Tissue/Cell Type Reported Recovery Rate (%) Reference
Homogenization in KH2PO4 (pH 4.9), Acetonitrile (B52724)/Isopropanol Extraction, and SPERat Heart, Kidney, Muscle70-80%[2]
Chloroform/Methanol Extraction with High Salt ConcentrationRat Liver, Hamster Heart~20% (without ACBP), ~55% (with ACBP)[5]
Acetonitrile/Isopropanol Extraction followed by SPERat Liver93-104% (extraction), 83-90% (SPE)
Reserved Bligh-Dyer Technique and C18 SPECanine Renal Cortex, Murine LiverNot explicitly quantified, but sensitive to 12 pmol[6]

ACBP: Acyl-CoA-Binding Protein

Table 2: Influence of Temperature on Long-Chain Fatty Acid Degradation

While specific kinetic data for LC-FACoA degradation at various temperatures is limited, studies on their constituent fatty acids provide valuable insights into thermal stability.

Fatty Acid Type Temperature (°C) Duration Observed Degradation Reference
Saturated (C16:0, C18:0)90 - 16030 min< 1%[3]
Saturated (C16:0, C18:0)140 - 1608 hoursUniform degradation to shorter chain fatty acids[3]
Unsaturated (C16:1, C18:1, C18:2)90 - 1608 hoursNot significantly affected[3]
Polyunsaturated Fatty Acids (PUFAs)100 - 200Not specifiedSignificant decrease with increasing temperature[7]

Experimental Protocols & Visualizations

Detailed Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and combines solvent extraction with solid-phase extraction for improved purity and recovery.[1][2]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9

  • Acetonitrile (ACN)

  • Isopropanol

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • Internal standard (e.g., Heptadecanoyl-CoA)

Procedure:

  • Homogenization:

    • Weigh approximately 100 mg of frozen tissue.

    • In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.

    • Homogenize thoroughly on ice.

  • Solvent Extraction:

    • Add 2-propanol to the homogenate and homogenize again.

    • Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).

    • Centrifuge to pellet the tissue debris.

  • Solid-Phase Extraction (SPE):

    • Condition a weak anion exchange SPE column with methanol followed by the equilibration buffer.

    • Load the supernatant from the solvent extraction step onto the SPE column.

    • Wash the column to remove unbound contaminants.

    • Elute the LC-FACoAs with an appropriate elution solvent (e.g., a higher salt concentration buffer or a solvent mixture).

  • Sample Concentration and Reconstitution:

    • Combine the eluted fractions.

    • Dry the sample under a stream of nitrogen at room temperature.

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., LC-MS).

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Tissue Sample Homogenization Homogenization (Acidic Buffer, on ice) Sample->Homogenization Flash-freeze -80°C storage Extraction Solvent Extraction (Acetonitrile/Isopropanol) Homogenization->Extraction SPE Solid-Phase Extraction Extraction->SPE Purification Concentration Concentration (Nitrogen Evaporation) SPE->Concentration Reconstitution Reconstitution Concentration->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Experimental workflow for the extraction and analysis of long-chain fatty acyl-CoAs.

degradation_pathway cluster_degradation Degradation Pathways cluster_products Degradation Products LCFA_CoA Long-Chain Fatty Acyl-CoA Enzymatic Enzymatic Hydrolysis (Thioesterases) LCFA_CoA->Enzymatic Chemical Chemical Hydrolysis (Neutral/Basic pH, High Temp) LCFA_CoA->Chemical FFA Free Fatty Acid Enzymatic->FFA CoA Coenzyme A Enzymatic->CoA Chemical->FFA Chemical->CoA

Caption: Primary degradation pathways of long-chain fatty acyl-CoAs.

References

Artifact formation during the analysis of polyunsaturated acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of polyunsaturated acyl-CoAs (PUFA-CoAs). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental analysis of these labile molecules. Particular focus is given to the identification and prevention of artifact formation, ensuring data accuracy and reproducibility.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the analysis of PUFA-CoAs.

ProblemPotential Cause(s)Recommended Solution(s)
Unexpected peaks in mass spectrometry data, inconsistent with known PUFA-CoA species. Artifactual Oxidation: PUFA-CoAs are highly susceptible to oxidation during sample preparation and analysis, leading to the formation of hydroxyl, hydroperoxyl, and epoxide derivatives.- Use of Antioxidants: Incorporate an antioxidant cocktail (e.g., butylated hydroxytoluene (BHT) and diethylenetriaminepentaacetic acid (DTPA)) into all extraction and sample preparation solutions. - Inert Atmosphere: Perform all sample preparation steps under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen. - Cold Conditions: Keep samples on ice or at 4°C throughout the entire extraction and preparation process.
Poor peak shape and low signal intensity for PUFA-CoAs in LC-MS/MS analysis. In-source Fragmentation: The high energy of the ion source can cause fragmentation of the PUFA-CoA molecule, leading to a diminished parent ion signal.- Optimize Ion Source Parameters: Reduce the source temperature and collision energy to minimize in-source fragmentation. - Use of Appropriate Ionization Mode: Positive electrospray ionization (ESI) mode is often more sensitive for acyl-CoA analysis.
Inconsistent quantification and poor reproducibility between replicate injections. Adsorption to Surfaces: The phosphate (B84403) groups of acyl-CoAs can adhere to glass and metal surfaces, leading to sample loss. Solvent Mismatch: Injecting the sample in a solvent that is significantly different from the initial mobile phase can cause peak distortion.- Use of Low-Adsorption Vials: Employ polypropylene (B1209903) or other low-retention vials for sample storage and analysis. - Solvent Compatibility: Ensure the sample solvent is compatible with the initial mobile phase conditions of the LC gradient.
Presence of peaks corresponding to free fatty acids or other lipid classes. Sample Degradation: Hydrolysis of the thioester bond in acyl-CoAs can occur due to inappropriate pH or enzymatic activity.- pH Control: Maintain a slightly acidic pH (around 4.9) during extraction to preserve the stability of the thioester bond. - Rapid Quenching: Immediately quench enzymatic activity in tissue samples by flash-freezing in liquid nitrogen.

Frequently Asked Questions (FAQs)

1. What are the most common types of artifacts observed during PUFA-CoA analysis?

The most prevalent artifacts are oxidation products due to the high number of double bonds in the fatty acyl chain. Common modifications include the addition of one or more oxygen atoms, leading to hydroxylated (addition of 16 Da), hydroperoxylated (addition of 32 Da), or epoxidized (addition of 16 Da) acyl-CoA species. In-source fragmentation can also generate artifacts, such as the neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety (507 Da).

2. How can I confirm if an unexpected peak is an oxidation artifact?

You can tentatively identify oxidation artifacts by their mass-to-charge ratio (m/z). For example, a peak with an m/z that is 16 or 32 Da higher than a known PUFA-CoA may be a mono-oxidized derivative. Further confirmation can be achieved through tandem mass spectrometry (MS/MS) by observing characteristic neutral losses, such as the loss of water (18 Da) from hydroxylated species or hydrogen peroxide (34 Da) from hydroperoxyl derivatives.

3. What are the key considerations for developing a robust LC-MS/MS method for PUFA-CoA analysis?

Key considerations include:

  • Chromatographic Separation: Use of a C18 reversed-phase column with a gradient elution of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) hydroxide (B78521) at high pH) can provide good separation of different acyl-CoA species.[1]

  • Mass Spectrometry Detection: Employing multiple reaction monitoring (MRM) in positive ion mode often yields the highest sensitivity and specificity. The characteristic neutral loss of 507 Da from the precursor ion is a common transition used for quantification.[2]

  • Internal Standards: The use of stable isotope-labeled internal standards for each class of acyl-CoA is crucial for accurate quantification.

4. Can you provide a starting point for MRM transitions for common PUFA-CoAs and their potential oxidation artifacts?

The following table provides calculated precursor and product ion m/z values for some common PUFA-CoAs and their mono-hydroxylated and mono-epoxidated derivatives in positive ion mode. The product ion is based on the characteristic neutral loss of 507 Da.

AnalyteChemical FormulaPrecursor Ion ([M+H]+) m/zProduct Ion ([M+H-507]+) m/z
Linoleoyl-CoA C41H68N7O17P3S1048.37541.37
Mono-hydroxy Linoleoyl-CoAC41H68N7O18P3S1064.37557.37
Mono-epoxy Linoleoyl-CoAC41H68N7O18P3S1064.37557.37
Arachidonoyl-CoA C41H66N7O17P3S1046.35539.35
Mono-hydroxy Arachidonoyl-CoAC41H66N7O18P3S1062.35555.35
Mono-epoxy Arachidonoyl-CoAC41H66N7O18P3S1062.35555.35

Experimental Protocols

Protocol for Extraction of PUFA-CoAs from Mammalian Tissue with Minimized Oxidation

This protocol is designed to extract long-chain acyl-CoAs from tissue samples while minimizing the risk of artifactual oxidation.

Materials:

  • Tissue sample (flash-frozen in liquid nitrogen)

  • Homogenization Buffer: 100 mM KH2PO4, pH 4.9, with 10 µM BHT and 100 µM DTPA

  • 2-Propanol (ice-cold)

  • Acetonitrile (ice-cold)

  • Saturated Ammonium Sulfate (B86663)

  • Solid Phase Extraction (SPE) columns (Oligonucleotide Purification Cartridges or similar)

  • SPE Elution Solvent: 2-Propanol

  • LC-MS grade water and acetonitrile

Procedure:

  • Homogenization:

    • Weigh the frozen tissue (~50-100 mg) and place it in a pre-chilled glass homogenizer.

    • Add 1 mL of ice-cold Homogenization Buffer.

    • Homogenize thoroughly on ice.

    • Add 1 mL of ice-cold 2-propanol and homogenize again.[3]

  • Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated ammonium sulfate and 2 mL of ice-cold acetonitrile.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 2,000 x g for 5 minutes at 4°C.

  • Solid Phase Extraction (SPE):

    • Carefully transfer the supernatant to a new tube.

    • Condition an SPE column according to the manufacturer's instructions.

    • Load the supernatant onto the SPE column.

    • Wash the column to remove interfering substances as per the manufacturer's protocol.

    • Elute the acyl-CoAs with 2-propanol.

  • Sample Preparation for LC-MS/MS:

    • Evaporate the eluate to dryness under a stream of nitrogen gas.

    • Reconstitute the sample in a suitable volume (e.g., 100 µL) of the initial mobile phase of your LC-MS/MS method (e.g., 95% aqueous buffer, 5% acetonitrile).

    • Transfer to a low-adsorption autosampler vial for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation (Minimize Oxidation) cluster_analysis LC-MS/MS Analysis tissue Tissue Homogenization (with Antioxidants, on ice) extraction Solvent Extraction (Acetonitrile/Isopropanol) tissue->extraction Homogenate spe Solid Phase Extraction (SPE) extraction->spe Supernatant reconstitution Reconstitution in Mobile Phase spe->reconstitution Eluate lc Reversed-Phase LC Separation reconstitution->lc Prepared Sample ms Tandem Mass Spectrometry (MS/MS) (Positive ESI, MRM) lc->ms Separated Analytes data_analysis Data Analysis (Quantification & Artifact Identification) ms->data_analysis MS/MS Spectra

Caption: Experimental workflow for PUFA-CoA analysis.

ferroptosis_pathway PUFA Polyunsaturated Fatty Acids (PUFAs) ACSL4 ACSL4 (Acyl-CoA Synthetase Long-chain family member 4) PUFA->ACSL4 PUFA_CoA PUFA-CoA ACSL4->PUFA_CoA LPCAT3 LPCAT3 PUFA_CoA->LPCAT3 PUFA_PL PUFA-containing Phospholipids LPCAT3->PUFA_PL Lipid_Peroxidation Lipid Peroxidation (LOX, Fenton Reaction) PUFA_PL->Lipid_Peroxidation Ferroptosis Ferroptosis Lipid_Peroxidation->Ferroptosis

Caption: PUFA-CoA in the Ferroptosis Signaling Pathway.[4]

References

Technical Support Center: Analysis of Docosatrienoyl-CoA by ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of docosatrienoyl-CoA and other long-chain acyl-CoA thioesters using Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals optimize their analytical methods and overcome common challenges.

Frequently Asked Questions (FAQs)

A collection of answers to common questions encountered during the ESI-MS analysis of docosatrienoyl-CoA.

Q1: Why is the signal intensity for my docosatrienoyl-CoA consistently low?

A1: Low signal intensity for long-chain acyl-CoAs like docosatrienoyl-CoA is a frequent issue stemming from several factors:

  • Suboptimal Ionization Mode: For most acyl-CoAs, positive ion mode ESI is significantly more sensitive than negative ion mode. Ensure you are operating in positive mode for the best signal.

  • Poor Ionization Efficiency: The large, amphipathic nature of CoA esters can lead to inefficient ionization. The choice of mobile phase additives is critical. Using modifiers like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can significantly improve protonation and signal response.

  • In-Source Fragmentation: Acyl-CoAs are susceptible to fragmentation within the ESI source if parameters like cone voltage or capillary temperature are too high. This breaks the molecule apart before it can be detected as the intended precursor ion, reducing its apparent intensity.

  • Adduct Formation: The signal can be split among multiple ions, primarily the protonated molecule [M+H]+ and various adducts (e.g., sodium [M+Na]+, potassium [M+K]+). This division of signal lowers the intensity of any single species.

  • Sample Degradation: Acyl-CoAs are chemically unstable, particularly in aqueous solutions that are not pH-controlled.

Q2: Should I use positive or negative ion mode for docosatrienoyl-CoA analysis?

A2: For long-chain acyl-CoAs, positive ion mode is generally recommended as it can be about 3-fold more sensitive than negative ion mode.

Q3: What is the best mobile phase additive for enhancing the signal of docosatrienoyl-CoA?

A3: The choice of mobile phase additive is one of the most critical factors for achieving a strong and stable ESI signal for acyl-CoAs. While trifluoroacetic acid (TFA) provides excellent chromatography, it severely suppresses the MS signal. Formic acid is a common alternative, but buffered mobile phases often perform better. Ammonium formate and ammonium acetate are highly recommended for positive ion mode ESI of acyl-CoAs. In some cases for general lipidomics in negative ion mode, acetic acid has been shown to increase signal intensity for certain lipid subclasses.

Q4: Can derivatization improve the ionization efficiency of docosatrienoyl-CoA?

A4: Yes, derivatization can be a powerful strategy. One approach is phosphate (B84403) methylation, which can improve chromatographic peak shape and reduce analyte loss for a broad range of acyl-CoAs. Another method involves converting the carboxylic acid to an amide with a permanent positive charge, which has been shown to dramatically increase sensitivity in positive ion mode ESI-MS/MS.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues during your ESI-MS experiments with docosatrienoyl-CoA.

Problem: Low or No Signal
Possible Cause Troubleshooting Steps
Incorrect Ionization Mode Switch to Positive Ion Mode . It is generally more sensitive for acyl-CoAs.
Suboptimal Mobile Phase Replace mobile phase additives like TFA with 10 mM Ammonium Acetate or 10 mM Ammonium Formate .
In-source Fragmentation Optimize source parameters. Start with a lower Cone Voltage (e.g., 20-40 V) and gradually increase. Keep the Source Temperature as low as possible (e.g., 100-130 °C) to aid desolvation without causing thermal degradation.
Poor Desolvation Increase the Desolvation Gas Temperature (e.g., 350-500 °C) and Desolvation Gas Flow (e.g., 500-800 L/hr) to improve solvent evaporation.
Sample Degradation Prepare samples fresh and keep them on ice. Use a pH-controlled, buffered solution for storage and analysis.
Problem: Poor Peak Shape or Tailing
Possible Cause Troubleshooting Steps
Secondary Interactions Use a mobile phase with an appropriate buffer like Ammonium Acetate to minimize secondary interactions with the column.
Column Overloading Dilute the sample to an appropriate concentration (e.g., 1-10 µg/mL).
Inappropriate Column Chemistry For long-chain acyl-CoAs, a C18 or C8 reversed-phase column is typically used. Ensure your column is suitable for lipid analysis.
Problem: High Background Noise or Contamination
Possible Cause Troubleshooting Steps
Contaminated Solvents Use high-purity, LC-MS grade solvents and additives.
Carryover from Previous Injections Implement a robust needle wash protocol with a strong organic solvent.
Plasticizers and Other Contaminants Use glass vials and avoid plastic containers that can leach contaminants.

Quantitative Data Summary

The following tables summarize the impact of different mobile phase additives on the ionization efficiency of various lipids, which can serve as a proxy for the behavior of docosatrienoyl-CoA.

Table 1: Relative Signal Intensity of Lipid Subclasses with Different Mobile Phase Additives in Negative ESI Mode

Data adapted from a study on human plasma lipidomics and may not be directly representative of docosatrienoyl-CoA.

Lipid SubclassAcetic Acid vs. Ammonium Acetate (Fold Change)
Phosphatidylglycerol~19x
Phosphatidylethanolamine~10x
Phosphatidylserine~8x
Lysophosphatidylcholine~5x
Sphingomyelin~3x
Ceramide~0.5x (Suppression)
Phosphatidylcholine~0.8x (Suppression)

Note: This data suggests that for negative mode, acetic acid can significantly enhance the signal for many lipid classes, but may suppress others.

Table 2: Recommended Mobile Phase Additives for Acyl-CoA Analysis

AdditiveIonization ModeChromatography PerformanceMS Signal IntensityComments
0.1% Formic Acid (FA)PositiveGoodFair to GoodA standard starting point. Peak tailing can be an issue for some acyl-CoAs.
10 mM Ammonium FormatePositiveVery GoodExcellentOften provides the best signal and peak

Validation & Comparative

A Comparative Guide to Biomarkers for Peroxisomal Beta-Oxidation Disorders: Evaluating cis,cis,cis-10,13,16-Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of established and potential biomarkers for the diagnosis and monitoring of peroxisomal beta-oxidation disorders. The focus is on the validation of cis,cis,cis-10,13,16-Docosatrienoyl-CoA as a potential biomarker in contrast to currently utilized analytes. Peroxisomal beta-oxidation is a critical metabolic pathway for the breakdown of very-long-chain fatty acids (VLCFAs), and its dysfunction leads to a class of severe genetic disorders.

The accumulation of specific metabolites is a hallmark of these diseases. While this compound is not a routinely measured biomarker, its position as a direct intermediate in the degradation of docosatrienoic acid makes it a theoretically precise indicator of a metabolic block. This guide will objectively compare its potential performance against established biomarkers, supported by experimental data and protocols for their measurement.

Performance Comparison of Biomarkers

The validation of a biomarker relies on its sensitivity, specificity, and correlation with disease severity. The following table summarizes the performance of established biomarkers for peroxisomal beta-oxidation disorders and outlines the hypothetical potential of this compound.

BiomarkerClassAssociated DisordersSensitivity & SpecificityAdvantagesLimitations
C26:0 and C24:0 Fatty Acids Very-Long-Chain Fatty Acids (VLCFA)X-linked Adrenoleukodystrophy (X-ALD), Zellweger Spectrum Disorders (ZSD), Acyl-CoA Oxidase Deficiency, D-Bifunctional Protein Deficiency[1][2][3][4]High sensitivity (>99.9% in males with X-ALD)[5]. Specificity is also high for peroxisomal disorders.Gold standard for diagnosis of X-ALD[6]. Well-established analytical methods (GC-MS)[7].Less sensitive in female carriers of X-ALD (~15% have normal levels)[5]. Does not pinpoint the specific enzymatic defect.
C26:0-Lysophosphatidylcholine (C26:0-lysoPC) LysophospholipidX-ALD, Zellweger Spectrum Disorders (ZSD)[5][8]High sensitivity, including for female carriers of X-ALD where VLCFA analysis may be normal[5]. Sensitivity of 89.2% in ZSD patients has been reported[8].More sensitive than VLCFA analysis for heterozygote detection[5]. Used in newborn screening programs[5].Relatively newer biomarker, though gaining widespread adoption.
Very-Long-Chain Acylcarnitines (e.g., C24:0, C26:0) AcylcarnitinesPeroxisome Biogenesis Disorders (PBDs), D-Bifunctional Protein Deficiency[9][10]Elevated levels are indicative of peroxisomal disorders. C26:0-carnitine has been shown to be a sensitive indicator[11].Can be detected by tandem mass spectrometry (MS/MS), allowing for multiplexed analysis with other acylcarnitines[11].Less established than VLCFA analysis. May not be elevated in all peroxisomal disorders.
Long-Chain Dicarboxylic Acylcarnitines (e.g., C16-DC, C18-DC) Dicarboxylic AcylcarnitinesPeroxisome Biogenesis Disorders (PBDs)[9][12]Significant elevations are highly specific for PBDs[10][12].Provides a distinct profile for PBDs compared to other fatty acid oxidation disorders.Not typically elevated in single-enzyme peroxisomal defects like X-ALD.
This compound Acyl-Coenzyme A Hypothetically, disorders affecting the beta-oxidation of C22:3 fatty acids (a subset of peroxisomal disorders) Theoretically very high specificity for a defect in its direct metabolic pathway. Sensitivity would depend on the prevalence of dietary C22:3 and the specific enzyme deficiency.As a direct substrate for a beta-oxidation enzyme, its accumulation would be a primary indicator of a specific enzymatic block.Not currently a validated biomarker. Requires specialized and less common analytical methods compared to free fatty acids or acylcarnitines. Its clinical utility is unproven.

Signaling and Metabolic Pathways

The metabolism of very-long-chain fatty acids is a complex process primarily occurring within peroxisomes. A defect in any of the enzymatic steps can lead to the accumulation of upstream metabolites.

Peroxisomal_Beta_Oxidation cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_accumulation Pathology VLCFA Very-Long-Chain Fatty Acid (e.g., Docosatrienoic Acid) Acyl-CoA_Synthetase VLCFA-CoA Synthetase VLCFA->Acyl-CoA_Synthetase ATP -> AMP + PPi VLCFA_CoA Very-Long-Chain Acyl-CoA (e.g., this compound) Acyl-CoA_Synthetase->VLCFA_CoA ABCD1 ABCD1 Transporter VLCFA_CoA->ABCD1 Transport Accumulation Accumulation of VLCFA-CoA VLCFA_CoA->Accumulation Defective ABCD1 Beta_Oxidation_Enzymes Beta-Oxidation Spiral (ACOX1, D-BP, etc.) ABCD1->Beta_Oxidation_Enzymes Substrate for Oxidation Metabolites Shorter-Chain Acyl-CoAs + Acetyl-CoA Beta_Oxidation_Enzymes->Metabolites Beta_Oxidation_Enzymes->Accumulation Defective Enzymes Secondary_Metabolites Formation of VLCFA- containing lipids (e.g., C26:0-lysoPC) and Acylcarnitines Accumulation->Secondary_Metabolites

Caption: Peroxisomal beta-oxidation of very-long-chain fatty acids.

Experimental Protocols

The quantitative analysis of these biomarkers is crucial for accurate diagnosis and monitoring. Below are detailed methodologies for the key experiments.

Protocol 1: Quantification of Very-Long-Chain Fatty Acids (VLCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is the standard method for diagnosing X-ALD and other peroxisomal disorders.

  • Sample Preparation:

    • Collect 50-100 µL of plasma.

    • Add an internal standard (e.g., deuterated C26:0).

    • Perform acid hydrolysis to release fatty acids from lipids.

    • Extract the fatty acids using an organic solvent (e.g., hexane).

    • Derivatize the fatty acids to their methyl esters (e.g., using diazomethane (B1218177) or BF3-methanol) to increase volatility for GC analysis.

  • GC-MS Analysis:

    • Inject the derivatized sample into a gas chromatograph.

    • Separate the fatty acid methyl esters based on their boiling points and interaction with the GC column.

    • Detect and quantify the eluting compounds using a mass spectrometer.

    • Monitor specific ions for each fatty acid to ensure specificity.

  • Data Analysis:

    • Calculate the concentration of C24:0 and C26:0 by comparing their peak areas to the internal standard.

    • Determine the C24:0/C22:0 and C26:0/C22:0 ratios, which are critical diagnostic indicators[13].

Protocol 2: Quantification of Acyl-CoAs and Acylcarnitines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and specific for the analysis of acyl-CoAs and acylcarnitines. A similar approach would be required for the validation of this compound.

  • Sample Preparation:

    • For acyl-CoAs, rapid quenching of metabolic activity and extraction from tissues or cells is required, often using a cold organic solvent mixture.

    • For acylcarnitines, plasma or dried blood spots are commonly used.

    • Add a mixture of isotopically labeled internal standards corresponding to the analytes of interest.

    • Perform solid-phase or liquid-liquid extraction to isolate the analytes.

  • LC-MS/MS Analysis:

    • Inject the extracted sample into a liquid chromatography system (often UPLC for better resolution).

    • Separate the analytes on a reverse-phase column.

    • Introduce the eluent into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

    • Select a specific precursor ion for each analyte in the first quadrupole, fragment it in the collision cell, and select a specific product ion in the third quadrupole. This provides high specificity.

  • Data Analysis:

    • Quantify each analyte by comparing the peak area of the endogenous compound to its corresponding isotopically labeled internal standard.

Experimental Workflow for Biomarker Validation

The validation of a novel biomarker like this compound follows a structured workflow to establish its clinical utility.

Biomarker_Validation_Workflow Start Hypothesis: This compound is a biomarker for a peroxisomal disorder Assay_Dev Analytical Method Development (LC-MS/MS for Acyl-CoA) Start->Assay_Dev Validation Assay Validation (Sensitivity, Specificity, Reproducibility) Assay_Dev->Validation Case_Control Case-Control Study: Measure levels in patients vs. healthy controls Validation->Case_Control Comparison Comparative Analysis: Compare performance with established biomarkers (VLCFA, C26:0-lysoPC) Case_Control->Comparison Correlation Correlation Studies: Correlate levels with disease severity and genotype Comparison->Correlation Clinical_Utility Assessment of Clinical Utility Correlation->Clinical_Utility

Caption: Workflow for the validation of a novel biomarker.

Conclusion

The established biomarkers for peroxisomal beta-oxidation disorders, particularly very-long-chain fatty acids (C26:0, C24:0) and C26:0-lysophosphatidylcholine, are robust and well-validated tools for diagnosis and screening. They reflect the general dysfunction of the peroxisomal beta-oxidation pathway.

The validation of this compound as a biomarker presents an opportunity for a more targeted diagnostic approach. As a direct substrate in the metabolic pathway, its accumulation would, in theory, offer high specificity for a defect in its subsequent degradation. However, its clinical utility remains hypothetical and would require rigorous validation following the outlined experimental workflow. Future research should focus on developing a robust analytical method for this acyl-CoA and measuring its levels in patient cohorts with well-defined peroxisomal disorders to determine its sensitivity, specificity, and correlation with disease phenotype. This would be the first step in establishing whether this compound can transition from a theoretical to a clinically valuable biomarker.

References

A Comparative Analysis of Docosatrienoyl-CoA and Arachidonoyl-CoA: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar lipid molecules is paramount for targeted therapeutic development. This guide provides a detailed comparative analysis of two key fatty acyl-CoA molecules: Docosatrienoyl-CoA (DTA-CoA) and Arachidonoyl-CoA (AA-CoA). While direct comparative experimental data for these two specific CoA esters is limited in the current scientific literature, this guide synthesizes available information on their precursor fatty acids, metabolic pathways, and signaling roles to provide a comprehensive overview.

Introduction to Docosatrienoyl-CoA and Arachidonoyl-CoA

Docosatrienoyl-CoA and Arachidonoyl-CoA are activated forms of the polyunsaturated fatty acids (PUFAs), docosatrienoic acid (DTA) and arachidonic acid (AA), respectively. The addition of a Coenzyme A (CoA) molecule energizes these fatty acids for participation in various metabolic and signaling pathways. Arachidonic acid is a well-studied omega-6 fatty acid known for its central role as a precursor to a wide array of pro-inflammatory signaling molecules called eicosanoids.[1][2] Docosatrienoic acid, an omega-3 fatty acid, is less extensively studied but is emerging as a molecule with potential anti-inflammatory and other health-promoting properties.[3] Their structural similarity, particularly their shared polyunsaturated nature, belies their distinct and often opposing biological activities.

Biochemical Properties and Synthesis

PropertyDocosatrienoyl-CoAArachidonoyl-CoA
Precursor Fatty Acid Docosatrienoic Acid (DTA)Arachidonic Acid (AA)
Chemical Formula C25H42N7O17P3SC41H66N7O17P3S
Fatty Acyl Chain 22:3 (n-3)20:4 (n-6)
Biosynthesis Enzyme Long-chain acyl-CoA synthetases (ACSLs)Long-chain acyl-CoA synthetases (ACSLs)
Primary Metabolic Fate Incorporation into phospholipids, potential precursor for anti-inflammatory mediators.Precursor for eicosanoids (prostaglandins, leukotrienes, thromboxanes), incorporation into phospholipids.[6]

Metabolic Pathways: A Tale of Two Cascades

The metabolic fates of DTA-CoA and AA-CoA diverge significantly, leading to the production of signaling molecules with often opposing effects.

Arachidonoyl-CoA is the primary substrate for the synthesis of eicosanoids, a large family of potent signaling molecules involved in inflammation, immunity, and cellular homeostasis.[7] This occurs through three major enzymatic pathways:

  • Cyclooxygenase (COX) Pathway: Produces prostaglandins (B1171923) and thromboxanes.

  • Lipoxygenase (LOX) Pathway: Generates leukotrienes and lipoxins.

  • Cytochrome P450 (CYP) Pathway: Synthesizes epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs).

The eicosanoids derived from arachidonic acid are generally considered pro-inflammatory.[1][2]

Docosatrienoyl-CoA , on the other hand, is derived from an omega-3 fatty acid. While less is known about its specific downstream signaling products, omega-3 fatty acids are known to be precursors for anti-inflammatory and pro-resolving mediators, such as resolvins, protectins, and maresins.[5][8] It is hypothesized that DTA-CoA may serve as a precursor for a unique set of docosanoids with anti-inflammatory properties. Furthermore, docosahexaenoic acid (DHA), a structurally related omega-3 fatty acid, has been shown to be a precursor to docosatrienes, which possess neuroprotective and anti-inflammatory activities.[8][9]

The metabolic pathways for the synthesis of DTA and AA are depicted below:

Fatty_Acid_Metabolism cluster_omega3 Omega-3 Pathway cluster_omega6 Omega-6 Pathway ALA α-Linolenic Acid (ALA) (18:3, n-3) ETA Eicosatrienoic Acid (ETA) (20:3, n-3) ALA->ETA Elongase DTA Docosatrienoic Acid (DTA) (22:3, n-3) ETA->DTA Elongase (EhELO1) DTA_CoA Docosatrienoyl-CoA DTA->DTA_CoA ACSL AntiInflammatory Anti-inflammatory Mediators DTA_CoA->AntiInflammatory Potential Metabolism LA Linoleic Acid (LA) (18:2, n-6) GLA γ-Linolenic Acid (GLA) (18:3, n-6) LA->GLA Δ6-desaturase DGLA Dihomo-γ-linolenic Acid (DGLA) (20:3, n-6) GLA->DGLA Elongase AA Arachidonic Acid (AA) (20:4, n-6) DGLA->AA Δ5-desaturase AA_CoA Arachidonoyl-CoA AA->AA_CoA ACSL ProInflammatory Pro-inflammatory Eicosanoids AA_CoA->ProInflammatory COX, LOX, CYP450

Biosynthesis pathways of Docosatrienoic Acid and Arachidonic Acid.

Cellular Signaling: A Dichotomy of Action

The distinct metabolic fates of DTA-CoA and AA-CoA translate into profoundly different effects on cellular signaling.

Arachidonoyl-CoA serves as a key substrate for the production of a vast array of signaling molecules that regulate inflammation, immune responses, and many other physiological processes. The release of arachidonic acid from membrane phospholipids, followed by its conversion to eicosanoids, is a critical step in the inflammatory cascade.[1][10]

Arachidonoyl_CoA_Signaling AA_CoA Arachidonoyl-CoA AA Arachidonic Acid AA_CoA->AA Acyl-CoA Thioesterase COX Cyclooxygenases (COX-1, COX-2) AA->COX LOX Lipoxygenases (e.g., 5-LOX) AA->LOX PGs_Txs Prostaglandins & Thromboxanes COX->PGs_Txs LTs Leukotrienes LOX->LTs Inflammation Inflammation, Platelet Aggregation, Vascular Tone PGs_Txs->Inflammation LTs->Inflammation

Simplified signaling cascade originating from Arachidonoyl-CoA.

Docosatrienoyl-CoA and its precursor, DTA, are associated with anti-inflammatory effects. Studies have shown that DTA can inhibit melanogenesis and exhibits antioxidant and pro-apoptotic effects in cancer cells, with some effects being even stronger than those of DHA.[3][8] The anti-inflammatory actions are thought to be mediated by the production of specialized pro-resolving mediators and by competing with arachidonic acid for metabolism by COX and LOX enzymes, thereby reducing the production of pro-inflammatory eicosanoids.[11]

Docosatrienoyl_CoA_Signaling DTA_CoA Docosatrienoyl-CoA DTA Docosatrienoic Acid DTA_CoA->DTA Acyl-CoA Thioesterase COX_LOX COX & LOX (Competitive Inhibition) DTA->COX_LOX ProResolving Specialized Pro-Resolving Mediators (SPMs) DTA->ProResolving Potential Metabolism AntiInflammation Resolution of Inflammation, Neuroprotection COX_LOX->AntiInflammation Reduced Pro-inflammatory Eicosanoids ProResolving->AntiInflammation

Hypothesized signaling pathways influenced by Docosatrienoyl-CoA.

Experimental Protocols

Measurement of Acyl-CoA Synthetase Activity

A common method to measure the activity of long-chain acyl-CoA synthetases is a radiometric assay. This assay quantifies the incorporation of a radiolabeled fatty acid into its corresponding acyl-CoA.

Experimental Workflow:

Acyl_CoA_Synthetase_Assay start Start step1 Incubate cell lysate or purified enzyme with: - Radiolabeled Fatty Acid (e.g., [14C]DTA or [14C]AA) - ATP, CoA, Mg2+ start->step1 step2 Stop reaction (e.g., with acidic solution) step1->step2 step3 Extract lipids and separate phases step2->step3 step4 Quantify radioactivity in the aqueous phase (containing acyl-CoA) step3->step4 end Determine enzyme activity step4->end

References

A Comparative Guide to Docosatrienoic Acid Metabolism in Diverse Cell Types

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of docosatrienoic acid (DTA) metabolism across different cell types, supported by experimental data. While direct quantitative comparisons of DTA's metabolic fate are limited in publicly available literature, this document synthesizes known metabolic pathways, data from closely related fatty acids, and the differential effects of DTA on various cell lines to offer valuable insights for researchers.

Introduction to Docosatrienoic Acid

Docosatrienoic acid (DTA) is a very-long-chain polyunsaturated fatty acid (VLCPUFA) with a 22-carbon backbone and three double bonds. The specific isomer, 13,16,19-docosatrienoic acid (DTA, 22:3n-3), is an omega-3 fatty acid with recognized anti-inflammatory and antitumor properties[1]. Understanding how different cell types metabolize this fatty acid is crucial for elucidating its mechanism of action and therapeutic potential.

Metabolic Pathways of Docosatrienoic Acid

The biosynthesis of 13,16,19-docosatrienoic acid follows the established elongation and desaturation pathways of omega-3 and omega-6 fatty acids. The primary precursor is α-linolenic acid (ALA, 18:3n-3), which undergoes a series of enzymatic reactions to be converted to DTA[1].

Docosatrienoic_Acid_Metabolism cluster_omega3 Omega-3 Pathway cluster_omega6 Omega-6 Pathway Contribution ALA α-Linolenic Acid (ALA, 18:3n-3) ETA Eicosatrienoic Acid (ETA, 20:3n-3) ALA->ETA Elongase DTA Docosatrienoic Acid (DTA, 22:3n-3) ETA->DTA Elongase LA Linoleic Acid (LA, 18:2n-6) LA->ALA ω3-Desaturase EDA Eicosadienoic Acid (EDA, 20:2n-6) LA->EDA Elongase EDA->ETA ω3-Desaturase

Biosynthetic pathway of 13,16,19-docosatrienoic acid.

Comparative Metabolism in Different Cell Types

Direct quantitative data on the metabolic fate of DTA across different cell types is scarce. However, studies on the closely related omega-3 fatty acid, docosahexaenoic acid (DHA), reveal significant differences in metabolism between cell types, particularly between neuronal and non-neuronal (including cancer) cells. These findings can serve as a valuable proxy for understanding potential differences in DTA metabolism.

A study on the metabolism of ¹³C-labeled DHA in four human cell lines (MCF7 breast cancer, HepG2 liver cancer, Y79 retinoblastoma, and SK-N-SH neuroblastoma) showed that non-neuronal cells more actively metabolize DHA through retroconversion to eicosapentaenoic acid (EPA), while neuronal cells tend to retain DHA[2].

Quantitative Data Summary: Metabolism of a Related Omega-3 Fatty Acid (DHA)

The following table summarizes the metabolic conversion of ¹³C-DHA in different human cell lines after 24 hours of incubation. The data highlights a significantly higher rate of retroconversion to EPA in non-neuronal cancer cell lines compared to neuronal cell lines[2].

Cell LineCell Type¹³C-DHA Concentration (µM)¹³C-EPA Produced (pmol/mg protein)¹³C-24:6n-3 Produced (pmol/mg protein)Ratio of Retroconversion to Elongation
MCF7 Breast Cancer (Non-neuronal)100125.4 ± 15.622.1 ± 2.7~5.7
HepG2 Liver Cancer (Non-neuronal)10060.2 ± 8.928.3 ± 4.1~2.1
Y79 Retinoblastoma (Neuronal)10010.1 ± 1.59.8 ± 1.4~1.0
SK-N-SH Neuroblastoma (Neuronal)10025.3 ± 3.711.2 ± 1.6~2.3

Data is presented as mean ± SEM. Data sourced from a study on DHA metabolism and may be indicative of DTA metabolism.[2]

Differential Effects of Docosatrienoic Acid on Cell Viability

While metabolic fate data is limited, the differential effects of DTA on the viability of various cell lines have been investigated. A study comparing the cytotoxicity of DTA in B16F10 melanoma cells and non-cancerous HS68 human fibroblast cells provides insights into its cell-type-specific activity[3].

Quantitative Data Summary: Cytotoxicity of Docosatrienoic Acid

The following table summarizes the cytotoxic effects of DTA on a cancer cell line versus a non-cancerous cell line after 24 hours of treatment[3].

Cell LineCell TypeDTA Concentration (µM)Cell Viability (%)
B16F10 Mouse Melanoma1~100
5~100
10~100
15~100
25~80
50~60
100~40
HS68 Human Fibroblast1~100
5~100
10~100
15~100
25~100
50~100
100~80

Data is estimated from graphical representations in the cited study.[3]

Experimental Protocols

Studying the metabolism of docosatrienoic acid involves a series of well-defined experimental procedures. Below are detailed methodologies for key experiments.

Cell Culture and Fatty Acid Treatment
  • Cell Seeding: Plate the desired cell lines (e.g., cancer cell line and a corresponding normal cell line) in appropriate culture vessels (e.g., 6-well plates). Culture the cells in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics until they reach 80-90% confluency.

  • Preparation of DTA Solution: Prepare a stock solution of docosatrienoic acid in an appropriate solvent such as ethanol. For cell treatment, complex the DTA with fatty acid-free bovine serum albumin (BSA) to mimic physiological conditions and enhance solubility and uptake.

  • Cell Treatment: Aspirate the growth medium and wash the cells with phosphate-buffered saline (PBS). Add the treatment medium containing the DTA-BSA complex at the desired concentrations. Incubate the cells for various time points to assess metabolic changes.

Lipid Extraction

A modified Bligh-Dyer method is commonly used for total lipid extraction from cultured cells.

  • Stopping the Reaction: To halt metabolic activity, aspirate the treatment medium and wash the cells three times with ice-cold PBS.

  • Cell Lysis and Lipid Solubilization: Add a 2:1 (v/v) mixture of chloroform:methanol directly to the culture wells to lyse the cells. Scrape the cells and collect the lysate.

  • Phase Separation: Transfer the lysate to a glass tube. Add 0.25 volumes of 0.9% NaCl solution to induce phase separation. Vortex the mixture thoroughly and centrifuge at low speed (e.g., 2000 x g) for 10 minutes.

  • Collection of Lipid Layer: Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a new glass tube.

  • Drying: Evaporate the solvent under a gentle stream of nitrogen gas. The dried lipid extract can be stored at -80°C until analysis.

Analysis of Fatty Acid Metabolites by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a standard technique for the analysis of fatty acids. This requires derivatization of the fatty acids to their more volatile fatty acid methyl esters (FAMEs).

  • Transesterification to FAMEs:

    • Re-dissolve the dried lipid extract in toluene.

    • Add 1% sulfuric acid in methanol.

    • Incubate the mixture at 50°C for at least 2 hours.

  • Extraction of FAMEs:

    • After cooling, add saturated NaCl solution and hexane (B92381) to the reaction mixture.

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the FAMEs.

  • Sample Preparation for GC-MS:

    • Evaporate the hexane under nitrogen.

    • Reconstitute the FAMEs in a small volume of hexane suitable for injection into the GC-MS system.

  • GC-MS Analysis:

    • Inject the sample into the GC-MS. Use a suitable capillary column (e.g., Omegawax) for the separation of FAMEs.

    • The mass spectrometer is used to identify and quantify the different fatty acids based on their mass spectra and retention times compared to known standards.

Experimental_Workflow Cell_Culture Cell Culture and DTA Treatment Lipid_Extraction Total Lipid Extraction Cell_Culture->Lipid_Extraction Derivatization Derivatization to FAMEs Lipid_Extraction->Derivatization Analysis GC-MS Analysis Derivatization->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing

General experimental workflow for studying DTA metabolism.

Conclusion

The metabolism of docosatrienoic acid and its effects on cellular processes appear to be highly dependent on the cell type. While direct comparative metabolic studies on DTA are not yet widely available, research on related omega-3 fatty acids like DHA suggests that non-neuronal cells, including cancer cells, may metabolize these fatty acids more actively through retroconversion. In contrast, neuronal cells may have a greater capacity for their retention. Furthermore, DTA exhibits differential cytotoxicity towards cancerous and non-cancerous cells. Further research employing quantitative lipidomics is necessary to fully elucidate the cell-type-specific metabolic fate and signaling pathways of docosatrienoic acid.

References

A Researcher's Guide to Cross-Validation of Analytical Methods for Docosatrienoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of docosatrienoyl-CoA, a key intermediate in lipid metabolism, is crucial for understanding its role in various physiological and pathological processes. The integrity of bioanalytical data is paramount, and when different analytical methods are employed, a thorough cross-validation is essential to ensure the consistency and reliability of the results. This guide provides a framework for the cross-validation of analytical methods for docosatrienoyl-CoA, focusing on the two most common techniques: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Comparative Analysis of Analytical Methods

Cross-validation involves a direct comparison of the performance of two or more analytical methods to demonstrate that the data generated are comparable. Liquid chromatography coupled with mass spectrometry is often considered the most robust and reproducible method for the analysis of acyl-CoAs.[1][2] Below is a summary of key validation parameters for hypothetical LC-MS/MS and GC-MS methods for docosatrienoyl-CoA, based on typical performance characteristics for similar analytes.

Validation ParameterMethod A: LC-MS/MSMethod B: GC-MS
Analyte Form Intact Docosatrienoyl-CoADocosatrienoic Acid Methyl Ester
Limit of Detection (LOD) 1-5 fmol[3]pmol range
Limit of Quantification (LOQ) 0.03 to 5884 ng/mL (for a range of lipid mediators)[4]ng/mL range
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 15%< 15%
Accuracy (%Recovery) 85-115%85-115%
Specificity High (based on parent and fragment ions)High (based on retention time and mass spectrum)
Throughput HighModerate

Experimental Protocols

Detailed methodologies are critical for the successful implementation and cross-validation of analytical techniques.

Method A: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct analysis of the intact docosatrienoyl-CoA molecule.

1. Sample Preparation:

  • Tissue Homogenization: Homogenize tissue samples in an appropriate buffer.

  • Extraction: Perform a liquid-liquid extraction with an organic solvent mixture (e.g., isopropanol/chloroform) to isolate the lipids and acyl-CoAs.[5]

  • Reconstitution: Evaporate the organic extract to dryness and reconstitute the residue in a buffer suitable for LC-MS analysis, such as an ammonium (B1175870) hydroxide (B78521) buffer.[2]

2. LC Separation:

  • Column: Utilize a reversed-phase column (e.g., C18) for the separation of long-chain acyl-CoAs.[2][6]

  • Mobile Phase: Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium formate) and an organic component (e.g., acetonitrile).[6]

  • Flow Rate: Maintain a constant flow rate, for example, 0.4 mL/min.[6]

3. MS/MS Detection:

  • Ionization: Use negative electrospray ionization (ESI-) to generate ions of the analyte.[6]

  • Detection Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for docosatrienoyl-CoA and an internal standard.[6] A neutral loss scan of 507 Da, corresponding to the 3'-phosphoadenosine diphosphate, can also be used for screening for acyl-CoAs.[2]

Method B: Gas Chromatography-Mass Spectrometry (GC-MS)

This method requires derivatization of the fatty acid portion of docosatrienoyl-CoA.

1. Sample Preparation and Derivatization:

  • Hydrolysis: Hydrolyze the docosatrienoyl-CoA sample to release the free docosatrienoic acid. This can be achieved by saponification using a methanolic potassium hydroxide solution.[7]

  • Methylation: Convert the free fatty acid to its volatile fatty acid methyl ester (FAME) using a reagent such as boron trifluoride in methanol.[7]

  • Extraction: Extract the resulting FAMEs with an organic solvent like n-hexane.[8]

2. GC Separation:

  • Column: Use a capillary column suitable for FAME analysis, such as an Rtx-5 MS or equivalent.[8]

  • Oven Temperature Program: Implement a temperature gradient to ensure the separation of different FAMEs. For instance, start at 100°C, ramp to 230°C, and hold.[8]

  • Carrier Gas: Use high-purity helium as the carrier gas at a constant flow rate.[8]

3. MS Detection:

  • Ionization: Employ electron impact (EI) ionization.[8]

  • Detection Mode: Acquire data in selected ion monitoring (SIM) mode for targeted quantification or full scan mode for qualitative analysis, monitoring characteristic ions for docosatrienoic acid methyl ester.[9]

Visualizing the Workflow and Pathways

To better understand the processes involved, the following diagrams illustrate the cross-validation workflow and a representative analytical process.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_eval Evaluation Sample Biological Sample Spiked_QC Spiked QC Samples (Low, Med, High) Sample->Spiked_QC Prepare Method_A Analyze with Method A (e.g., LC-MS/MS) Spiked_QC->Method_A Method_B Analyze with Method B (e.g., GC-MS) Spiked_QC->Method_B Data_A Results from Method A Method_A->Data_A Data_B Results from Method B Method_B->Data_B Compare Statistical Comparison (e.g., Bland-Altman plot, %bias) Data_A->Compare Data_B->Compare Report Cross-Validation Report Compare->Report

Cross-validation workflow for analytical methods.

LC-MS/MS Analytical Workflow for Docosatrienoyl-CoA cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Tissue Tissue Sample Homogenize Homogenization Tissue->Homogenize Extract Liquid-Liquid Extraction Homogenize->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Sample Injection Reconstitute->Inject LC Reverse-Phase LC Separation Inject->LC ESI Electrospray Ionization (-) LC->ESI MSMS Tandem Mass Spectrometry (MRM Detection) ESI->MSMS Chromatogram Chromatogram Generation MSMS->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Result Concentration of Docosatrienoyl-CoA Quantification->Result

LC-MS/MS analytical workflow for docosatrienoyl-CoA.

References

Unraveling the Biological Profile of cis,cis,cis-10,13,16-Docosatrienoyl-CoA: A Comparative Guide on its In Vivo and In Vitro Effects

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis for Researchers, Scientists, and Drug Development Professionals

The very-long-chain polyunsaturated fatty acid (VLC-PUFA) cis,cis,cis-10,13,16-docosatrienoic acid (DTA), and its activated intracellular form, cis,cis,cis-10,13,16-Docosatrienoyl-CoA, have emerged as molecules of interest in the landscape of bioactive lipids. Preliminary research suggests that DTA possesses anti-inflammatory and antitumor properties that are comparable to the well-studied docosahexaenoic acid (DHA)[1][2]. This guide provides a comprehensive comparison of the known in vitro effects of DTA and outlines general experimental protocols and potential signaling pathways relevant to its bioactivity. It is important to note that specific research on the CoA-esterified form is limited, and therefore, the effects of the free fatty acid are presented as a proxy for its intracellular actions.

Quantitative Data Summary: In Vitro Effects

Published research indicates that cis-10,13,16-docosatrienoic acid exhibits significant biological activity in vitro, particularly against cancer cell lines and in modulating inflammatory responses. The following table summarizes these findings.

Cell LineAssayKey FindingsReference
SK-BR-3 (Human Breast Cancer)Antitumor, Antioxidant, Pro-apoptotic assaysDTA showed comparable or superior antitumor, antioxidant, and pro-apoptotic effects compared to DHA.[1]
MDA-MB-231 (Human Breast Cancer)Antitumor, Antioxidant, Pro-apoptotic assaysDTA demonstrated comparable or superior antitumor, antioxidant, and pro-apoptotic effects compared to DHA.[1]
THP-1 (Human Macrophages)Anti-inflammatory assayDTA exhibited potent anti-inflammatory effects by downregulating the expression of pro-inflammatory cytokines.[1]

Potential Signaling Pathways

While specific signaling pathways for this compound are not yet fully elucidated, its structural similarity to other omega-3 fatty acids suggests it may modulate similar intracellular cascades. Omega-3 fatty acids are known to exert their anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory signaling pathways like NF-κB and the modulation of toll-like receptor (TLR) signaling[3][[“]][5][6]. Their antitumor effects are linked to the induction of apoptosis and inhibition of cell proliferation[1].

Omega_3_FA_Signaling Potential Anti-inflammatory and Antitumor Signaling of Omega-3 Fatty Acids Omega3 Omega-3 Fatty Acids (e.g., DTA) TLR Toll-like Receptors (TLR) Omega3->TLR inhibits GPR120 GPR120 Omega3->GPR120 activates CancerCell Cancer Cell Omega3->CancerCell IKK IKKβ TLR->IKK NFkB NF-κB GPR120->NFkB inhibits IKK->NFkB activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->ProInflammatory promotes Apoptosis Apoptosis Induction CellProliferation Inhibition of Cell Proliferation CancerCell->Apoptosis induces CancerCell->CellProliferation inhibits

A generalized signaling pathway for omega-3 fatty acids.

Experimental Protocols

Detailed experimental protocols for this compound are not widely available. However, established methodologies for other fatty acids can be adapted for its study.

1. Preparation of Fatty Acid Solutions for In Vitro Studies:

  • Solubilization: cis,cis,cis-10,13,16-Docosatrienoic acid can be dissolved in ethanol (B145695) or DMSO to create a stock solution. It is recommended to prepare a concentrated stock to minimize the final solvent concentration in cell culture, typically aiming for less than 0.1%[7].

  • Storage: Stock solutions should be stored at -20°C in amber vials to prevent degradation and evaporation[7].

2. In Vitro Cell-Based Assay Workflow: The following workflow outlines a general procedure for assessing the in vitro effects of DTA on a selected cell line.

In_Vitro_Workflow General Workflow for In Vitro Fatty Acid Studies Start Start CellCulture Cell Culture (e.g., Cancer cell line, Macrophages) Start->CellCulture Treatment Treatment with cis,cis,cis-10,13,16-Docosatrienoic Acid CellCulture->Treatment Incubation Incubation (Time-course) Treatment->Incubation Endpoint Endpoint Assays Incubation->Endpoint Viability Cell Viability (MTT, etc.) Endpoint->Viability GeneExpression Gene Expression (qPCR, Western Blot) Endpoint->GeneExpression Cytokine Cytokine Secretion (ELISA) Endpoint->Cytokine DataAnalysis Data Analysis Viability->DataAnalysis GeneExpression->DataAnalysis Cytokine->DataAnalysis End End DataAnalysis->End

A generalized workflow for in vitro fatty acid studies.

3. Acyl-CoA Synthetase Activity Assay: To study the conversion of DTA to its CoA ester, a fluorometric acyl-CoA synthetase assay can be employed. Commercially available kits provide a method to measure the activity of acyl-CoA synthetases which are crucial for the intracellular activation of fatty acids[8][9]. The principle involves the enzymatic conversion of the formed acyl-CoA to a fluorescent product, allowing for quantitative measurement.

4. Fatty Acid Analysis: The analysis of cellular fatty acid composition after treatment with DTA can be performed using gas chromatography (GC) following lipid extraction and methylation to form fatty acid methyl esters (FAMEs)[10][11][12]. This technique allows for the quantification of the uptake and metabolism of the fatty acid by the cells.

Comparison with Alternatives

The primary alternative and benchmark for this compound is docosahexaenoic acid (DHA).

  • Anti-inflammatory and Antitumor Effects: As previously mentioned, preliminary data suggests that DTA has comparable or even superior anti-inflammatory and antitumor properties to DHA in specific in vitro models[1]. However, the body of evidence for DHA is substantially larger, with numerous in vivo and clinical studies supporting its benefits[13][14][15][16].

  • Metabolism: DTA is an omega-3 fatty acid synthesized from α-linolenic acid through elongation steps[2]. This places it within the same broad metabolic pathway as DHA, although the final desaturation steps differ[17][18]. The specific enzymes and efficiency of DTA metabolism in vivo are not as well characterized as those for DHA.

Conclusion

This compound is a promising bioactive lipid with demonstrated in vitro anti-inflammatory and antitumor potential. While direct comparisons with established omega-3 fatty acids like DHA are in their infancy, the initial findings are encouraging. Further research is critically needed to establish its in vivo efficacy, delineate its specific molecular mechanisms of action, and develop detailed experimental protocols to facilitate its investigation by the broader scientific community. The information presented in this guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of this novel very-long-chain polyunsaturated fatty acid.

References

Species Differences in Docosatrienoic Acid Metabolism: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of docosatrienoic acid (DTA) metabolism across different species, highlighting key differences in metabolic pathways and enzymatic activities. The information is supported by experimental data and detailed methodologies to assist researchers in designing and interpreting studies related to this important very long-chain polyunsaturated fatty acid.

Introduction to Docosatrienoic Acid (DTA)

Docosatrienoic acid (DTA), a 22-carbon omega-3 polyunsaturated fatty acid (22:3n-3), is an intermediate in the metabolic pathway that converts alpha-linolenic acid (ALA) into longer-chain and more unsaturated fatty acids like docosahexaenoic acid (DHA). While not as extensively studied as DHA and eicosapentaenoic acid (EPA), DTA is gaining attention for its potential biological activities. Understanding the species-specific differences in its metabolism is crucial for translating findings from animal models to human health and for the development of novel therapeutics.

Metabolic Pathways of Docosatrienoic Acid

The biosynthesis of DTA from its precursor, ALA, involves a series of elongation and desaturation reactions catalyzed by fatty acid elongase (Elovl) and desaturase (FADS) enzymes. The primary pathway is as follows:

  • α-Linolenic acid (ALA; 18:3n-3) is elongated by an elongase (Elovl5) to eicosatetraenoic acid (ETA; 20:4n-3) .

  • ETA (20:4n-3) is then elongated by another elongase (Elovl2) to produce docosatetraenoic acid (DTA; 22:4n-3) . Correction: The initial statement in the thought process was slightly inaccurate. The direct precursor to DTA (22:3n-3) is eicosatrienoic acid (20:3n-3), which is elongated. The provided diagram and subsequent text will clarify the correct pathway.

The conversion of ALA to DTA is influenced by the activity of these enzymes, which varies significantly across species.

DTA_Metabolism cluster_n3_pathway Omega-3 Pathway cluster_n6_pathway Omega-6 Pathway ALA (18:3n-3) ALA (18:3n-3) ETA (20:3n-3) ETA (20:3n-3) ALA (18:3n-3)->ETA (20:3n-3) Elongase DTA (22:3n-3) DTA (22:3n-3) ETA (20:3n-3)->DTA (22:3n-3) Elongase DPA (22:5n-3) DPA (22:5n-3) DTA (22:3n-3)->DPA (22:5n-3) Δ5-Desaturase 24:5n-3 24:5n-3 DPA (22:5n-3)->24:5n-3 Elongase 24:6n-3 24:6n-3 24:5n-3->24:6n-3 Δ6-Desaturase DHA (22:6n-3) DHA (22:6n-3) 24:6n-3->DHA (22:6n-3) Peroxisomal β-oxidation LA (18:2n-6) LA (18:2n-6) GLA (18:3n-6) GLA (18:3n-6) LA (18:2n-6)->GLA (18:3n-6) Δ6-Desaturase DGLA (20:3n-6) DGLA (20:3n-6) GLA (18:3n-6)->DGLA (20:3n-6) Elongase Arachidonic Acid (20:4n-6) Arachidonic Acid (20:4n-6) DGLA (20:3n-6)->Arachidonic Acid (20:4n-6) Δ5-Desaturase

Figure 1. Biosynthetic pathway of Docosatrienoic Acid (DTA) from precursors.

Comparative Metabolism of DTA Precursors

Direct quantitative data on DTA metabolism across a wide range of species is limited. However, we can infer species-specific differences by examining the metabolism of its precursors, ALA and linoleic acid (LA), and the activity of the key enzymes involved.

SpeciesConversion of ALA to Longer-Chain n-3 PUFAsKey Enzymatic Activities & NotesReferences
Humans LowThe conversion of ALA to EPA and DHA is limited. Women generally exhibit a higher conversion rate than men.[1][2]
Rodents (Rats, Mice) HighRats and mice can readily convert ALA to EPA and DHA, making them a common but potentially imperfect model for human metabolism.[3] Significant differences in desaturase activity exist even between different rat strains.[4] A comparative study showed higher levels of total and unsaturated fatty acids in the muscle of mice compared to rats, while rats had higher levels of some saturated fatty acids in the liver.[5][3][4][5]
Avian (Chickens) Moderate to HighBroiler chickens show a higher conversion of 18:2n-6 compared to fish, while the conversion of 18:3n-3 is higher in fish.[6] Some avian species, like tree swallows, can convert ALA to omega-3 HUFAs, but the efficiency may not meet their high demand during growth.[7][6][7]
Fish (Trout) HighMany fish species, particularly carnivorous ones, have a high capacity to convert C18 PUFAs to long-chain PUFAs. However, the activity of desaturases and elongases can be influenced by diet.[6][8]

Experimental Protocols

Analysis of Docosatrienoic Acid and other Fatty Acids in Tissues

This protocol describes the general steps for the extraction, derivatization, and quantification of fatty acids from biological samples using gas chromatography-mass spectrometry (GC-MS).

a. Sample Preparation and Lipid Extraction:

  • Homogenize a known weight of tissue (e.g., liver, muscle) in a chloroform:methanol (B129727) solution (2:1, v/v) containing an antioxidant like butylated hydroxytoluene (BHT).

  • Add an internal standard, such as a fatty acid not naturally present in the sample (e.g., C17:0 or a stable isotope-labeled DTA), for quantification.

  • Vortex the mixture thoroughly and centrifuge to separate the phases.

  • Collect the lower organic phase containing the lipids.

b. Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • Evaporate the solvent from the lipid extract under a stream of nitrogen.

  • Add a solution of sodium hydroxide (B78521) in methanol and heat to saponify the lipids, releasing the fatty acids.

  • Add a methylating agent, such as boron trifluoride in methanol or methanolic HCl, and heat to convert the free fatty acids to their volatile methyl esters (FAMEs).

  • Extract the FAMEs with a non-polar solvent like hexane.

c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Inject the FAMEs extract into a gas chromatograph equipped with a suitable capillary column (e.g., a polar column for fatty acid separation).

  • Use a temperature program to separate the FAMEs based on their volatility and polarity.

  • The eluting FAMEs are detected by a mass spectrometer, which provides information on their mass-to-charge ratio, allowing for identification and quantification.

  • Identify individual FAMEs by comparing their retention times and mass spectra with those of known standards.

  • Quantify the amount of each fatty acid by comparing its peak area to that of the internal standard.

GCMS_Workflow Tissue_Sample Tissue Sample (e.g., Liver) Homogenization Homogenization in Chloroform:Methanol Tissue_Sample->Homogenization Lipid_Extraction Lipid Extraction Homogenization->Lipid_Extraction Saponification Saponification (NaOH/Methanol) Lipid_Extraction->Saponification Derivatization Derivatization to FAMEs (BF3/Methanol) Saponification->Derivatization GCMS_Analysis GC-MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis

Figure 2. Experimental workflow for fatty acid analysis by GC-MS.

In Vitro Assay for Fatty Acid Elongase and Desaturase Activity

This protocol outlines a method to measure the activity of elongase and desaturase enzymes in microsomal fractions isolated from tissues.

a. Preparation of Microsomes:

  • Homogenize fresh tissue (e.g., liver) in a buffered solution.

  • Perform differential centrifugation to isolate the microsomal fraction, which is rich in elongase and desaturase enzymes.

b. Enzyme Activity Assay:

  • Incubate the microsomal preparation with a specific radiolabeled fatty acid substrate (e.g., [1-14C]eicosatrienoic acid for DTA synthesis) in a reaction buffer containing necessary cofactors (e.g., ATP, CoA, malonyl-CoA for elongation; NADH or NADPH for desaturation).

  • Stop the reaction after a defined time period by adding a strong base to saponify the lipids.

  • Acidify the mixture and extract the fatty acids.

  • Separate the radiolabeled substrate from the product (e.g., by thin-layer chromatography or HPLC).

  • Quantify the radioactivity in the substrate and product bands to determine the enzyme activity, typically expressed as pmol or nmol of product formed per minute per mg of protein.

Enzyme_Assay_Workflow Tissue_Homogenate Tissue Homogenate Differential_Centrifugation Differential Centrifugation Tissue_Homogenate->Differential_Centrifugation Microsomal_Fraction Microsomal Fraction Differential_Centrifugation->Microsomal_Fraction Incubation Incubation with Radiolabeled Substrate & Cofactors Microsomal_Fraction->Incubation Saponification_Extraction Saponification & Fatty Acid Extraction Incubation->Saponification_Extraction Chromatographic_Separation Chromatographic Separation (TLC/HPLC) Saponification_Extraction->Chromatographic_Separation Quantification Quantification of Radioactivity Chromatographic_Separation->Quantification

Figure 3. Workflow for in vitro enzyme activity assay.

Conclusion

The metabolism of docosatrienoic acid exhibits significant variation across different species, primarily due to differences in the expression and activity of elongase and desaturase enzymes. While direct comparative quantitative data for DTA remains an area for further research, studies on its precursors and related long-chain polyunsaturated fatty acids provide valuable insights into these species-specific metabolic differences. Researchers and drug development professionals should carefully consider these variations when selecting animal models and extrapolating findings to human physiology. The provided experimental protocols offer a foundation for conducting robust studies to further elucidate the comparative metabolism of DTA.

References

Confirming the Identity of cis,cis,cis-10,13,16-Docosatrienoyl-CoA: A High-Resolution Mass Spectrometry Approach

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The unambiguous identification of lipid species is paramount in lipidomics research and drug development. For complex molecules like cis,cis,cis-10,13,16-Docosatrienoyl-CoA, a very long-chain fatty acyl-coenzyme A, high-resolution mass spectrometry (HRMS) has emerged as a powerful tool, offering high accuracy and specificity. This guide provides a comparative overview of HRMS for the characterization of this specific acyl-CoA, supported by experimental protocols and data presentation.

High-Resolution MS vs. Alternative Techniques

High-resolution mass spectrometry provides a significant advantage in the analysis of large and complex molecules like long-chain fatty acyl-CoAs by offering precise mass measurements.[1][2][3] This allows for the determination of the elemental composition of the molecule, which is a critical step in its identification.

FeatureHigh-Resolution Mass Spectrometry (HRMS)Tandem Mass Spectrometry (MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Primary Measurement Accurate mass-to-charge ratio (m/z)Fragmentation pattern of a selected ionRetention time and mass spectrum of volatile derivatives
Information Gained Elemental composition, molecular formulaStructural information, fragmentation pathwaysInformation on volatile components, often after derivatization
Applicability to Acyl-CoAs Direct analysis of the intact moleculeProvides structural details of the acyl chain and CoA moietyRequires derivatization to cleave the fatty acid for analysis
Resolution High (e.g., >60,000 FWHM)Can be high or low resolution depending on the instrumentTypically low resolution
Sensitivity HighHighModerate to high, but depends on derivatization efficiency
Isomer Distinction Limited for positional and geometric isomersCan help distinguish some isomers based on fragmentationCan separate some isomers chromatographically

Experimental Protocol: High-Resolution LC-MS for this compound

This protocol outlines a general procedure for the analysis of long-chain fatty acyl-CoAs, adapted for the specific target molecule.

1. Sample Preparation:

  • Extraction: Long-chain fatty acyl-CoAs can be extracted from biological samples using solid-phase extraction (SPE) or liquid-liquid extraction methods.[4] A common approach involves the use of C18 cartridges.

  • Internal Standards: To ensure accurate quantification, odd-chain length fatty acyl-CoAs can be used as internal standards.[5]

2. Liquid Chromatography (LC):

3. High-Resolution Mass Spectrometry (HRMS):

  • Ionization: Electrospray ionization (ESI) is the preferred method for acyl-CoAs, and it can be performed in either positive or negative ion mode.[4][6]

  • Mass Analyzer: An Orbitrap or a time-of-flight (TOF) mass analyzer is used to achieve high resolution.[2][7]

  • Mass Resolution: A resolution of at least 60,000 (FWHM) is recommended to ensure accurate mass determination.[7]

  • Data Acquisition: Data is acquired in full scan mode to detect the molecular ion of this compound.

Expected Mass-to-Charge Ratio (m/z):

The molecular formula for cis,cis,cis-10,13,16-Docosatrienoic acid is C22H38O2.[8] The Coenzyme A moiety has a formula of C21H36N7O16P3S. Therefore, the molecular formula of this compound is C43H72N7O17P3S.

IonCalculated m/z
[M+H]+1099.4236
[M-H]-1097.4081

Data Presentation

The high mass accuracy of HRMS allows for the confident determination of the elemental composition.

ParameterValue
Molecular Formula C43H72N7O17P3S
Theoretical Monoisotopic Mass 1098.4158
Observed [M+H]+ (5 ppm error) 1099.4236 ± 0.0055
Observed [M-H]- (5 ppm error) 1097.4081 ± 0.0055

Visualization of Experimental Workflow and Logic

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data_analysis Data Analysis BiologicalSample Biological Sample InternalStandard Add Internal Standard BiologicalSample->InternalStandard Extraction Solid-Phase Extraction LC Liquid Chromatography (C18 column) Extraction->LC InternalStandard->Extraction HRMS High-Resolution MS (Orbitrap/TOF) LC->HRMS AccurateMass Accurate Mass Measurement HRMS->AccurateMass FormulaDetermination Elemental Formula Determination AccurateMass->FormulaDetermination IdentityConfirmation Identity Confirmation FormulaDetermination->IdentityConfirmation

Caption: Experimental workflow for the identification of this compound using LC-HRMS.

logical_relationship cluster_hrms High-Resolution MS Data cluster_database Database Information cluster_confirmation Confirmation Logic cluster_result Result AccurateMass Accurate m/z Comparison Mass Error < 5 ppm? AccurateMass->Comparison TheoreticalMass Theoretical Mass (from Molecular Formula) TheoreticalMass->Comparison Confirmed Identity Confirmed Comparison->Confirmed Yes NotConfirmed Identity Not Confirmed Comparison->NotConfirmed No

Caption: Logical diagram for confirming molecular identity using high-resolution mass spectrometry data.

References

Safety Operating Guide

Proper Disposal of cis,cis,cis-10,13,16-Docosatrienoyl-CoA: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE). Thioester compounds can be reactive, and precautions should be taken to avoid contact with skin and eyes.

Personal Protective Equipment (PPE):

EquipmentSpecification
GlovesNitrile or other chemically resistant gloves
Eye ProtectionSafety glasses or goggles
Lab CoatStandard laboratory coat
Respiratory ProtectionNot generally required if handled in a well-ventilated area or fume hood.

Disposal Protocol: Deactivation and Waste Management

The core of the disposal procedure involves the deactivation of the reactive thioester bond through hydrolysis, followed by disposal as non-hazardous chemical waste. This two-step process ensures that the compound is rendered less reactive before it enters the waste stream.

Step 1: Deactivation via Hydrolysis

The thioester bond in cis,cis,cis-10,13,16-Docosatrienoyl-CoA can be cleaved by hydrolysis to yield the corresponding carboxylic acid and Coenzyme A. A mild basic solution is sufficient to facilitate this reaction.

Experimental Protocol for Deactivation:

  • Preparation: In a designated chemical fume hood, prepare a 1 M solution of sodium bicarbonate (NaHCO₃) in water.

  • Reaction Setup: For every 1 volume of this compound solution to be disposed of, add at least 10 volumes of the 1 M sodium bicarbonate solution in a suitable container (e.g., a beaker or flask).

  • Incubation: Stir the mixture at room temperature for a minimum of 2 hours. This allows for the complete hydrolysis of the thioester.

  • Neutralization: After incubation, neutralize the solution to a pH between 6 and 8 by adding a mild acid, such as a 1 M solution of hydrochloric acid (HCl), dropwise while monitoring with a pH meter or pH strips.

Step 2: Final Disposal

Once the deactivation is complete and the solution is neutralized, it can be disposed of as non-hazardous aqueous waste.

  • Aqueous Waste: The neutralized solution can typically be poured down the drain with copious amounts of water, in accordance with local regulations. Always check with your institution's Environmental Health and Safety (EHS) office for specific guidelines on aqueous waste disposal.

  • Solid Waste: Any materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a designated, sealed waste container.

  • Container Selection: Use waste containers made of High-Density Polyethylene (HDPE) or polypropylene, as they exhibit good chemical resistance to a wide range of laboratory chemicals.

  • Labeling and Collection: Clearly label the solid waste container as "Non-hazardous laboratory waste" and include the date. Arrange for pickup and disposal through your institution's EHS department. Do not mix this waste with other waste streams.

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the disposal procedure for this compound.

cluster_prep Preparation cluster_deactivation Deactivation (in Fume Hood) cluster_disposal Final Disposal PPE Don Personal Protective Equipment (Gloves, Eye Protection, Lab Coat) Prep_Solution Prepare 1M Sodium Bicarbonate Solution Mix Mix Docosatrienoyl-CoA with 10 volumes of NaHCO3 solution Incubate Stir at Room Temperature for at least 2 hours Mix->Incubate Hydrolysis Solid_Waste Collect Contaminated Solids in a labeled HDPE or Polypropylene container Mix->Solid_Waste Contaminated Materials Neutralize Neutralize to pH 6-8 with 1M HCl Incubate->Neutralize Completion of Reaction Aqueous_Waste Dispose of Neutralized Solution down the drain with water (as per local regulations) Neutralize->Aqueous_Waste EHS_Pickup Arrange for EHS Waste Pickup Solid_Waste->EHS_Pickup

Caption: Workflow for the safe disposal of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.